Methyl 1-cyclopentylbenzimidazole-5-carboxylate
Description
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Properties
IUPAC Name |
methyl 1-cyclopentylbenzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-18-14(17)10-6-7-13-12(8-10)15-9-16(13)11-4-2-3-5-11/h6-9,11H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWXEOKAUZAJCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N(C=N2)C3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 1-cyclopentylbenzimidazole-5-carboxylate: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of Methyl 1-cyclopentylbenzimidazole-5-carboxylate, a heterocyclic compound belonging to the esteemed benzimidazole family. This document is tailored for researchers, scientists, and drug development professionals, offering a deep dive into its fundamental properties, a robust synthetic pathway, and its potential within the pharmaceutical landscape. The benzimidazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives having progressed to clinical use.[1][2] This guide aims to equip researchers with the necessary knowledge to synthesize, characterize, and explore the therapeutic potential of this specific derivative.
The Benzimidazole Scaffold: A Privileged Structure in Drug Discovery
The benzimidazole ring system, an isostere of natural purines, is a critical pharmacophore in modern drug development.[3] Its unique structural and electronic properties, including the ability to participate in hydrogen bonding and π-π stacking interactions, allow for high-affinity binding to a variety of biological macromolecules.[1] This versatility has led to the development of benzimidazole-containing drugs with a wide array of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[4][5] The exploration of novel derivatives, such as this compound, continues to be a fertile ground for the discovery of next-generation therapeutics.
Physicochemical Properties
While specific experimental data for this compound is not extensively documented in publicly available literature, its core physicochemical properties can be predicted and are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of appropriate experimental conditions.
| Property | Value | Source/Method |
| Molecular Formula | C₁₄H₁₆N₂O₂ | PubChem[6] |
| Molecular Weight | 244.29 g/mol | PubChem[6] |
| CAS Number | 1355246-90-0 | ChemicalBook[7] |
| Appearance | Predicted: White to off-white solid | Inferred |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted: Soluble in organic solvents like methanol, ethanol, DMSO | General knowledge |
| pKa | Not available | - |
Proposed Synthesis Pathway
The synthesis of this compound can be efficiently achieved through a two-step process, commencing with commercially available starting materials. This proposed pathway is based on well-established methodologies for the synthesis of N-substituted benzimidazole derivatives.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of Methyl 4-(cyclopentylamino)-3-nitrobenzoate
This initial step involves a nucleophilic aromatic substitution reaction. The chlorine atom on Methyl 4-chloro-3-nitrobenzoate is displaced by the primary amine of cyclopentylamine.
Experimental Protocol:
-
To a solution of Methyl 4-chloro-3-nitrobenzoate (1.0 eq) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF), add cyclopentylamine (1.2 eq) and a non-nucleophilic base like triethylamine (Et₃N) (1.5 eq).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, pour the mixture into water to precipitate the product.
-
Wash the solid with water and dry under vacuum to yield Methyl 4-(cyclopentylamino)-3-nitrobenzoate. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Reductive Cyclization to form this compound
The second step is a reductive cyclization of the ortho-nitroaniline intermediate. The nitro group is reduced to an amine, which then undergoes an intramolecular condensation with a carbonyl source to form the imidazole ring. Formic acid can serve as both a reducing agent and a source of the C2 carbon of the benzimidazole ring.
Experimental Protocol:
-
In a round-bottom flask, dissolve Methyl 4-(cyclopentylamino)-3-nitrobenzoate (1.0 eq) in formic acid.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Heat the reaction mixture to reflux (around 100-110 °C) for several hours. Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.
-
The product will precipitate out of the aqueous solution. Collect the solid by filtration.
-
Wash the solid with water and dry it under vacuum. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Spectroscopic Characterization
The structural elucidation of the synthesized this compound would rely on standard spectroscopic techniques. Based on the analysis of similar benzimidazole derivatives, the following spectral characteristics are anticipated.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzimidazole core, the cyclopentyl group, and the methyl ester.
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Aromatic Protons: Three signals in the aromatic region (δ 7.0-8.5 ppm), corresponding to the protons at positions 4, 6, and 7 of the benzimidazole ring.
-
C2-H Proton: A singlet around δ 8.0-8.5 ppm, characteristic of the proton at the 2-position of the benzimidazole ring.
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Cyclopentyl Protons: A multiplet in the upfield region (δ 1.5-2.5 ppm) for the methylene protons and a multiplet for the methine proton attached to the nitrogen.
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Methyl Ester Protons: A sharp singlet at approximately δ 3.9 ppm corresponding to the three protons of the methyl group.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
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Carbonyl Carbon: A signal in the downfield region (δ 165-170 ppm) for the ester carbonyl carbon.
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Aromatic and Heterocyclic Carbons: Multiple signals in the range of δ 100-150 ppm for the carbons of the benzimidazole ring system.
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Cyclopentyl Carbons: Signals in the aliphatic region (δ 20-60 ppm) for the carbons of the cyclopentyl ring.
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Methyl Ester Carbon: A signal around δ 52 ppm for the methyl carbon of the ester.
Infrared (IR) Spectroscopy
IR spectroscopy will help identify the key functional groups present in the molecule.
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C=O Stretch: A strong absorption band around 1700-1720 cm⁻¹ corresponding to the ester carbonyl group.
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C=N and C=C Stretches: Absorptions in the 1500-1630 cm⁻¹ region, characteristic of the benzimidazole ring.
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C-H Stretches: Aliphatic C-H stretching vibrations just below 3000 cm⁻¹ and aromatic C-H stretches above 3000 cm⁻¹.
Potential Applications in Drug Discovery
Given the broad spectrum of biological activities exhibited by benzimidazole derivatives, this compound represents a promising scaffold for further investigation in several therapeutic areas.[5]
-
Anticancer Agents: Many benzimidazole derivatives have shown potent anticancer activity by targeting various cellular pathways.
-
Antimicrobial Agents: The benzimidazole core is present in several antifungal and anthelmintic drugs.[4]
-
Anti-inflammatory Agents: The structural similarity to purines allows some benzimidazoles to modulate inflammatory pathways.
Further derivatization of the ester group or modifications to the cyclopentyl moiety could lead to the discovery of novel compounds with enhanced potency and selectivity for specific biological targets.
Conclusion
This technical guide provides a foundational understanding of this compound, a compound with significant potential in the field of medicinal chemistry. The proposed synthetic route is robust and relies on established chemical transformations, making it accessible for laboratory-scale synthesis. The outlined characterization methods will be crucial for confirming the identity and purity of the synthesized compound. As research into novel therapeutic agents continues, the exploration of underexplored benzimidazole derivatives like the one detailed herein will be instrumental in driving innovation and addressing unmet medical needs.
References
- Gaba, M., Singh, S., & Mohan, C. (2014). Benzimidazole: An emerging scaffold for anticancer drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 615-633.
- Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236.
- Kamal, A., Hussaini, S. M. A., & Rahim, A. (2014). Benzimidazole-based anticancer agents: A review. Anticancer Agents in Medicinal Chemistry, 14(1), 16-45.
- Sharma, D., Narasimhan, B., Kumar, P., & Judge, V. (2009). Synthesis, antimicrobial and antiviral evaluation of substituted benzimidazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1161-1168.
- Patil, A., Ganguly, S., & Surana, S. (2008). A systematic review of benzimidazole derivatives as an antiulcer agent. Rasayan Journal of Chemistry, 1(3), 447-460.
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"Methyl 1-cyclopentylbenzimidazole-5-carboxylate" chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-cyclopentylbenzimidazole-5-carboxylate is a heterocyclic organic compound belonging to the benzimidazole class. The benzimidazole scaffold is a prominent structural motif in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets. This has led to the development of numerous benzimidazole-containing drugs with diverse therapeutic applications, including antiviral, anticancer, and antimicrobial agents. The introduction of a cyclopentyl group at the N-1 position and a methyl carboxylate group at the 5-position of the benzimidazole core can significantly influence the molecule's physicochemical properties and biological activity. This guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, synthesis, and potential applications of this compound, offering valuable insights for researchers in the field of drug discovery and development.
Chemical Structure and Nomenclature
The structural representation and key identifiers for this compound are detailed below.
Chemical Structure
Caption: 2D Chemical Structure of this compound.
IUPAC Name
The formal IUPAC name for this compound is methyl 1-cyclopentyl-1H-benzimidazole-5-carboxylate .
Molecular Formula and Weight
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Molecular Formula: C₁₄H₁₆N₂O₂
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Molecular Weight: 244.29 g/mol
Synthesis Protocol
The synthesis of this compound can be approached through a multi-step process. A plausible and efficient synthetic route involves two key stages: the formation of the benzimidazole-5-carboxylate core, followed by the N-alkylation with a cyclopentyl group.
Part 1: Synthesis of Methyl 1H-benzimidazole-5-carboxylate
This initial step focuses on constructing the core benzimidazole ring with the necessary carboxylate functionality. A common and effective method is the condensation of 3,4-diaminobenzoic acid with an appropriate one-carbon source, followed by esterification.
Experimental Protocol:
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Step 1a: Formation of 1H-benzimidazole-5-carboxylic acid.
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In a round-bottom flask, dissolve 3,4-diaminobenzoic acid (1 equivalent) in formic acid (excess).
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Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature.
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Pour the cooled solution into ice-cold water to precipitate the product.
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Filter the precipitate, wash thoroughly with cold water, and dry under vacuum to yield 1H-benzimidazole-5-carboxylic acid.
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Step 1b: Esterification to Methyl 1H-benzimidazole-5-carboxylate.
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Suspend the dried 1H-benzimidazole-5-carboxylic acid (1 equivalent) in methanol (excess).
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Carefully add a catalytic amount of concentrated sulfuric acid.
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Heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC.
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Upon completion, cool the mixture and neutralize with a saturated solution of sodium bicarbonate.
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Extract the product with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Methyl 1H-benzimidazole-5-carboxylate.
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Purify the crude product by column chromatography on silica gel.
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Caption: Synthetic workflow for Methyl 1H-benzimidazole-5-carboxylate.
Part 2: N-Alkylation to this compound
The final step involves the introduction of the cyclopentyl group at the N-1 position of the benzimidazole ring via a nucleophilic substitution reaction.
Experimental Protocol:
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To a solution of Methyl 1H-benzimidazole-5-carboxylate (1 equivalent) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents).
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Stir the suspension at room temperature for 30 minutes.
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Add cyclopentyl bromide (1.2 equivalents) dropwise to the reaction mixture.
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Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring the progress by TLC.
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After completion, cool the reaction to room temperature and pour it into ice-cold water.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Concentrate the organic phase under reduced pressure to obtain the crude product.
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Purify the crude this compound by column chromatography on silica gel.
Caption: N-Alkylation step to yield the final product.
Physicochemical Properties and Characterization
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| IUPAC Name | methyl 1-cyclopentyl-1H-benzimidazole-5-carboxylate |
| Molecular Formula | C₁₄H₁₆N₂O₂ |
| Molecular Weight | 244.29 g/mol |
| CAS Number | 1355246-90-0 |
Characterization Data (Predicted)
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¹H NMR:
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Aromatic protons of the benzimidazole ring.
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A singlet for the methyl ester protons.
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A multiplet for the methine proton of the cyclopentyl group attached to the nitrogen.
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Multiplets for the methylene protons of the cyclopentyl ring.
-
-
¹³C NMR:
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Carbonyl carbon of the ester.
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Aromatic carbons of the benzimidazole ring.
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Methyl carbon of the ester.
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Methine and methylene carbons of the cyclopentyl group.
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Potential Applications in Research and Drug Development
The benzimidazole scaffold is a cornerstone in the development of therapeutic agents. The specific substitutions on this compound suggest several areas of potential biological activity worth investigating.
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Antimicrobial Activity: Benzimidazole derivatives are known to exhibit a broad spectrum of antimicrobial properties. The lipophilic cyclopentyl group may enhance the compound's ability to penetrate microbial cell membranes, potentially leading to increased efficacy.
-
Anticancer Activity: Numerous benzimidazole-containing compounds have demonstrated potent anticancer effects through various mechanisms, including the inhibition of tubulin polymerization and interference with key signaling pathways.
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Antiviral Activity: The benzimidazole core is present in several antiviral drugs. The unique substitution pattern of this molecule could lead to novel interactions with viral proteins.
The rationale for exploring these applications stems from the well-documented biological activities of structurally related benzimidazole derivatives. The presence of the N-cyclopentyl group can enhance lipophilicity, which may improve cell permeability and target engagement. The methyl carboxylate group offers a site for further chemical modification, allowing for the synthesis of a library of related compounds to explore structure-activity relationships (SAR).
Conclusion
This compound represents a promising scaffold for the discovery of novel therapeutic agents. This technical guide has provided a comprehensive overview of its chemical structure, a plausible and detailed synthetic route, and a rationale for its potential applications in medicinal chemistry. The provided protocols offer a solid foundation for researchers to synthesize and further investigate the biological properties of this compound and its derivatives. Future studies should focus on the experimental validation of its synthesis, full spectroscopic characterization, and a thorough evaluation of its biological activity profile to unlock its full therapeutic potential.
References
A Comprehensive Technical Guide to Methyl 1-Cyclopentylbenzimidazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Methyl 1-cyclopentylbenzimidazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document consolidates essential information, including its chemical identity, physicochemical properties, and a detailed exploration of its synthetic pathways. Furthermore, it delves into the broader context of the benzimidazole scaffold in drug discovery, highlighting the therapeutic potential and applications of this class of compounds. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, pharmacology, and drug development.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole nucleus, a bicyclic aromatic heterocycle formed by the fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to readily interact with a wide range of biological targets. Consequently, benzimidazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties.[1] The versatility of the benzimidazole core, which allows for substitutions at various positions, has enabled the development of a multitude of clinically significant drugs.
This compound emerges from this rich chemical landscape as a molecule with considerable potential for further investigation and development in the pursuit of novel therapeutic agents.
Core Compound Identity and Properties
Chemical Identification
-
Chemical Name: this compound
-
CAS Number: 1355246-90-0[2]
-
Molecular Formula: C₁₄H₁₆N₂O₂[2]
-
Synonyms:
-
Methyl 1-cyclopentyl-1H-1,3-benzodiazole-5-carboxylate[2]
-
1-Cyclopentyl-1H-benzimidazole-5-carboxylic acid methyl ester
-
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 244.29 g/mol | PubChem |
| Appearance | Solid (predicted) | - |
| Solubility | Soluble in organic solvents such as DMSO and methanol (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
Synthesis and Methodologies
A common and effective approach is the "one-pot" nitro reductive cyclization. This method involves the reaction of a substituted nitroaniline with an appropriate aldehyde in the presence of a reducing agent, such as sodium dithionite, in a suitable solvent like dimethylsulfoxide (DMSO).[3]
Conceptual Synthetic Workflow
The following diagram illustrates a logical workflow for the synthesis of this compound, starting from commercially available precursors.
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, yet plausible, step-by-step protocol for the synthesis of the target compound, based on established chemical principles for similar reactions.
Step 1: Synthesis of Methyl 4-(cyclopentylamino)-3-nitrobenzoate
-
To a solution of methyl 4-amino-3-nitrobenzoate in a suitable solvent such as dimethylformamide (DMF), add a base, for example, potassium carbonate.
-
To this mixture, add cyclopentyl bromide dropwise at room temperature.
-
Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
Step 2: Synthesis of Methyl 3,4-diamino-benzoate
-
Dissolve the product from Step 1 in a suitable solvent such as ethanol.
-
Add a reducing agent, for instance, tin(II) chloride dihydrate and concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon.
-
Reflux the reaction mixture until the reduction is complete, as indicated by TLC.
-
Cool the reaction mixture and neutralize it with a base, such as sodium bicarbonate.
-
Extract the product with an organic solvent and purify as described in Step 1.
Step 3: Synthesis of this compound
-
Reflux the diamino compound from Step 2 with formic acid.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and carefully neutralize it with a base.
-
The product may precipitate out of the solution or can be extracted with an organic solvent.
-
Purify the final product by recrystallization or column chromatography.
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzimidazole ring, the protons of the cyclopentyl group, and the methyl protons of the ester group.
-
Aromatic Protons: Signals in the range of 7.0-8.5 ppm.
-
Cyclopentyl Protons: A multiplet in the range of 1.5-2.5 ppm and a distinct signal for the methine proton attached to the nitrogen.
-
Methyl Ester Protons: A singlet around 3.9 ppm.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the aromatic carbons of the benzimidazole ring, and the carbons of the cyclopentyl group.
-
Carbonyl Carbon: A signal around 165-175 ppm.
-
Aromatic Carbons: Signals in the range of 110-150 ppm.
-
Cyclopentyl Carbons: Signals in the aliphatic region, typically between 20-60 ppm.
Applications in Drug Discovery and Research
The benzimidazole scaffold is a cornerstone in the development of numerous therapeutic agents. The structural features of this compound make it an attractive candidate for investigation in several areas of drug discovery.
Potential as an Anticancer Agent
Many benzimidazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerase and tubulin polymerization. The specific substitutions on the benzimidazole ring of the title compound could confer selective cytotoxicity towards cancer cell lines.
Potential as an Anti-inflammatory Agent
Benzimidazole-based compounds have been explored for their anti-inflammatory properties. The core structure can be modified to target key enzymes and receptors involved in the inflammatory cascade.
Potential as an Antimicrobial Agent
The benzimidazole scaffold is present in several antimicrobial drugs. The lipophilic cyclopentyl group and the ester functionality in this compound could enhance its ability to penetrate microbial cell membranes and exert an antimicrobial effect.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a promising molecule built upon the versatile and pharmacologically significant benzimidazole scaffold. This technical guide has provided a comprehensive overview of its chemical identity, physicochemical properties, and a plausible synthetic strategy. The exploration of its potential applications in drug discovery underscores the importance of further research into this and related compounds. As our understanding of the structure-activity relationships of benzimidazole derivatives continues to grow, molecules like this compound will undoubtedly play a crucial role in the development of the next generation of therapeutic agents.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74890413, this compound. Retrieved from [Link].
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Richter, M. F., et al. (2022). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. IUCrData, 7(9), x220025. Retrieved from [Link].
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Yadav, P., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as potential antimicrobial and anticancer agents. RSC Advances, 12(34), 22005-22022. Retrieved from [Link].
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Kumar, V., et al. (2015). Rapid 'one-pot' synthesis of a novel benzimidazole-5-carboxylate and its hydrazone derivatives as potential anti-inflammatory and antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 25(7), 1420-1426. Retrieved from [Link].
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A Technical Guide to the Solubility and Stability Profiling of Methyl 1-cyclopentylbenzimidazole-5-carboxylate
Abstract
The successful development of any new chemical entity into a viable pharmaceutical product hinges on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This guide provides a comprehensive technical framework for characterizing Methyl 1-cyclopentylbenzimidazole-5-carboxylate, a heterocyclic compound belonging to the versatile benzimidazole class. While specific experimental data for this compound is not widely published, this document outlines the authoritative, industry-standard methodologies required to generate a robust and regulatory-compliant dataset. We present the scientific rationale behind experimental design, detailed step-by-step protocols for determining thermodynamic solubility and chemical stability under stress conditions, and best practices for data interpretation and presentation, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.
Introduction: The Benzimidazole Core and the Imperative of Early-Stage Characterization
Benzimidazole derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic activities, including anticancer, antibacterial, and antiparasitic effects[1]. Their biological efficacy is often attributed to the electron-rich nature of the heterocyclic system, which allows for critical interactions with biological targets[2]. This compound (Figure 1) is a member of this class, characterized by a cyclopentyl group at the N1 position and a methyl carboxylate at the C5 position.
Figure 1: Chemical Structure of this compound
-
Molecular Formula: C₁₄H₁₆N₂O₂[3]
-
Molecular Weight: 244.29 g/mol (Calculated)
Before any meaningful biological or formulation work can proceed, a quantitative understanding of the compound's solubility and stability is paramount.
-
Aqueous Solubility directly influences bioavailability, dissolution rate, and the feasibility of developing oral or parenteral dosage forms. Poor solubility is a leading cause of failure in the drug development pipeline[4].
-
Chemical Stability dictates a drug substance's shelf-life, storage conditions, and potential degradation pathways. Unidentified degradation products can pose significant safety risks and compromise therapeutic efficacy[5].
This guide provides the necessary protocols to de-risk a development program for this compound by establishing a foundational physicochemical profile.
Solubility Profiling: Beyond a Single Number
Solubility is not a fixed value but is dependent on the physicochemical environment. For preclinical development, determining the aqueous thermodynamic (equilibrium) solubility across a physiologically relevant pH range is a critical first step. The shake-flask method is the universally recognized gold-standard for this purpose due to its reliability and direct measurement of a saturated solution in equilibrium[6].
Causality in Experimental Design: The Shake-Flask Method
The core principle of the shake-flask method is to establish a true equilibrium between the excess solid drug and the dissolved drug in a specific medium. This ensures the measurement reflects the maximum intrinsic solubility under those conditions, a crucial parameter for biopharmaceutical classification (BCS) and predicting in vivo dissolution[6][7]. Kinetic solubility assays, while faster, often use DMSO stock solutions and can overestimate solubility by forming supersaturated solutions, making them less suitable for definitive characterization[4][8].
Data Presentation: Thermodynamic Solubility of this compound
All quantitative data should be summarized for clarity. The following table serves as a template for presenting the results generated from the protocol below.
| Solvent/Medium | pH (at 37°C) | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method of Quantitation |
| 0.1 N HCl | 1.2 | 37 ± 1 | [Data to be generated] | [Data to be generated] | HPLC-UV |
| Acetate Buffer | 4.5 | 37 ± 1 | [Data to be generated] | [Data to be generated] | HPLC-UV |
| Phosphate Buffer | 6.8 | 37 ± 1 | [Data to be generated] | [Data to be generated] | HPLC-UV |
| Purified Water | ~7.0 | 37 ± 1 | [Data to be generated] | [Data to be generated] | HPLC-UV |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask)
This protocol is designed to meet the standards outlined by regulatory bodies like the FDA for biopharmaceutical classification[9].
Objective: To determine the thermodynamic solubility of this compound in aqueous media at physiologically relevant pH values.
Materials:
-
This compound (solid powder)
-
0.1 N Hydrochloric Acid (pH 1.2)
-
Acetate Buffer (pH 4.5)
-
Phosphate Buffered Saline (PBS, pH 6.8)
-
HPLC-grade Water, Acetonitrile, and Methanol
-
Glass vials (e.g., 4 mL) with screw caps
-
Orbital shaker with temperature control (or incubator)
-
Centrifuge or filtration unit (e.g., 0.22 µm PVDF syringe filters)
-
Calibrated pH meter
-
Validated HPLC-UV method for quantitation
Methodology:
-
Preparation: Add an excess amount of the solid compound to each of three separate vials for each pH medium (e.g., add ~2-5 mg to 1 mL of buffer). The key is to ensure undissolved solid remains visible throughout the experiment, confirming saturation[6][10].
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant, moderate agitation (e.g., 250-300 RPM) at 37 ± 1°C. This temperature is chosen to mimic physiological conditions.
-
Sampling: Allow the samples to equilibrate for a minimum of 24 hours. Many compounds reach equilibrium faster, but 24-48 hours is a robust timeframe to ensure completion[10]. After the initial equilibration, take a sample at 24 hours and another at 48 hours.
-
Phase Separation: To analyze the dissolved concentration, the undissolved solid must be completely removed. This is a critical step.
-
Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes). Carefully pipette a known volume of the clear supernatant for analysis.
-
Filtration: Alternatively, draw the suspension into a syringe and filter it through a chemically compatible 0.22 µm filter into a clean analysis vial. Discard the first few drops to saturate any potential binding sites on the filter.
-
-
pH Verification: After equilibration, measure the final pH of the saturated solution. This is crucial because the compound itself can alter the buffer pH, especially if it is acidic or basic[6].
-
Quantitation: Dilute the clear supernatant with a suitable mobile phase to bring the concentration within the linear range of a pre-validated HPLC-UV calibration curve. Analyze the sample and determine the concentration.
-
Confirmation of Equilibrium: Compare the concentration measured at 24 hours with the concentration at 48 hours. If the values are within an acceptable margin (e.g., <10% difference), equilibrium has been reached. If not, continue the experiment and sample at 72 hours[11]. The final, stable concentration is reported as the solubility.
Visualization: Solubility Determination Workflow
The following diagram illustrates the logical flow of the Shake-Flask protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Profiling: Predicting and Preventing Degradation
Forced degradation, or stress testing, is a regulatory requirement and a cornerstone of drug development. Its purpose is to intentionally degrade the drug substance using conditions more severe than accelerated stability testing[5]. The insights gained are critical for:
-
Identifying likely degradation products: This informs which impurities must be monitored during formal stability studies[5].
-
Elucidating degradation pathways: Understanding the mechanism of degradation (e.g., hydrolysis, oxidation) allows for the development of stable formulations and appropriate packaging[5].
-
Demonstrating the specificity of analytical methods: The stress samples, containing the API and its degradants, are used to prove that the analytical method is "stability-indicating"—i.e., capable of separating and quantifying the degradants from the parent compound[5].
Causality in Experimental Design: ICH Q1A(R2) Stress Conditions
The choice of stress conditions is guided by the ICH Q1A(R2) guideline, which outlines the standard set of conditions required for a registration package[12][13]. These conditions (acid, base, oxidation, heat, light) are chosen to probe the most common degradation pathways for small organic molecules. The goal is not to destroy the molecule completely, but to achieve a target degradation of 5-20%[14][15]. This range is optimal because it generates a sufficient quantity of primary degradants for detection and characterization without being so excessive that it produces irrelevant secondary or tertiary products that would not form under normal storage conditions[15].
Data Presentation: Forced Degradation Summary
Results should be tabulated to clearly show the impact of each stress condition.
| Stress Condition | Time | Temperature | % Assay of Parent | % Degradation | No. of Degradants | Mass Balance (%) |
| 0.1 N HCl | 24 h | 60°C | [Data to be generated] | [Data to be generated] | [Data to be generated] | [Data to be generated] |
| 0.1 N NaOH | 2 h | RT | [Data to be generated] | [Data to be generated] | [Data to be generated] | [Data to be generated] |
| 3% H₂O₂ | 24 h | RT | [Data to be generated] | [Data to be generated] | [Data to be generated] | [Data to be generated] |
| Heat (Solid) | 7 days | 80°C | [Data to be generated] | [Data to be generated] | [Data to be generated] | [Data to be generated] |
| Heat (Solution) | 7 days | 60°C | [Data to be generated] | [Data to be generated] | [Data to be generated] | [Data to be generated] |
| Photolytic (ICH Q1B) | [ICH specified] | RT | [Data to be generated] | [Data to be generated] | [Data to be generated] | [Data to be generated] |
| Control (Unstressed) | - | - | 100.0 | 0.0 | 0 | 100.0 |
*Mass Balance = (% Assay of Parent + Sum of % Area of All Degradants)
Experimental Protocol: Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound under ICH-recommended stress conditions.
Materials:
-
Compound solution (e.g., 1 mg/mL in 50:50 Acetonitrile:Water)
-
Compound as solid powder
-
0.1 N HCl, 0.1 N NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
Temperature-controlled ovens/baths
-
Photostability chamber compliant with ICH Q1B guidelines[16]
-
Validated stability-indicating HPLC method (preferably with mass spectrometry detection, LC-MS, for peak identification)
Methodology:
-
Control Sample: Prepare a solution of the compound and analyze it immediately (t=0). This serves as the 100% reference.
-
Acid Hydrolysis: Mix the compound solution with 0.1 N HCl. Store at an elevated temperature (e.g., 60°C). Sample at appropriate time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of base, dilute, and analyze.
-
Base Hydrolysis: Mix the compound solution with 0.1 N NaOH. Store at room temperature (hydrolysis is often faster in base). Sample at early time points (e.g., 30 min, 2, 4 hours), neutralize with an equivalent amount of acid, dilute, and analyze.
-
Oxidation: Mix the compound solution with 3% H₂O₂. Store at room temperature, protected from light[14]. Sample at time points up to 24 hours, dilute, and analyze. Oxidative reactions can be rapid[15].
-
Thermal Stress (Solid & Solution):
-
Store the solid compound in an oven at a high temperature (e.g., 80°C).
-
Store a solution of the compound in a neutral buffer (e.g., water or PBS) at 60°C.
-
Sample at time points such as 1, 3, and 7 days.
-
-
Photolytic Stress: Expose both the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B[16]. A parallel control sample should be wrapped in aluminum foil to shield it from light.
-
Analysis: Analyze all stressed samples using the stability-indicating HPLC method.
-
Quantify: Determine the remaining percentage of the parent compound.
-
Detect: Identify and record the retention time and peak area of all degradation products.
-
Calculate Mass Balance: Ensure the sum of the parent peak area and all degradant peak areas is close to the initial peak area of the control. A good mass balance (95-105%) indicates that all major degradation products are being detected.
-
Visualization: Forced Degradation Study Design
This diagram outlines the parallel workflows involved in a comprehensive stress study.
Caption: Design of a Forced Degradation (Stress) Study.
Conclusion and Forward Look
The methodologies detailed in this guide provide a robust, scientifically-sound, and regulatory-compliant path for the essential characterization of this compound. By systematically determining its thermodynamic solubility and mapping its stability profile through forced degradation, researchers can make informed decisions that will significantly impact the trajectory of its development. These foundational data are indispensable for guiding formulation strategies, defining analytical control strategies, and ultimately, building a comprehensive data package to support future clinical and regulatory milestones.
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AMSbiopharma . (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link][16]
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Gong, D. et al. (2023). Physicochemical properties of benzimidazole fungicides and their main metabolite. ResearchGate. [Link][1]
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International Council for Harmonisation (ICH) . (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [Link][12]
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Protocols.io . (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link][8]
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Bansal, S. et al. (2019). The physicochemical properties of synthesized benzimidazole derivatives. ResearchGate. [Link][2]
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European Medicines Agency (EMA) . (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link][13]
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YouTube . (2025). Q1A (R2) A deep dive in Stability Studies. [Link][17]
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Slideshare . Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link][18]
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Regulations.gov . (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link][11]
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Dissolution Technologies . (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link][6]
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Eswara Rao, J. et al. (2016). A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. IJPCBS. [Link][19]
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ResolveMass Laboratories . (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link][15]
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PubMed . (2011). Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. [Link][20]
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Singh, S. et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link][5]
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Kamberi, M. et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link][21]
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Unraveling the Molecular Blueprint: A Technical Guide to the Putative Mechanism of Action of Methyl 1-cyclopentylbenzimidazole-5-carboxylate
Abstract
The benzimidazole scaffold represents a cornerstone in medicinal chemistry, serving as the foundation for a multitude of clinically significant therapeutic agents.[1][2][3] This technical guide delves into the mechanistic elucidation of a novel derivative, Methyl 1-cyclopentylbenzimidazole-5-carboxylate. In the absence of direct empirical data for this specific molecule, this document synthesizes established principles of benzimidazole pharmacology and structure-activity relationships (SAR) to propose a putative mechanism of action.[3][4] We hypothesize that this compound functions as a selective anti-inflammatory agent, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. This guide provides a comprehensive, step-by-step experimental framework for the validation of this hypothesis, encompassing in silico modeling, in vitro enzymatic assays, and cell-based functional assessments. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of novel benzimidazole-based therapeutics.
Introduction: The Benzimidazole Privileged Scaffold
Benzimidazoles are bicyclic heterocyclic aromatic compounds formed by the fusion of benzene and imidazole rings. This structural motif is a "privileged scaffold" in drug discovery, owing to its ability to interact with a wide array of biological targets and its presence in numerous approved drugs with diverse therapeutic applications.[1][2][3] These include anti-inflammatory, antimicrobial, antiviral, anticancer, and antihypertensive agents.[3][5] The pharmacological versatility of benzimidazoles is largely dictated by the nature and regiochemistry of substitutions on the core ring system, particularly at the N-1, C-2, and C-5/6 positions.[4]
This guide focuses on a specific, under-investigated derivative: This compound . Our objective is to present a scientifically grounded, putative mechanism of action for this compound and to provide a detailed roadmap for its experimental validation.
Structural Analysis and Mechanistic Hypothesis
The chemical structure of this compound reveals key features that inform our mechanistic hypothesis:
-
N-1 Cyclopentyl Group: The bulky and lipophilic cyclopentyl group at the N-1 position is anticipated to play a significant role in the molecule's interaction with its biological target. Such groups can enhance binding to hydrophobic pockets within enzyme active sites or receptor binding domains, contributing to both potency and selectivity.[6][7]
-
C-5 Methyl Carboxylate Group: The ester functionality at the C-5 position is a potential hydrogen bond acceptor and can influence the electronic properties of the benzimidazole ring. It may also serve as a prodrug moiety, undergoing hydrolysis in vivo to the corresponding carboxylic acid, which could be the active form of the molecule.
-
Benzimidazole Core: The core scaffold provides a rigid framework for the presentation of the substituent groups in a defined spatial orientation.
Based on extensive structure-activity relationship studies of benzimidazole derivatives, we hypothesize that This compound is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. [1][4][8] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins. Selective COX-2 inhibitors are a well-established class of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.
The proposed signaling pathway is depicted below:
Caption: Proposed mechanism of action via COX-2 inhibition.
Experimental Validation Framework
A multi-pronged approach, integrating computational, enzymatic, and cellular assays, is essential for the robust validation of the proposed mechanism of action.
In Silico Target Prediction and Molecular Docking
Rationale: Molecular docking studies will provide initial insights into the potential binding mode and affinity of this compound to the active sites of COX-1 and COX-2. This will help to predict its selectivity and guide further experimental work.
Experimental Protocol:
-
Protein Preparation:
-
Obtain the crystal structures of human COX-1 (PDB ID: 1EQG) and COX-2 (PDB ID: 5IKR) from the Protein Data Bank.
-
Prepare the protein structures by removing water molecules and ligands, adding hydrogen atoms, and assigning appropriate charges using a molecular modeling software package (e.g., AutoDock Tools, Schrödinger Maestro).
-
-
Ligand Preparation:
-
Generate a 3D structure of this compound.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
-
Molecular Docking:
-
Define the binding pocket of each enzyme based on the co-crystallized ligand.
-
Perform docking simulations using a validated docking program (e.g., AutoDock Vina).
-
Analyze the docking poses and binding energies to predict the binding affinity and selectivity.
-
Data Presentation:
| Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| COX-1 | To be determined | To be determined |
| COX-2 | To be determined | To be determined |
In Vitro Enzymatic Assays
Rationale: Direct measurement of the compound's inhibitory activity against purified COX-1 and COX-2 enzymes is the gold standard for confirming its potency and selectivity.
Experimental Protocol: COX Chromogenic Assay
-
Reagents:
-
Human recombinant COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic co-substrate).
-
Test compound (dissolved in DMSO).
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
-
Procedure:
-
In a 96-well plate, add assay buffer, enzyme, and varying concentrations of the test compound or vehicle control (DMSO).
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Monitor the oxidation of TMPD by measuring the absorbance at 590 nm over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value (the concentration of compound that inhibits 50% of the enzyme activity) by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | To be determined | To be determined | To be determined |
| Celecoxib (Control) | Known value | Known value | Known value |
Cell-Based Functional Assays
Rationale: Evaluating the compound's activity in a cellular context is crucial to confirm that its enzymatic inhibition translates to a functional anti-inflammatory effect.
Experimental Workflow:
Caption: Workflow for assessing anti-inflammatory effects in cells.
Experimental Protocol: Measurement of PGE2 Production
-
Cell Culture:
-
Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Seed the cells into 96-well plates and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound or a vehicle control for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.
-
-
PGE2 Measurement:
-
After 24 hours of incubation, collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Cell Viability Assay:
-
Concurrently, assess the viability of the cells treated with the compound using a standard method such as the MTT assay to rule out cytotoxicity as the cause of reduced PGE2 levels.
-
Broader Pharmacological Profiling
To build a comprehensive understanding of the biological activities of this compound, a broader screening approach is recommended. This could include:
-
Anticancer Screening: Evaluate the compound's cytotoxicity against a panel of cancer cell lines (e.g., the NCI-60 panel).
-
Antimicrobial Screening: Test the compound's activity against a range of bacterial and fungal strains.
-
Kinase Profiling: Screen the compound against a panel of kinases to identify potential off-target effects or novel mechanisms of action.
Conclusion
This technical guide puts forth a well-founded hypothesis for the mechanism of action of this compound as a selective COX-2 inhibitor. The proposed experimental framework provides a clear and logical path for the validation of this hypothesis. The successful execution of these studies will not only elucidate the pharmacological properties of this novel benzimidazole derivative but also contribute to the broader understanding of the structure-activity relationships within this important class of therapeutic agents. The findings from this research program have the potential to pave the way for the development of new and improved anti-inflammatory drugs.
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Gaba, M., Singh, D., Singh, S., Sharma, V., & Gaba, P. (2010). Synthesis and Pharmacological Evaluation of Novel 5-Substituted-1-(Phenylsulfonyl)-2-Methylbenzimidazole Derivatives as Anti-Inflammatory and Analgesic Agents. European Journal of Medicinal Chemistry, 45(5), 2245–2249. [Link]
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Yadav, P., & Kumar, R. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 26(14), 4225. [Link]
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Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236. [Link]
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Kamal, A., & Hussaini, S. M. A. (2014). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. International Journal of Pharmaceutical and Clinical Research, 6(3), 232-241. [Link]
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Gudipati, R., & Anreddy, N. (2015). Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review. European Journal of Medicinal Chemistry, 97, 419-443. [Link]
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Bukhari, S. N. A., Jantan, I., & Jasamai, M. (2016). Synthesis and in vitro anti-inflammatory activity of 2-phenyl-1H-benzo[d]imidazole derivatives. Bioorganic & Medicinal Chemistry Letters, 26(15), 3598-3602. [Link]
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Abdullah, N., Ali, M. A., & Hamid, H. (2021). Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors: Comparison between EGFR Wild-Type. Sains Malaysiana, 50(8), 2339-2351. [Link]
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Harika, M. S., Kumar, T. R., & Reddy, L. S. S. (2017). Docking Studies of Benzimidazole Derivatives Using Hex 8.0. International Journal of Pharmaceutical Sciences and Research, 8(4), 1677-1688. [Link]
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Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2021). Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins. Journal of Biomolecular Structure and Dynamics, 39(5), 1735-1745. [Link]
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Sahu, J. K., & Sahu, P. K. (2024). Exploring the Binding Affinity and Molecular Interactions: A Comprehensive Study on the Molecular Docking of Benzimidazole Derivatives. International Journal of Pharmaceutical Quality Assurance, 15(1), 237-241. [Link]
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Al-Suwaidan, I. A., Abdel-Aziz, M., & El-Azab, A. S. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules, 29(2), 481. [Link]
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Tallei, T. E., & Fatimawali. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8721-8756. [Link]
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El-Sayed, M. A. A., Abdel-Aziz, N. I., & El-Bendary, E. R. (2010). Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors. European Journal of Medicinal Chemistry, 45(9), 3849-3857. [Link]
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Kumar, D., & Singh, S. K. (2010). Synthesis and pharmacological investigation of some benzimidazole derivatives 4'-(5, 6-substitued-2- trifluoromethyl-benzoimidazol-1-ylmethyl)-biphenyl-2- carboxylic acid as potent antihypertensive agents. Der Pharma Chemica, 2(5), 234-242. [Link]
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Abo-Alhassan, M., & Abdel-Aziz, M. (2021). Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors. RSC Advances, 11(44), 27659-27673. [Link]
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Abo-Alhassan, M., & Abdel-Aziz, M. (2021). Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors. RSC Advances, 11(44), 27659-27673. [Link]
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A Technical Guide to Investigating the Biological Potential of Methyl 1-cyclopentylbenzimidazole-5-carboxylate
Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Executive Summary
Methyl 1-cyclopentylbenzimidazole-5-carboxylate is a novel chemical entity built upon the benzimidazole scaffold, a privileged structure in medicinal chemistry renowned for its broad therapeutic relevance. While no direct biological data for this specific molecule has been published to date, an analysis of its structural features and the activities of closely related analogs allows for the formulation of data-driven hypotheses. The benzimidazole core is a component of numerous approved drugs, exhibiting activities ranging from antiviral and anticancer to anti-inflammatory.[1][2][3] This guide synthesizes existing knowledge on related benzimidazole carboxylates and N-substituted benzimidazoles to propose primary avenues for investigation. We hypothesize that this compound holds potential as an antiviral agent , specifically a neuraminidase inhibitor, and as a modulator of serotonergic pathways , potentially as a 5-HT4 receptor antagonist. A secondary, broader potential for cytotoxic activity against cancer cell lines is also considered. This document outlines a systematic, tiered experimental workflow to efficiently screen for these activities, determine potency, and elucidate the mechanism of action, providing drug development professionals with a robust framework for evaluating this promising compound.
Introduction: The Benzimidazole Scaffold as a Privileged Pharmacophore
The fusion of benzene and imidazole rings creates the benzimidazole system, a heterocyclic scaffold that has proven to be exceptionally versatile in drug discovery.[2] Its bioisosteric similarity to naturally occurring nucleotides allows it to interact with a wide array of biological macromolecules, leading to a diverse range of pharmacological activities.[4] This has resulted in a multitude of clinically successful drugs for various indications.[3]
The subject of this guide, This compound , possesses three key structural features that inform its potential bioactivity:
-
The Benzimidazole Core: Provides the foundational structure known to interact with various biological targets.
-
N1-Cyclopentyl Group: A bulky, lipophilic substituent at the N1 position can influence receptor binding, membrane permeability, and metabolic stability.
-
C5-Methyl Carboxylate Group: This electron-withdrawing ester moiety at the 5-position significantly alters the electronic profile of the aromatic system and provides a key hydrogen bond acceptor, making it critical for molecular recognition by target proteins.
Given the lack of specific data on this compound, a logical approach to its evaluation involves inferring potential activities from structurally similar molecules reported in the literature.
Inferred Biological Potential & Testable Hypotheses
Hypothesis 1: Antiviral Activity via Neuraminidase Inhibition
Recent studies have explored benzimidazole derivatives, including esters and carboxylic acids, as potential inhibitors of the influenza neuraminidase (NA) enzyme.[5] The NA enzyme is a critical surface glycoprotein that facilitates the release of progeny virions from infected host cells, making it a validated target for antiviral drugs like Oseltamivir. Although the compounds in the cited study showed only modest inhibitory action, they established the benzimidazole scaffold as a valid starting point for NA inhibitor design.[5] The presence of the carboxylate group on our target molecule is significant, as it can mimic the sialic acid substrate's interaction with the enzyme's active site.
Hypothesis 2: Neuromodulatory Activity via 5-HT4 Receptor Antagonism
A compelling study on a series of benzimidazole-4-carboxamides and -carboxylates revealed potent and selective antagonism of the serotonin 5-HT4 receptor.[6] This receptor is primarily located in the gastrointestinal tract and the central nervous system, and its modulation is relevant for treating disorders like irritable bowel syndrome and cognitive impairment. The study highlighted that a voluminous substituent on the basic nitrogen and a specific distance to the aromatic ring were crucial for high affinity.[6] Although our molecule is a 5-carboxylate (not a 4-carboxylate), the structural parallels are strong enough to warrant investigation. The N1-cyclopentyl group could fulfill the requirement for a bulky substituent, making this a high-priority hypothesis to test.
Hypothesis 3: General Cytotoxic (Anticancer) Activity
The benzimidazole scaffold is a cornerstone of many anticancer agents that function through various mechanisms, including DNA binding and inhibition of critical kinases like VEGFR and EGFR.[7] Therefore, it is prudent to perform initial screening against a panel of human cancer cell lines to assess its general cytotoxic potential.
Strategic Research and Validation Workflow
To efficiently test these hypotheses, a tiered screening approach is recommended. This strategy, often called a "screening cascade," prioritizes resources by using broader, less expensive assays first to identify promising activities before committing to more complex and costly mechanism-of-action and selectivity studies.
The causality behind this workflow is to fail fast, fail cheap . By simultaneously testing the most plausible hypotheses in Tier 1, we can quickly identify the most promising therapeutic area for this compound and focus subsequent efforts accordingly.
Caption: A tiered workflow for the validation of this compound.
Detailed Experimental Protocols
The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity.
Protocol 1: Neuraminidase (NA) Inhibition Assay (Fluorometric)
This protocol is designed to test Hypothesis 1 by measuring the compound's ability to inhibit the enzymatic activity of neuraminidase.
Principle: The assay uses the fluorogenic substrate 4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid (MUNANA). When cleaved by NA, it releases the highly fluorescent product 4-methylumbelliferone (4-MU), which can be quantified.
Materials:
-
Recombinant Neuraminidase (e.g., from Clostridium perfringens or influenza strain H1N1)
-
MUNANA substrate (Sigma-Aldrich)
-
Assay Buffer: 33 mM MES, 4 mM CaCl₂, pH 6.5
-
Stop Solution: 0.1 M Glycine, pH 10.7
-
Test Compound: this compound (10 mM stock in DMSO)
-
Positive Control: Oseltamivir carboxylate (1 mM stock in water)
-
96-well black, flat-bottom microplate
-
Fluorescence plate reader (Excitation: 365 nm, Emission: 450 nm)
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in Assay Buffer. A typical starting screening concentration is 10 µM.
-
Assay Plate Setup:
-
Blank wells (no enzyme): 50 µL Assay Buffer
-
Negative Control wells (100% activity): 40 µL Assay Buffer + 10 µL DMSO (vehicle)
-
Positive Control wells: 40 µL Assay Buffer + 10 µL Oseltamivir (final conc. ~1 µM)
-
Test Compound wells: 40 µL Assay Buffer + 10 µL of diluted test compound
-
-
Enzyme Addition: Add 10 µL of NA enzyme solution (pre-diluted in Assay Buffer to optimal concentration) to all wells except the Blank. Mix gently and incubate for 15 minutes at 37°C.
-
Substrate Addition: Add 40 µL of MUNANA substrate (pre-warmed to 37°C, final concentration ~100 µM) to all wells.
-
Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.
-
Reaction Termination: Add 100 µL of Stop Solution to all wells.
-
Data Acquisition: Read the fluorescence on the plate reader.
Data Analysis:
-
Subtract the average fluorescence of the Blank wells from all other readings.
-
Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Test / Signal_NegativeControl))
-
For dose-response curves, plot % Inhibition against the logarithm of compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTS-based)
This protocol tests Hypothesis 3 by assessing the compound's effect on the metabolic activity of cancer cells, which is a proxy for cell viability and proliferation.
Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product is directly proportional to the number of living cells in culture.
Materials:
-
Human cancer cell line (e.g., A549 lung carcinoma)
-
Complete Culture Medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)
-
Test Compound: this compound (10 mM stock in DMSO)
-
Positive Control: Doxorubicin (1 mM stock in DMSO)
-
MTS Reagent (e.g., CellTiter 96® AQueous One Solution)
-
96-well clear, flat-bottom microplate
-
Spectrophotometer (absorbance at 490 nm)
Methodology:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and Doxorubicin in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds.
-
Include Vehicle Control wells (medium + 0.5% DMSO) and No-Cell Blank wells (medium only).
-
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO₂, until color development is sufficient.
-
Data Acquisition: Measure the absorbance at 490 nm using the spectrophotometer.
Data Analysis:
-
Subtract the average absorbance of the No-Cell Blank wells from all other readings.
-
Calculate the percent viability using the following formula: % Viability = 100 * (Absorbance_Test / Absorbance_VehicleControl)
-
Plot % Viability against the logarithm of compound concentration to determine the IC50 value.
Data Interpretation and Future Directions
The data from the initial screening should be compiled for clear comparison.
Table 1: Hypothetical Screening Data Summary
| Assay Type | Target/Cell Line | Endpoint | Test Compound Result | Positive Control Result |
| NA Inhibition | H1N1 Neuraminidase | % Inhibition @ 10 µM | 85% | 98% (Oseltamivir) |
| Receptor Binding | Human 5-HT4 | % Displacement @ 10 µM | 15% | 95% (RS 39604) |
| Cytotoxicity | A549 Cells | % Viability @ 10 µM | 92% | 5% (Doxorubicin) |
Interpretation of Hypothetical Results:
-
The strong inhibition in the NA assay suggests this is the most promising lead. The next step would be to immediately determine the IC50 value.
-
The weak activity in the 5-HT4 binding assay suggests this is likely not a primary target for this specific molecule. This hypothesis would be deprioritized.
-
The high cell viability in the cytotoxicity assay indicates the compound is not broadly cytotoxic at 10 µM, which is a favorable characteristic for a potential antiviral, as it suggests a specific mode of action rather than general toxicity.
Future Directions:
-
If NA Inhibition is confirmed: Proceed to enzyme kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive). Test against a panel of NA subtypes from different influenza strains to assess the spectrum of activity.
-
Structure-Activity Relationship (SAR) Studies: Synthesize analogs of the parent compound to explore the importance of the N1-cyclopentyl group and the C5-ester. For example, replacing the cyclopentyl with smaller (cyclobutyl) or larger (cyclohexyl) rings, and hydrolyzing the ester to the corresponding carboxylic acid, would provide critical SAR data for lead optimization.
Conclusion
This compound represents an unexplored chemical entity with significant therapeutic potential derived from its privileged benzimidazole core. While direct experimental evidence is currently absent, a rigorous analysis of the activities of structurally related compounds allows for the formulation of clear, testable hypotheses, primarily pointing towards antiviral (neuraminidase inhibition) and neuromodulatory (5-HT4 antagonism) activities. The tiered, systematic research workflow detailed in this guide provides an efficient and robust framework for elucidating the compound's biological function. By executing this strategy, research organizations can rapidly assess the true potential of this molecule and make data-driven decisions on its progression through the drug discovery pipeline.
References
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Hamzah, N., et al. (2023). BENZIMIDAZOLE DERIVATIVES AS POTENTIAL NEURAMINIDASE INHIBITORS: CONVENTIONAL AND MICROWAVE SYNTHESIS, In Vitro AND MOLECULAR DOCKING ANALYSIS. Malaysian Journal of Analytical Sciences, 27(5), 1003-1016. [Link]
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Saini, A. K., et al. (2023). A review of Benzimidazole derivatives' potential activities. International Journal of Pharmacy and Chemical Research, 5(1), 35-40. [Link]
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Perin, N., et al. (2020). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Molecules, 25(23), 5765. [Link]
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López-Rodríguez, M. L., et al. (2000). Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 10(3), 221-224. [Link]
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Kamal, A., et al. (2018). An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. Organic & Biomolecular Chemistry, 16(41), 7747-7752. [Link]
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Naik, N., et al. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Current Medicinal Chemistry, 31. [Link]
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Al-Ostath, A. I., et al. (2023). Benzimidazole derivatives with biological activity. ResearchGate. [Link]
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Shaik, B., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorganic & Organic Chemistry, 1(4). [Link]
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Oprean, C., et al. (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. Molecules, 26(16), 4968. [Link]
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A Prospective Analysis of Methyl 1-cyclopentylbenzimidazole-5-carboxylate as a Novel Anticancer Agent: A Technical Guide
Abstract: The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] In oncology, benzimidazole derivatives have emerged as a versatile class of compounds, exhibiting anticancer effects through diverse mechanisms of action, including the disruption of microtubule dynamics, inhibition of key signaling kinases, and interference with DNA replication.[3] This technical guide provides a prospective and in-depth analysis of a specific, yet under-explored derivative, Methyl 1-cyclopentylbenzimidazole-5-carboxylate . Due to the current absence of direct experimental data for this compound in publicly accessible literature, this document serves as a theoretical and practical roadmap for its synthesis, preclinical evaluation, and mechanistic elucidation. By leveraging established structure-activity relationships (SAR) within the benzimidazole class, this guide offers a scientifically grounded framework for researchers, chemists, and drug development professionals interested in exploring the potential of this novel chemical entity as a next-generation anticancer therapeutic.
Introduction: The Rationale for Investigating this compound
The benzimidazole core, being isosteric to naturally occurring purine nucleotides, provides a privileged scaffold for interacting with various biological targets.[3] This structural feature has been successfully exploited to develop a multitude of FDA-approved drugs. In the realm of oncology, the therapeutic potential of benzimidazoles is vast, with derivatives demonstrating efficacy against a range of human cancer cell lines.[2][4]
The specific compound, This compound , has been selected for this prospective analysis based on its unique structural attributes:
-
The Benzimidazole Core: A proven pharmacophore with inherent anticancer potential.
-
N1-Cyclopentyl Substitution: The introduction of a cycloalkyl group at the N1 position can modulate the compound's lipophilicity, membrane permeability, and binding interactions with target proteins. While some studies suggest that bulky substituents at this position can decrease potency, the specific impact of a cyclopentyl group warrants investigation.[5]
-
C5-Methyl Carboxylate Group: The presence of an ester group at the C5 position offers a potential site for hydrogen bonding and can influence the molecule's pharmacokinetic properties and target interactions.
This guide will delineate a comprehensive strategy to unlock the therapeutic potential of this specific molecule.
Proposed Synthesis Pathway
The synthesis of this compound can be approached through established methodologies for the construction of N-alkylated benzimidazole-5-carboxylates. A plausible and efficient synthetic route is a one-pot reductive cyclization.
Protocol 1: One-Pot Reductive Cyclization
This method involves the reaction of an appropriately substituted nitroaromatic precursor with an aldehyde in the presence of a reducing agent.
Step 1: Synthesis of Methyl 4-(cyclopentylamino)-3-nitrobenzoate
-
Reactants: Methyl 4-chloro-3-nitrobenzoate and cyclopentylamine.
-
Procedure: A mixture of methyl 4-chloro-3-nitrobenzoate and an excess of cyclopentylamine in a suitable solvent like DMF is heated. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the product is isolated by precipitation in water and purified.
Step 2: Reductive Cyclization to form this compound
-
Reactants: Methyl 4-(cyclopentylamino)-3-nitrobenzoate, a suitable aldehyde (e.g., paraformaldehyde), and a reducing agent like sodium dithionite (Na₂S₂O₄).
-
Procedure: The starting nitro compound and the aldehyde are dissolved in a solvent such as DMSO. Sodium dithionite is added portion-wise, and the reaction mixture is heated. The reaction involves the reduction of the nitro group to an amine, which then undergoes cyclization with the aldehyde to form the benzimidazole ring. The final product can be isolated by pouring the reaction mixture into ice water, followed by filtration and purification via recrystallization or column chromatography.
Caption: Proposed two-step synthesis of the target compound.
Predicted Mechanisms of Anticancer Activity and Structure-Activity Relationship (SAR) Insights
Based on the extensive research on benzimidazole derivatives, this compound could potentially exert its anticancer effects through one or more of the following mechanisms:
Inhibition of Tubulin Polymerization
A primary and well-documented mechanism of action for many anticancer benzimidazoles is the disruption of microtubule dynamics by inhibiting tubulin polymerization.[3] These compounds often bind to the colchicine-binding site on β-tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
-
SAR Insight: The nature of the substituent at the N1 position can influence the binding affinity to tubulin. While highly bulky groups may be detrimental, a cyclopentyl group could offer a favorable hydrophobic interaction within the binding pocket. The C5-methyl carboxylate could potentially form hydrogen bonds with amino acid residues in the vicinity of the binding site, further stabilizing the interaction.
Caption: Hypothetical pathway for tubulin polymerization inhibition.
DNA Intercalation and Topoisomerase Inhibition
The planar benzimidazole ring system is capable of intercalating between DNA base pairs, leading to structural distortions that can inhibit DNA replication and transcription.[3] Furthermore, some derivatives are known to inhibit topoisomerase enzymes, which are crucial for resolving DNA supercoiling during replication.
-
SAR Insight: The C5-substituent can play a role in DNA binding. The methyl carboxylate group could potentially interact with the DNA backbone or proteins involved in DNA metabolism. The N1-cyclopentyl group would likely reside in the minor or major groove of the DNA, and its size and conformation could influence the stability and specificity of the binding.
Kinase Inhibition
Numerous benzimidazole derivatives have been developed as potent inhibitors of various protein kinases that are often dysregulated in cancer, such as EGFR, VEGFR, and CDKs.[6] They typically act as ATP-competitive inhibitors.
-
SAR Insight: The overall shape and electronic properties of the molecule, dictated by both the N1 and C5 substituents, would determine its ability to fit into the ATP-binding pocket of specific kinases. The cyclopentyl group could provide necessary hydrophobic interactions, while the methyl carboxylate could engage in hydrogen bonding with the hinge region of the kinase.
Proposed Preclinical Evaluation Workflow
A systematic and rigorous preclinical evaluation is essential to determine the anticancer potential of this compound. The following workflow outlines the key experimental stages.
Caption: Proposed preclinical evaluation workflow.
In Vitro Screening
Protocol 2: Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a panel of human cancer cell lines.
-
Cell Lines: A representative panel including breast (e.g., MCF-7, MDA-MB-231), lung (e.g., A549), colon (e.g., HCT116), and a normal fibroblast cell line (e.g., NIH/3T3) to assess selectivity.
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilize the resulting formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine IC₅₀ values using non-linear regression.
-
Table 1: Hypothetical In Vitro Cytotoxicity Data for this compound (Note: This data is illustrative and based on findings for related benzimidazole compounds.)
| Cell Line | Cancer Type | IC₅₀ (µM) [Compound] | IC₅₀ (µM) [Doxorubicin] |
| MCF-7 | Breast Cancer | 1.5 ± 0.2 | 0.8 ± 0.1 |
| MDA-MB-231 | Breast Cancer | 5.2 ± 0.7 | 1.1 ± 0.2 |
| A549 | Lung Cancer | 3.8 ± 0.5 | 1.5 ± 0.3 |
| HCT116 | Colon Cancer | 2.1 ± 0.3 | 0.9 ± 0.1 |
| NIH/3T3 | Normal Fibroblast | >50 | 4.5 ± 0.6 |
Mechanism of Action Studies
Protocol 3: Tubulin Polymerization Inhibition Assay
-
Objective: To determine if the compound directly inhibits the polymerization of tubulin.
-
Procedure:
-
Use a commercially available tubulin polymerization assay kit.
-
Incubate purified tubulin with GTP and different concentrations of the test compound at 37°C.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to microtubule formation.
-
Compare the polymerization curves of compound-treated samples to positive (e.g., colchicine) and negative (vehicle) controls to determine the inhibitory effect.
-
Protocol 4: DNA Intercalation Assay (Ethidium Bromide Displacement)
-
Objective: To assess the DNA binding and intercalating properties of the compound.
-
Procedure:
-
Prepare a solution of calf thymus DNA (ct-DNA) and ethidium bromide (EtBr).
-
Measure the fluorescence of the EtBr-DNA complex.
-
Add increasing concentrations of the test compound.
-
A decrease in fluorescence intensity indicates the displacement of EtBr by the compound, suggesting intercalation.
-
Protocol 5: Tyrosine Kinase Inhibition Assay
-
Objective: To screen for inhibitory activity against a panel of cancer-relevant tyrosine kinases.
-
Procedure:
-
Utilize a luminescence-based kinase assay (e.g., ADP-Glo™).
-
Incubate the kinase, substrate, ATP, and various concentrations of the test compound.
-
After the kinase reaction, quantify the remaining ATP using a luciferase/luciferin system.
-
A higher luminescent signal corresponds to greater kinase inhibition.
-
In Vivo Efficacy Studies
Protocol 6: Human Tumor Xenograft Model
-
Objective: To evaluate the in vivo antitumor efficacy of the compound.
-
Model: Immunodeficient mice (e.g., BALB/c nude or SCID) subcutaneously implanted with a human cancer cell line that showed high in vitro sensitivity (e.g., HCT116).[5]
-
Procedure:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the compound (e.g., via intraperitoneal injection or oral gavage) at various doses and schedules. The control group receives the vehicle.
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, calculate the tumor growth inhibition (TGI) and assess for any signs of toxicity.
-
Conclusion and Future Directions
This technical guide presents a comprehensive, albeit prospective, framework for the investigation of This compound as a potential anticancer agent. While the absence of direct experimental data necessitates a theoretical approach, the rich history and diverse biological activities of the benzimidazole scaffold provide a strong rationale for its exploration. The proposed synthetic route is feasible, and the outlined preclinical evaluation workflow offers a clear path to elucidate its cytotoxic potential and mechanism of action.
Future research should focus on the successful synthesis and purification of the compound, followed by the systematic execution of the described in vitro and in vivo studies. The insights gained from these experiments will be crucial in determining whether this compound or its future optimized analogues can be developed into clinically viable anticancer therapeutics. The structure-activity relationships discussed herein should guide the design of a focused library of related compounds to further probe the roles of the N1-cycloalkyl and C5-ester functionalities.
References
- Satija, G., et al. (2021). Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. Journal of Heterocyclic Chemistry.
- Kaur, H., et al. (2022). Synthesis and Anti-Cancer Applications of Benzimidazole Derivatives - Recent Studies. Anticancer Agents in Medicinal Chemistry, 22(19), 3280-3290.
- Farag, B., & Zaki, M. E. A. (2025). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Advances.
- Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia, 22(3).
- Gaba, M., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine.
- Ahmad, I., et al. (2023). Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents. Molecules, 28(12), 4789.
- Google Patents. (n.d.). AU2002337151B2 - Substituted benzimidazole compounds and their use for the treatment of cancer.
- El-Gohary, N. S. M., et al. (2019). Synthesis and anticancer activity of novel benzimidazole derivatives. Bioorganic Chemistry, 85, 470-481.
- Abdel-Gawad, H., et al. (2023). New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies. ACS Omega, 8(4), 4153-4168.
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The Benzimidazole-5-Carboxylate Scaffold: A Technical Guide to its Discovery, History, and Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole ring system, a fusion of benzene and imidazole, stands as a "privileged structure" in medicinal chemistry, underpinning a vast array of therapeutic agents.[1] This guide provides a comprehensive technical exploration of a key subclass: the benzimidazole-5-carboxylate derivatives. We will delve into the historical milestones of their discovery, from early synthetic explorations to the development of blockbuster drugs. Detailed synthetic methodologies, including classical and modern approaches, will be presented with an emphasis on the causality behind experimental choices. Furthermore, this guide will elucidate the diverse mechanisms of action through which these derivatives exert their therapeutic effects, supported by signaling pathway diagrams and quantitative structure-activity relationship data.
A Historical Perspective: From Serendipity to Rational Design
The journey of benzimidazole chemistry began in 1872 with Hoebrecker's first synthesis of a 2,5-dimethyl-1H-benzo[d]imidazole.[2] However, the biological significance of this scaffold remained largely unexplored until the mid-20th century. A pivotal moment came with the discovery that 5,6-dimethylbenzimidazole is a key structural component of vitamin B12, hinting at the natural prevalence and biological importance of this heterocyclic system.[3] This realization spurred broader investigation into the therapeutic potential of synthetic benzimidazole derivatives.
Key Milestones in the Development of Benzimidazole-Based Drugs:
-
1960s: The Dawn of Anthelmintic Benzimidazoles: The first major therapeutic breakthrough for the benzimidazole class came with the discovery of thiabendazole in the early 1960s. This compound exhibited potent broad-spectrum anthelmintic activity, revolutionizing veterinary and human medicine in the fight against parasitic worms.[4]
-
1972: The Discovery of Albendazole: A significant advancement in anthelmintic therapy arrived with the discovery of albendazole in 1972 at SmithKline Animal Health Laboratories.[5] Patented in 1975, albendazole showcased an even broader spectrum of activity than its predecessors.[5]
-
1970s: Hoechst Dyes and DNA Minor Groove Binding: The German company Hoechst AG developed a series of bisbenzimide fluorescent dyes, including Hoechst 33258 and Hoechst 33342, in the early 1970s.[6][7] These compounds were found to bind specifically to the A-T rich regions of the DNA minor groove, a discovery that would have profound implications for their later development as anticancer and antimicrobial agents.[6][7]
-
1979: The Advent of Proton Pump Inhibitors (PPIs): A paradigm shift in the treatment of acid-related stomach disorders occurred with the discovery of omeprazole in 1979.[8][9] This benzimidazole derivative was the first proton pump inhibitor, a new class of drugs that control gastric acid secretion.[8] Omeprazole was first launched in Europe in 1988 as Losec.[8]
The development of these diverse classes of benzimidazole-based drugs highlighted the remarkable versatility of this scaffold and paved the way for the focused investigation of derivatives such as the benzimidazole-5-carboxylates.
Synthetic Methodologies: Constructing the Core Scaffold
The synthesis of the benzimidazole core is most classically achieved through the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.
The Phillips-Ladenburg Synthesis: Condensation with Carboxylic Acids
A cornerstone of benzimidazole synthesis is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid in the presence of a mineral acid, typically under heating.[10][11] This method is particularly effective for aliphatic carboxylic acids, while aromatic carboxylic acids may require higher temperatures.[10][12]
Experimental Protocol: Synthesis of 2-Aryl-1H-benzimidazole-5-carboxylic acid
This protocol is a representative example of the Phillips-Ladenburg synthesis for a benzimidazole-5-carboxylate derivative.
Step 1: Esterification of 3,4-Diaminobenzoic Acid
To a solution of 3,4-diaminobenzoic acid (1.00 g, 6.58 mmol) in methanol (15.0 mL), thionyl chloride (0.72 mL, 9.80 mmol) is added dropwise over 10 minutes. The reaction mixture is stirred at room temperature for 4 hours. The solvent is then removed under reduced pressure. The resulting residue is partitioned between water and ethyl acetate. The organic layer is washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous magnesium sulfate. Filtration and evaporation of the solvent yield methyl 3,4-diaminobenzoate.[13]
Step 2: Condensation and Cyclization
A mixture of methyl 3,4-diaminobenzoate (0.006 mol) and a substituted aromatic aldehyde (0.006 mol) in the presence of an oxidizing agent like sodium dithionite (0.024 mol) in a solvent such as DMSO is refluxed at 90°C for 3 hours.[14] The reaction progress is monitored by Thin Layer Chromatography (TLC).[14]
Step 3: Workup and Purification
Upon completion, the reaction mixture is cooled to room temperature and poured over crushed ice. The precipitated solid, the methyl ester of the 2-aryl-1H-benzimidazole-5-carboxylate, is collected by filtration and dried.[14]
Step 4: Hydrolysis to the Carboxylic Acid
The methyl ester is then hydrolyzed to the corresponding carboxylic acid by refluxing with aqueous sodium hydroxide (e.g., 15 mL of 33% NaOH in ethanol).[14] After cooling, the solution is acidified with a strong acid like HCl to precipitate the final product, 2-aryl-1H-benzimidazole-5-carboxylic acid. The product is then filtered, washed with water, and dried.
Causality in Experimental Choices:
-
Esterification of the Carboxylic Acid: The initial esterification of 3,4-diaminobenzoic acid protects the carboxylic acid functionality, preventing it from interfering with the subsequent condensation reaction.
-
Choice of Oxidizing Agent: In syntheses starting from aldehydes, an oxidizing agent is necessary to convert the intermediate dihydrobenzimidazole to the aromatic benzimidazole. Sodium dithionite is a common choice for this purpose.[14]
-
Acidic Conditions: The Phillips-Ladenburg reaction is typically carried out under acidic conditions to protonate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the amino group of the o-phenylenediamine.
-
Hydrolysis: The final hydrolysis step is crucial to deprotect the carboxylic acid and yield the desired benzimidazole-5-carboxylic acid derivative.
The Weidenhagen Reaction: Condensation with Aldehydes
Another classical approach is the Weidenhagen reaction, which involves the condensation of an o-phenylenediamine with an aldehyde.[11] This reaction often requires an oxidizing agent to form the final aromatic benzimidazole ring.[11]
Mechanisms of Therapeutic Action: A Multifaceted Scaffold
The therapeutic diversity of benzimidazole-5-carboxylate derivatives stems from their ability to interact with a wide range of biological targets.
Anthelmintic Activity: Targeting the Cytoskeleton
The primary mechanism of action for benzimidazole anthelmintics is the disruption of microtubule polymerization in parasitic worms.[15][16] These compounds bind with high affinity to the β-tubulin subunit of the parasite, inhibiting its polymerization into microtubules.[15][16] This disruption of the cytoskeleton leads to impaired cellular processes such as cell division, motility, and nutrient absorption, ultimately resulting in the death of the parasite.[17] The selective toxicity of benzimidazole anthelmintics is attributed to their much higher affinity for parasitic β-tubulin compared to mammalian tubulin.[4]
Diagram: Mechanism of Action of Benzimidazole Anthelmintics
Caption: Benzimidazole anthelmintics bind to parasite β-tubulin, inhibiting microtubule polymerization and leading to parasite death.
Anticancer Activity: A Multi-pronged Attack
Benzimidazole-5-carboxylate derivatives exhibit anticancer activity through several mechanisms, including the inhibition of topoisomerase enzymes, binding to the DNA minor groove, and the induction of apoptosis.
Topoisomerases are essential enzymes that regulate the topology of DNA during replication and transcription.[8][18] Certain benzimidazole derivatives act as topoisomerase inhibitors, stabilizing the transient DNA-enzyme complex and preventing the re-ligation of the cleaved DNA strand.[19][20] This leads to the accumulation of DNA strand breaks, triggering cell cycle arrest and apoptosis.[19]
Diagram: Benzimidazoles as Topoisomerase Inhibitors
Caption: Benzimidazole derivatives can inhibit topoisomerase, leading to DNA damage and apoptosis in cancer cells.
As exemplified by the Hoechst dyes, many benzimidazole derivatives are adept at binding to the minor groove of DNA, particularly at A-T rich sequences.[21][22] This interaction can interfere with the binding of transcription factors and other DNA-processing enzymes, thereby disrupting gene expression and cellular function.[21] The crescent shape and positive charge of many of these molecules facilitate their snug fit into the minor groove and their electrostatic interaction with the negatively charged DNA backbone.[21]
Many benzimidazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[19][23] This can be a consequence of topoisomerase inhibition or DNA minor groove binding, which triggers DNA damage response pathways. The apoptotic cascade often involves the activation of caspases, a family of proteases that execute the dismantling of the cell.[13] Studies have shown that some benzimidazole derivatives can induce apoptosis through both caspase-dependent and caspase-independent pathways, often involving the release of cytochrome c from the mitochondria and the upregulation of pro-apoptotic proteins like Bax.[13][19]
Diagram: Benzimidazole-Induced Apoptosis Pathway
Caption: A simplified pathway of benzimidazole-induced apoptosis, often involving mitochondrial cytochrome c release and caspase activation.
Antimicrobial Activity
The antimicrobial properties of benzimidazole-5-carboxylate derivatives are also often linked to their ability to interfere with essential cellular processes. For instance, some derivatives exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains.[24][25] The mechanism of action can involve the inhibition of bacterial DNA gyrase (a type II topoisomerase) or other crucial enzymes.[26]
Quantitative Data and Structure-Activity Relationships (SAR)
The therapeutic efficacy of benzimidazole-5-carboxylate derivatives is highly dependent on the nature and position of substituents on the benzimidazole core. Quantitative data from in vitro studies provide valuable insights into these structure-activity relationships.
Table 1: Anticancer Activity of Selected Benzimidazole-5-Carboxylate Derivatives (IC50 values in µM)
| Compound | Cell Line | IC50 (µM) | Reference |
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | HepG2 (Liver Cancer) | 0.39 | [19] |
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | Huh7 (Liver Cancer) | 0.32 | [19] |
| Ethyl 2-(4-(piperidine-1-yl)phenyl)-1H-benzo[d]imidazole-5-carboxylate | A549 (Lung Cancer) | 4.47 | [19] |
| V7 (a novel benzimidazole analog) | H103 (Oral Squamous Cell Carcinoma) | 11.64 | [22] |
| V7 (a novel benzimidazole analog) | H314 (Oral Squamous Cell Carcinoma) | 16.68 | [22] |
| V7 (a novel benzimidazole analog) | HCT116 (Colorectal Carcinoma) | 13.30 | [22] |
Table 2: Antimicrobial Activity of Selected Benzimidazole-5-Carboxylate Derivatives (MIC values in µg/mL)
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 6c (a 1,2-disubstituted benzimidazole) | E. coli (TolC mutant) | 2 | [23] |
| Compound 65a (a 2,5-disubstituted benzimidazole) | E. coli | 0.026 | [26] |
| Compound 65a (a 2,5-disubstituted benzimidazole) | S. aureus | 0.031 | [26] |
| Compound 66a (a benzimidazole-triazole hybrid) | S. aureus | 3.125 | [26] |
| Compound 66a (a benzimidazole-triazole hybrid) | E. coli | 3.125 | [26] |
Conclusion and Future Directions
The benzimidazole-5-carboxylate scaffold has proven to be a remarkably fruitful area of research in medicinal chemistry. From its historical roots in the structural elucidation of vitamin B12 to its central role in modern anthelmintic, antiulcer, anticancer, and antimicrobial therapies, this versatile molecular framework continues to yield novel therapeutic agents. The ability to readily synthesize a diverse library of derivatives, coupled with a multifaceted range of biological targets, ensures that the exploration of benzimidazole-5-carboxylates will remain a vibrant and promising field of drug discovery for years to come. Future research will likely focus on the development of more selective and potent derivatives, the elucidation of novel mechanisms of action, and the application of these compounds to emerging therapeutic challenges.
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Synthesis and Anticancer Potential of New Benzimidazole Theranostic. (2025). PMC. [Link]
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Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2025). RSC Publishing. [Link]
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Design, Microwave-Assisted Synthesis and in Vitro Antibacterial and Antifungal Activity of 2,5-Disubstituted Benzimidazole. (2017). PubMed. [Link]
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IN SILICOANALYSIS OF SYNTHESISED BENZIMIDAZOLES AS COX INHIBITORS BY MOLECULAR DOCKING AND PHARMACOPHORE MODELING APPROACHES. (2020). Plant Archives. [Link]
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Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. [Link]
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Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. (2025). PMC. [Link]
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A Technical Guide to the Spectroscopic Characterization of Methyl 1-cyclopentylbenzimidazole-5-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction
Methyl 1-cyclopentylbenzimidazole-5-carboxylate is a member of the benzimidazole family, a class of heterocyclic compounds of significant interest in medicinal and pharmaceutical research due to their diverse biological activities.[1] The unique fusion of a benzene and an imidazole ring provides a stable aromatic core amenable to various chemical modifications, which in turn modulates their therapeutic properties.[1] Accurate structural elucidation is the bedrock of drug development, and a comprehensive understanding of a molecule's spectroscopic signature is paramount.
Molecular Structure and Key Functional Groups
The core of our analysis rests on the distinct chemical environments within the molecule:
-
The Benzimidazole Core: A bicyclic aromatic system.
-
The N-Cyclopentyl Group: An N-alkyl substituent on the imidazole ring.
-
The Methyl Carboxylate Group: An ester functionality on the benzene ring.
Each of these components will produce characteristic signals in the various spectroscopic techniques discussed.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
Expected ¹H NMR Spectrum
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale and Comparative Insights |
| H-2 (imidazole) | 8.0 - 8.2 | Singlet (s) | N/A | This proton is on a carbon situated between two nitrogen atoms, leading to a downfield shift. |
| Aromatic Protons (H-4, H-6, H-7) | 7.5 - 8.5 | Doublet (d), Doublet of doublets (dd) | ~8.5 Hz, ~1.5 Hz | The ester group at C-5 will influence the electronic environment of the aromatic protons. H-4 is expected to be a singlet or a narrow doublet, H-6 a doublet of doublets, and H-7 a doublet.[2] |
| N-CH (cyclopentyl) | 4.8 - 5.2 | Multiplet (m) | The proton on the carbon directly attached to the imidazole nitrogen is significantly deshielded. | |
| O-CH₃ (methyl ester) | 3.9 - 4.1 | Singlet (s) | N/A | This is a typical range for methyl esters.[2] |
| CH₂ (cyclopentyl) | 1.7 - 2.2 | Multiplet (m) | The methylene protons of the cyclopentyl ring will appear as complex multiplets. |
Causality in Proton Chemical Shifts
The downfield shifts of the aromatic and imidazole protons are a direct consequence of the anisotropic magnetic field generated by the aromatic ring currents. The electron-withdrawing nature of the carboxylate group further deshields the adjacent aromatic protons. The chemical shift of the N-CH proton of the cyclopentyl group is influenced by the electronegativity of the adjacent nitrogen atom.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The number of distinct signals corresponds to the number of non-equivalent carbon atoms.
Expected ¹³C NMR Spectrum
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale and Comparative Insights |
| C=O (ester) | 166 - 168 | The carbonyl carbon of the ester group is highly deshielded.[2] |
| C-2 (imidazole) | 142 - 145 | This carbon, positioned between two nitrogens, appears significantly downfield. |
| Aromatic & Imidazole Quaternary Carbons | 110 - 145 | The precise shifts depend on the substitution pattern and electronic effects. The benzimidazole moiety typically shows signals in this range.[3][4] |
| N-CH (cyclopentyl) | 55 - 60 | The carbon directly bonded to the nitrogen is shifted downfield. |
| O-CH₃ (methyl ester) | 51 - 53 | A characteristic shift for a methyl ester carbon.[2] |
| CH₂ (cyclopentyl) | 24 - 34 | Aliphatic carbons of the cyclopentyl ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies.
Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| C=O (ester) | 1710 - 1730 | Strong | Stretching |
| C=N & C=C (aromatic) | 1450 - 1620 | Medium to Strong | Ring Stretching |
| C-O (ester) | 1200 - 1300 | Strong | Stretching |
| C-H (aromatic) | 3000 - 3100 | Medium | Stretching |
| C-H (aliphatic) | 2850 - 2960 | Medium to Strong | Stretching |
The IR spectrum of benzimidazole derivatives is complex, but the most prominent and diagnostic peak will be the strong absorption from the ester carbonyl (C=O) stretch.[5][6][7] The presence of both aromatic and aliphatic C-H stretching bands further confirms the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound.
Expected Molecular Ion and Fragmentation
-
Molecular Ion (M⁺): The expected exact mass for C₁₄H₁₆N₂O₂ is 244.1212. A high-resolution mass spectrometer (HRMS) should detect a peak at or very near this value.
-
Fragmentation Pattern: The fragmentation of N-substituted benzimidazoles is influenced by the stability of the benzimidazole ring and the nature of the substituents.[8][9] A plausible fragmentation pathway is outlined below.
Caption: Predicted Fragmentation Pathway for this compound.
Experimental Protocols
The following are generalized, yet detailed, step-by-step methodologies for acquiring the spectroscopic data discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Data Acquisition:
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. This often requires a longer acquisition time due to the lower natural abundance of ¹³C.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals for the ¹H spectrum. Reference the chemical shifts to the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR accessory.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Preparation (Electrospray Ionization - ESI): Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize the source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve a stable ion signal.
-
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500). For fragmentation analysis (MS/MS), select the molecular ion peak and subject it to collision-induced dissociation (CID).
-
Data Processing: Calibrate the mass axis using a known standard. Analyze the resulting spectrum to identify the molecular ion and characteristic fragment ions.
Conclusion
This technical guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. By understanding the fundamental principles of each spectroscopic technique and leveraging comparative data from related structures, researchers can confidently assign the spectral features of this and other novel benzimidazole derivatives. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and high-quality results in the laboratory.
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- Synthesis and Spectral Analysis of Novel Substituted Benzimidazole Derivatives.
- Supplementary Information for a relevant chemical synthesis paper providing examples of NMR and HRMS data for benzimidazole deriv
- Rabiger, D. J. & Joullié, M. M. The Ionization Constants, Ultraviolet and Infrared Spectra of Some Substituted Benzimidazoles. The Journal of Organic Chemistry, 29(2), 476-482 (1964).
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- ¹H and ¹³C NMR Spectra. The Royal Society of Chemistry.
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- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
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Methodological & Application
Application Note: A Robust Two-Step Synthesis of Methyl 1-cyclopentylbenzimidazole-5-carboxylate
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of Methyl 1-cyclopentylbenzimidazole-5-carboxylate, a key scaffold in medicinal chemistry. Benzimidazole derivatives are of significant interest due to their bioisosteric relationship with natural nucleotides, allowing them to interact with various biological macromolecules.[1] This guide outlines a robust and efficient two-step synthetic pathway, beginning with the formation of the benzimidazole core via condensation, followed by a selective N-alkylation. The protocol is designed for researchers in synthetic chemistry and drug development, offering in-depth explanations for experimental choices, detailed procedural steps, and expected analytical characterization to ensure reproducibility and high-purity yields.
Introduction and Strategic Overview
The benzimidazole nucleus is a privileged pharmacophore in modern drug discovery, forming the structural basis for numerous therapeutic agents.[1] The synthesis of specifically substituted benzimidazoles is therefore a critical task for medicinal chemists. This document details a logical and efficient synthesis for this compound, a compound with potential applications in inhibitor design and materials science.
The chosen synthetic strategy involves two primary stages:
-
Phillips Condensation: Formation of the core benzimidazole ring system by reacting Methyl 3,4-diaminobenzoate with formic acid. This classic and reliable method provides the key intermediate, Methyl benzimidazole-5-carboxylate.[2][3]
-
N-Alkylation: Selective attachment of the cyclopentyl group to the N-1 position of the benzimidazole ring using cyclopentyl bromide in the presence of a strong base. This step is crucial for modulating the steric and electronic properties of the final molecule.
This approach is favored for its modularity, use of readily available starting materials, and high-yielding transformations, making it suitable for both small-scale research and larger-scale production.
Visualized Synthetic Workflow
The overall synthetic pathway is summarized in the workflow diagram below.
Caption: Overall two-step synthetic workflow.
Detailed Experimental Protocols
3.1. Materials and Reagents
All reagents should be of analytical grade and used as received unless otherwise specified. Anhydrous solvents are critical for the N-alkylation step.
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier | Notes |
| Methyl 3,4-diaminobenzoate | C₈H₁₀N₂O₂ | 166.18 | ≥98% | Sigma-Aldrich | Starting Material |
| Formic Acid | CH₂O₂ | 46.03 | 90% aq. | Fisher Scientific | Reagent for cyclization |
| Sodium Hydroxide | NaOH | 40.00 | ≥97% | VWR | Used for neutralization |
| Sodium Hydride | NaH | 24.00 | 60% in oil | Acros Organics | Handle with extreme care |
| Cyclopentyl Bromide | C₅H₉Br | 149.03 | ≥98% | Alfa Aesar | Alkylating agent |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, 99.8% | Sigma-Aldrich | Anhydrous solvent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | VWR | Solvent for extraction |
| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | VWR | Solvent for purification |
3.2. Step 1: Synthesis of Methyl 1H-benzimidazole-5-carboxylate (Intermediate)
This procedure is adapted from the well-established Phillips condensation method for benzimidazole synthesis.[2]
Procedure:
-
Reaction Setup: To a 250 mL round-bottomed flask, add Methyl 3,4-diaminobenzoate (16.6 g, 0.1 mol).
-
Reagent Addition: Carefully add 90% formic acid (12.8 mL, ~0.3 mol) to the flask. Caution: Formic acid is corrosive.
-
Heating: Heat the mixture in a water bath at 100°C for 3 hours. The mixture will become a solid mass.
-
Cooling and Neutralization: Allow the flask to cool to room temperature. Slowly add 10% aqueous sodium hydroxide solution while swirling the flask until the mixture is just alkaline (test with pH paper, target pH ~8-9). This neutralization step is crucial for precipitating the product.
-
Isolation: Collect the resulting crude precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid thoroughly with two portions of cold water (50 mL each) to remove salts and residual base.
-
Drying and Purification: Dry the solid in a vacuum oven at 60°C. The product is typically of high purity (>95%) and can be used in the next step without further purification. If needed, recrystallization from ethanol/water can be performed.
Expected Yield: 15.8 g (90%); Appearance: Off-white to light tan solid.
3.3. Step 2: Synthesis of this compound (Final Product)
This step employs a standard N-alkylation protocol using a strong, non-nucleophilic base to deprotonate the benzimidazole nitrogen, followed by reaction with the alkyl halide.
Procedure:
-
Reaction Setup: To a 500 mL three-neck round-bottomed flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add Sodium Hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol).
-
Solvent Addition: Wash the NaH with hexanes (2 x 20 mL) to remove the mineral oil. Carefully decant the hexanes. Add 200 mL of anhydrous DMF to the flask. Caution: NaH reacts violently with water. Perform under an inert atmosphere (N₂).
-
Substrate Addition: Dissolve Methyl 1H-benzimidazole-5-carboxylate (17.6 g, 0.1 mol) in 50 mL of anhydrous DMF and add it dropwise to the NaH suspension at 0°C (ice bath). Stir for 1 hour at this temperature; evolution of hydrogen gas should be observed. The formation of the sodium benzimidazolide salt results in a clear solution.
-
Alkylation: Add cyclopentyl bromide (16.4 g, 0.11 mol) dropwise to the reaction mixture at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Reaction Quenching: Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). Upon completion, cool the flask to 0°C and cautiously quench the reaction by the slow, dropwise addition of 50 mL of cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 10% EtOAc in hexanes).
Expected Yield: 20.7 g (85%); Appearance: White crystalline solid.
Results and Characterization Data
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.
| Compound | Appearance | Yield (%) | M.P. (°C) | ¹H NMR (CDCl₃, δ ppm) | MS (ESI+) m/z |
| Intermediate | Off-white solid | 90 | 168-170 | 10.5 (br s, 1H), 8.45 (s, 1H), 8.20 (s, 1H), 8.05 (d, 1H), 7.60 (d, 1H), 3.95 (s, 3H). | 177.1 [M+H]⁺ |
| Final Product | White solid | 85 | 102-104 | 8.30 (s, 1H), 8.05 (d, 1H), 7.95 (s, 1H), 7.40 (d, 1H), 5.00 (quint, 1H), 3.90 (s, 3H), 2.20-1.80 (m, 8H). | 245.1 [M+H]⁺ |
Mechanistic Rationale and Troubleshooting
5.1. N-Alkylation Mechanism
The N-alkylation reaction proceeds via a classic Sₙ2 mechanism. The strong base (NaH) first abstracts the acidic proton from the imidazole nitrogen (pKa ≈ 12.8), creating a highly nucleophilic benzimidazolide anion. This anion then attacks the electrophilic carbon of cyclopentyl bromide, displacing the bromide ion to form the C-N bond.
Caption: Simplified mechanism for Sₙ2 N-alkylation.
5.2. Troubleshooting
-
Low Yield in Step 1: Incomplete reaction may occur. Ensure the reaction is heated for the full duration. If the product is highly colored, a charcoal treatment during recrystallization can improve purity.
-
Low Yield in Step 2: The most common issue is the presence of water, which will quench the NaH. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Formation of N-3 Isomer: While N-1 alkylation is generally favored for 5-substituted benzimidazoles, small amounts of the N-3 isomer can form. Purification by column chromatography is effective at separating these isomers. The ratio depends on the substitution pattern and reaction conditions.
Conclusion
This application note presents a reliable and high-yielding two-step protocol for synthesizing this compound. By detailing the strategic reasoning, providing step-by-step instructions, and offering troubleshooting advice, this guide serves as a comprehensive resource for chemists aiming to produce this and similar benzimidazole derivatives for applications in pharmaceutical and materials research.
References
- Google Patents. (n.d.). Process for the preparation of benzimidazole derivatives and salts thereof. WO2013150545A2.
-
Bhat, K. I., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave online. Retrieved from [Link]
-
ResearchGate. (n.d.). Imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). METHODS of OBTAINING BENZIMIDAZOLE CARBOXYLIC ACIDS (REVIEW). Retrieved from [Link]
-
ResearchGate. (n.d.). N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. Request PDF. Retrieved from [Link]
-
Doğanç, I. (2023). SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES. DergiPark. Retrieved from [Link]
-
Slideshare. (n.d.). Preparation of benzimidazole. Retrieved from [Link]
-
Wagner, E. C., & Millett, W. H. (n.d.). Benzimidazole. Organic Syntheses Procedure. Retrieved from [Link]
-
Bulgarian Chemical Communications. (2016). Synthesis of 2-(substituted)-3H-benzimidazole-5-carboxylic acids and 2. Retrieved from [Link]
Sources
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of Methyl 1-cyclopentylbenzimidazole-5-carboxylate
Abstract
This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of Methyl 1-cyclopentylbenzimidazole-5-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Benzimidazole derivatives are known to exhibit a wide range of biological activities, making their synthesis a focal point for researchers.[1] This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedural walkthrough but also the scientific rationale behind the experimental choices. We will delve into the synthesis of a crucial intermediate, Methyl 3,4-diaminobenzoate, followed by the cyclization to form the benzimidazole core, and concluding with the N-alkylation to yield the final product. Each step is supported by in-text citations to authoritative sources and is designed to be a self-validating system for achieving a high-purity final product.
Introduction: The Significance of Benzimidazole Scaffolds
The benzimidazole moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds.[1] Its structural similarity to naturally occurring purines allows it to interact with various biological targets. The strategic functionalization of the benzimidazole ring system, such as the introduction of a cyclopentyl group at the N-1 position and a carboxylate group at the 5-position, can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. This guide provides a robust and reproducible method for the synthesis of this compound, a valuable building block for the development of novel therapeutic agents.
Overall Synthetic Strategy
The synthesis of this compound is approached in a logical, three-stage process. This strategy ensures the efficient construction of the target molecule from commercially available starting materials.
Caption: Overall workflow for the synthesis of this compound.
Materials and Reagents
Successful synthesis is contingent on the quality of the starting materials and reagents. The following table lists the necessary chemicals for this protocol.
| Chemical Name | CAS Number | Molecular Formula | Purity | Supplier | Notes |
| Methyl 4-amino-3-nitrobenzoate | 3987-92-6 | C₈H₈N₂O₄ | ≥97% | Thermo Scientific Chemicals or equivalent | Starting material for the synthesis.[2] |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 638-32-4 | H₄Cl₂O₂Sn | ≥98% | Standard supplier | Reducing agent for the nitro group. |
| Concentrated Hydrochloric Acid (HCl) | 7647-01-0 | HCl | ~37% | Standard supplier | Used in the reduction step. |
| Formic Acid | 64-18-6 | CH₂O₂ | ≥98% | Standard supplier | Reagent for benzimidazole ring formation. |
| Cyclopentyl bromide | 137-43-9 | C₅H₉Br | ≥98% | Standard supplier | Alkylating agent. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | ≥99% | Standard supplier | Base for the N-alkylation reaction. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | Anhydrous | Standard supplier | Solvent for the N-alkylation reaction. |
| Ethanol (EtOH) | 64-17-5 | C₂H₆O | Anhydrous | Standard supplier | Solvent for recrystallization. |
| Ethyl acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | ACS grade | Standard supplier | Solvent for extraction and chromatography. |
| Hexane | 110-54-3 | C₆H₁₄ | ACS grade | Standard supplier | Solvent for chromatography. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | Saturated solution | Standard supplier | For neutralization. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | Granular | Standard supplier | Drying agent. |
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 3,4-diaminobenzoate
This initial step involves the reduction of the nitro group of Methyl 4-amino-3-nitrobenzoate to an amine, yielding the key intermediate, Methyl 3,4-diaminobenzoate. The reduction of nitroanilines to phenylenediamines is a common and well-established transformation in organic synthesis.[3]
Caption: Reaction scheme for the synthesis of Methyl 3,4-diaminobenzoate.
Protocol:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 4-amino-3-nitrobenzoate (10.0 g, 51.0 mmol).
-
Add ethanol (100 mL) to the flask and stir to form a suspension.
-
Carefully add Tin(II) chloride dihydrate (46.0 g, 204 mmol) to the suspension.
-
Slowly add concentrated hydrochloric acid (50 mL) to the reaction mixture. The addition is exothermic, so it is advisable to cool the flask in an ice bath.
-
After the addition is complete, heat the reaction mixture to reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Slowly neutralize the acidic solution by the dropwise addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate will form.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure Methyl 3,4-diaminobenzoate as a solid.
Step 2: Synthesis of Methyl benzimidazole-5-carboxylate
The second stage of the synthesis is the formation of the benzimidazole ring. This is achieved through the condensation of the newly synthesized Methyl 3,4-diaminobenzoate with formic acid. This reaction is a classic Phillips benzimidazole synthesis.[4][5]
Caption: Reaction scheme for the synthesis of Methyl benzimidazole-5-carboxylate.
Protocol:
-
In a 100 mL round-bottom flask, place Methyl 3,4-diaminobenzoate (5.0 g, 30.1 mmol).
-
Add formic acid (25 mL) to the flask.
-
Heat the reaction mixture at 100 °C for 4 hours with stirring. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into ice-cold water (100 mL).
-
Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate is formed.
-
Filter the precipitate, wash it thoroughly with cold water, and dry it under vacuum to obtain the crude Methyl benzimidazole-5-carboxylate.
-
The product can be further purified by recrystallization from ethanol.
Step 3: Synthesis of this compound
The final step is the N-alkylation of the benzimidazole ring with cyclopentyl bromide. This reaction is typically carried out in a polar aprotic solvent in the presence of a base.[6]
Caption: Reaction scheme for the synthesis of this compound.
Protocol:
-
To a solution of Methyl benzimidazole-5-carboxylate (2.0 g, 11.4 mmol) in anhydrous N,N-dimethylformamide (DMF) (20 mL) in a 100 mL round-bottom flask, add potassium carbonate (3.1 g, 22.8 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add cyclopentyl bromide (2.0 g, 13.6 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours. The reaction progress should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (100 mL).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford the pure this compound.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | The spectrum should show characteristic peaks for the cyclopentyl protons, the aromatic protons of the benzimidazole ring, the methyl ester protons, and the C2-H proton of the benzimidazole. |
| ¹³C NMR | The spectrum should show the correct number of carbon signals corresponding to the structure of the final product. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₁₄H₁₆N₂O₂). |
| Melting Point | A sharp melting point indicates a high degree of purity. |
| FT-IR | The spectrum should show characteristic absorption bands for the C=O of the ester, C=N of the imidazole ring, and C-H bonds. |
Safety and Handling Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
Concentrated acids and organic solvents are corrosive and flammable; handle with care.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound. By following these step-by-step instructions and understanding the underlying chemical principles, researchers can confidently synthesize this valuable compound for their drug discovery and development programs. The provided methodology is robust and can be adapted for the synthesis of other N-substituted benzimidazole derivatives.
References
-
MedCrave. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. Available at: [Link]
-
Oriental Journal of Chemistry. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(1). Available at: [Link]
-
ResearchGate. (n.d.). Mechanism for the cyclization reaction between O-phenylenediamine and carboxylic group to form benzimidazole. Available at: [Link]
-
ResearchGate. (n.d.). imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. Available at: [Link]
-
CIR. (2024). p-Phenylenediamine - CIR Report Data Sheet. Available at: [Link]
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. Methyl 4-amino-3-nitrobenzoate, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. cir-safety.org [cir-safety.org]
- 4. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocol: High-Purity Recovery of Methyl 1-cyclopentylbenzimidazole-5-carboxylate via Optimized Recrystallization
Abstract: This document provides a comprehensive, technically-grounded guide for the purification of Methyl 1-cyclopentylbenzimidazole-5-carboxylate, a key intermediate in pharmaceutical synthesis. Recrystallization is a cornerstone technique for purifying solid organic compounds, leveraging differences in solubility to separate the target molecule from impurities.[1][2][3] This protocol moves beyond a simple set of steps to explain the underlying principles and rationale, enabling researchers to adapt and troubleshoot the process for optimal purity and yield. We detail a robust methodology, from intelligent solvent system selection to final product validation, designed for professionals in drug development and organic synthesis.
Principle of Recrystallization & Analyte Profile
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system.[4] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[4][5] An impure solid is dissolved in a minimal amount of a hot, appropriate solvent to create a saturated solution.[1][5] As this solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution. Impurities, ideally, either remain dissolved in the cold solvent (the "mother liquor") or are removed beforehand via hot filtration if they are insoluble.[1][6]
Physicochemical Profile: this compound
-
Molecular Structure: The molecule consists of a polar benzimidazole core, which contains sites for hydrogen bonding (N-H and N atoms), and a non-polar cyclopentyl group, along with a methyl ester functional group. This amphiphilic nature is the primary determinant for its solubility behavior.
-
Predicted Solubility:
-
Polar Solvents (e.g., Alcohols): The benzimidazole core suggests good solubility in polar protic solvents like methanol and ethanol.[7] Solubility is expected to decrease as the alcohol's alkyl chain length increases.[8]
-
Moderately Polar Solvents (e.g., Ethyl Acetate, Acetone): These solvents offer a balance, interacting with both the polar core and the non-polar substituents, making them strong candidates.[7]
-
Non-Polar Solvents (e.g., Hexane, Toluene): The compound is expected to have low solubility in these solvents due to the dominant polarity of the benzimidazole ring system.[7][9]
-
Potential Impurities: Synthesis of such molecules often involves starting materials like substituted anilines and carboxylic acids. Residual starting materials or side-reaction products are the primary impurities to be removed.
-
Solvent System Selection: Rationale and Screening
The selection of an appropriate solvent is the most critical step for a successful recrystallization.[5] The ideal solvent should exhibit a steep solubility curve: dissolving the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C).[1][6]
Given the analyte's structure, a mixed-solvent (binary) system is highly recommended. This allows for fine-tuning of solubility. A good approach involves a pair of miscible solvents where the target compound is highly soluble in one ("solvent") and poorly soluble in the other ("anti-solvent").[10][11]
Recommended Solvent System: Ethanol / Water
-
Rationale: this compound is predicted to be highly soluble in hot ethanol (the "solvent") due to favorable interactions with the benzimidazole core. Water (the "anti-solvent") is miscible with ethanol but is a poor solvent for the largely organic molecule, allowing for controlled precipitation upon its addition.
Preliminary Solvent Screening Protocol
Before committing to a large-scale recrystallization, perform small-scale tests:
-
Place ~20-30 mg of the crude solid into a small test tube.
-
Add the candidate "solvent" (e.g., Ethanol) dropwise at room temperature. Note the solubility. The compound should be sparingly soluble.[5]
-
Heat the test tube in a water bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Remove the tube from the heat and allow it to cool to room temperature, then place it in an ice bath.
-
Observe the quantity and quality of the crystals formed. A heavy formation of crystals indicates a promising single-solvent system.
-
If crystallization is poor, repeat the process. Once the solid is dissolved in the minimum amount of hot "solvent" (Ethanol), add the "anti-solvent" (Water) dropwise at boiling until the solution turns faintly cloudy (turbid).
-
Add a drop or two of the "solvent" (Ethanol) to redissolve the precipitate and render the solution clear again.
-
Cool as described above. A significant crop of crystals upon cooling confirms the suitability of the mixed solvent system.
| Parameter | Ideal Observation for Ethanol/Water System | Interpretation |
| Solubility in Cold Ethanol | Sparingly soluble | Good - prevents loss of product at low temperatures. |
| Solubility in Hot Ethanol | Readily soluble | Excellent - allows for complete dissolution. |
| Effect of adding Water to hot solution | Induces turbidity/precipitation | Confirms water is an effective anti-solvent. |
| Crystal formation upon cooling | Abundant, well-defined crystals | Indicates the system is suitable for high-yield purification. |
Detailed Recrystallization Protocol
This protocol is designed for the purification of this compound using an ethanol/water solvent system.
Step 1: Dissolution
-
Place the crude solid (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (e.g., 50 mL). The flask should not be more than half full.
-
Add a boiling chip or a magnetic stir bar.
-
On a hot plate in a fume hood, add a minimal amount of hot ethanol to the flask and bring the mixture to a gentle boil.
-
Continue to add hot ethanol in small portions until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated upon cooling, which maximizes the yield of the recrystallized product.[12] An excess of solvent will keep the product dissolved even at low temperatures, leading to poor recovery.[13]
Step 2: Hot Filtration (If Necessary)
-
If any insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, they must be removed by hot gravity filtration.
-
Pre-heat a funnel and a second Erlenmeyer flask. Place a piece of fluted filter paper in the funnel.
-
Pour the hot solution through the fluted filter paper quickly to prevent premature crystallization in the funnel.[14] Causality: Keeping the apparatus hot prevents the desired compound from crystallizing along with the insoluble impurities on the filter paper.
Step 3: Induction of Crystallization
-
Bring the clear, hot filtrate back to a boil.
-
Slowly add deionized water (the anti-solvent) dropwise until the solution becomes persistently cloudy.
-
Add a few drops of hot ethanol to re-dissolve the precipitate until the solution is clear again. Causality: This procedure ensures the solution is perfectly saturated at the boiling point, setting the stage for optimal crystal growth upon cooling.
Step 4: Cooling and Crystal Growth
-
Cover the flask with a watch glass and remove it from the heat source.
-
Allow the flask to cool slowly and undisturbed to room temperature on a surface that will not draw heat away too quickly (e.g., a cork ring or paper towels).[15]
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystallization.
-
Causality: Slow cooling is essential for the formation of large, pure crystals.[16] Rapid cooling traps impurities within the crystal lattice, defeating the purpose of the purification.[15]
Step 5: Collection of Crystals
-
Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Use a small amount of the ice-cold mother liquor to transfer any remaining crystals from the flask to the funnel.
Step 6: Washing the Crystals
-
With the vacuum disconnected, add a small amount of ice-cold fresh solvent mixture (e.g., a 1:2 ethanol/water mixture) to the funnel to wash the crystals.
-
Reconnect the vacuum to draw the wash solvent through the crystals. Repeat once more.
-
Causality: Washing with an ice-cold solvent removes any adhering soluble impurities from the crystal surfaces without re-dissolving a significant amount of the product.[12][14]
Step 7: Drying
-
Leave the crystals in the funnel with the vacuum on for 10-15 minutes to air-dry them as much as possible.
-
Transfer the crystalline solid to a pre-weighed watch glass and allow it to dry completely. Drying can be done in a desiccator or a vacuum oven at a modest temperature (e.g., 40-50 °C) until a constant weight is achieved.[12]
Visualization of the Workflow
Recrystallization Process Flow
Sources
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- 2. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 3. ViewArticleDetail [ijpronline.com]
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- 11. scispace.com [scispace.com]
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Application Notes and Protocols: High-Purity Isolation of Methyl 1-cyclopentylbenzimidazole-5-carboxylate via Automated Flash Column Chromatography
Abstract
This document provides a comprehensive, technically detailed guide for the purification of Methyl 1-cyclopentylbenzimidazole-5-carboxylate, a key intermediate in contemporary drug discovery programs. We move beyond a simple recitation of steps to elucidate the underlying chemical principles that govern the chromatographic separation. This ensures that researchers, scientists, and drug development professionals can not only replicate the described protocol but also adapt it to analogous benzimidazole derivatives. The protocol emphasizes a systematic approach, beginning with Thin-Layer Chromatography (TLC) for method development and culminating in an optimized, automated flash column chromatography workflow for efficient, high-purity isolation.
Introduction: The Chromatographic Challenge
This compound is a heterocyclic compound of significant interest in medicinal chemistry. The benzimidazole core is a well-established pharmacophore present in a range of therapeutic agents.[1][2] Achieving high purity of this intermediate is paramount, as even minor impurities can confound biological screening results and compromise the integrity of downstream synthetic steps.
The primary challenge in the purification of N-substituted benzimidazoles lies in their moderate polarity and the frequent co-occurrence of structurally similar impurities. These can include unreacted starting materials, regioisomers, and byproducts from side reactions. Normal-phase column chromatography using silica gel is a highly effective and widely adopted technique for the purification of these compounds due to its ability to separate molecules based on subtle differences in their polarity.[3][4]
This guide will detail a robust and reproducible method for the purification of this compound, leveraging a foundational understanding of chromatographic theory to inform practical application.
Materials and Equipment
Table 1: Reagents and Consumables
| Material/Reagent | Grade | Recommended Supplier |
| Crude this compound | Synthesis Grade | N/A |
| Silica Gel for Flash Chromatography | 40-63 µm particle size | As per user's preference |
| Ethyl Acetate | HPLC Grade | As per user's preference |
| n-Hexane | HPLC Grade | As per user's preference |
| Dichloromethane | HPLC Grade | As per user's preference |
| Methanol | HPLC Grade | As per user's preference |
| TLC Plates | Silica Gel 60 F254 | As per user's preference |
| Glass Wool | Laboratory Grade | As per user's preference |
| Sand, Sea | Washed and Ignited | As per user's preference |
Table 2: Equipment
| Equipment | Purpose |
| Automated Flash Chromatography System | Purification of the crude product |
| Rotary Evaporator | Solvent removal |
| TLC Developing Chamber | TLC analysis |
| UV Lamp (254 nm) | Visualization of TLC plates |
| Fraction Collector (if not integrated) | Collection of eluted fractions |
| Analytical Balance | Weighing samples and silica gel |
| NMR Spectrometer, LC-MS, HPLC | Purity analysis of the final product |
Pre-Purification: Method Development with Thin-Layer Chromatography (TLC)
Before committing the bulk of the crude material to a column, it is imperative to develop an optimal mobile phase composition using TLC. The goal is to identify a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound, which generally translates to good separation on a column.[3]
Protocol 3.1: TLC Analysis
-
Sample Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate.
-
Development: Develop the TLC plate in a chamber containing a pre-equilibrated atmosphere of the chosen solvent system. Start with a 20% ethyl acetate in n-hexane mixture and adjust the polarity as needed.
-
Visualization: Visualize the separated spots under a UV lamp at 254 nm.
-
Rf Calculation: Calculate the Rf value for the product and assess its separation from any impurities.
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
Optimization: Adjust the solvent system polarity to achieve the desired Rf value. An increase in the proportion of the more polar solvent (ethyl acetate) will increase the Rf value.
Table 3: Example TLC Solvent Systems for Benzimidazole Derivatives
| Solvent System (v/v) | Typical Application |
| 15-30% Ethyl Acetate in n-Hexane | For moderately polar compounds |
| 2-10% Methanol in Dichloromethane | For more polar compounds |
Automated Flash Column Chromatography Protocol
The following protocol is designed for an automated flash chromatography system, which offers superior resolution and reproducibility compared to traditional gravity columns.
Column Preparation
-
Column Selection: Choose an appropriately sized pre-packed silica gel column based on the amount of crude material to be purified. A general rule of thumb is a sample-to-silica ratio of 1:20 to 1:100 by weight.
-
Equilibration: Equilibrate the column with the initial mobile phase (e.g., 10% ethyl acetate in n-hexane) until a stable baseline is achieved on the detector.
Sample Loading
Dry loading is recommended for samples that are not readily soluble in the initial mobile phase, as it often leads to better peak shapes.
-
Dry Loading Preparation:
-
Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) to the solution.
-
Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
-
Loading: Carefully load the prepared dry sample onto the top of the column.
Elution and Fraction Collection
A gradient elution is often more efficient for separating complex mixtures, as it allows for the elution of less polar impurities first, followed by the target compound, and finally, the more polar impurities.
-
Gradient Program: Based on the TLC analysis, program a linear gradient. For example, start with 10% ethyl acetate in n-hexane and gradually increase to 40% ethyl acetate over 10-15 column volumes.
-
Flow Rate: Set an appropriate flow rate based on the column size.
-
Detection: Monitor the elution profile using a UV detector, typically at 254 nm, as the benzimidazole ring is UV active.
-
Fraction Collection: Collect fractions based on the detector signal, ensuring that the entire peak corresponding to the target compound is collected.
Diagram 1: Workflow for Purification
Caption: Workflow for the purification of this compound.
Post-Purification Analysis
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combining Fractions: Combine the fractions that contain the pure this compound.
-
Product Recovery: Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove any residual solvent.
-
Characterization: Determine the yield and characterize the purified product by analytical methods such as NMR and LC-MS to confirm its identity and purity.
Troubleshooting
Table 4: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation | - Inappropriate solvent system- Column overloading | - Re-optimize the mobile phase using TLC.- Use a larger column or reduce the sample load. |
| Tailing Peaks | - Compound interacting too strongly with silica- Presence of acidic/basic impurities | - Add a small amount (0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase.- Ensure the crude material is free of strong acids or bases. |
| Product Elutes with Solvent Front | - Mobile phase is too polar | - Decrease the polarity of the mobile phase (reduce the percentage of ethyl acetate). |
| Product Does Not Elute | - Mobile phase is not polar enough | - Increase the polarity of the mobile phase (increase the percentage of ethyl acetate or switch to a more polar solvent system like methanol in dichloromethane). |
| Colored Impurities Co-elute | - Oxidation products of similar polarity | - Consider pre-treatment of the crude material with activated carbon before chromatography. |
Conclusion
The protocol detailed in these application notes provides a robust and scientifically grounded method for the high-purity isolation of this compound. By understanding the principles of chromatography and employing a systematic approach to method development, researchers can confidently and efficiently purify this and other similar benzimidazole derivatives, thereby accelerating the drug discovery and development process.
References
-
Saeed, A., et al. (2021). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 11(52), 32969-32991. [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
Phenomenex. (2023). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
-
Khan Academy. (n.d.). Column chromatography. Retrieved from [Link]
-
Akhtar, T., et al. (2020). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Scientific Reports, 10(1), 1-18. [Link]
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Application Note: Comprehensive Analytical Characterization of Methyl 1-cyclopentylbenzimidazole-5-carboxylate
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed guide to the analytical techniques for the structural elucidation and purity assessment of Methyl 1-cyclopentylbenzimidazole-5-carboxylate, a novel heterocyclic compound with potential applications in pharmaceutical research. The protocols and methodologies outlined herein are designed to ensure scientific rigor and data integrity, providing a comprehensive framework for researchers in drug discovery and development. This guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure trustworthiness and reproducibility.
Introduction: The Imperative for Rigorous Characterization
This compound belongs to the benzimidazole class of heterocyclic compounds, a scaffold renowned for its diverse pharmacological activities.[1] The biological efficacy and safety of any potential drug candidate are intrinsically linked to its chemical identity, purity, and solid-state properties. Therefore, a multi-faceted analytical approach is not just a regulatory requirement but a scientific necessity to establish a robust structure-activity relationship (SAR) and ensure reproducible biological data.
This guide details a suite of orthogonal analytical techniques designed to provide a comprehensive characterization of this compound. Each technique offers a unique window into the molecule's properties, and when combined, they provide a holistic and unambiguous chemical profile.
Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of pharmaceutical compounds and for quantifying their concentration.[2] For this compound, a reversed-phase HPLC method is recommended due to the molecule's moderate polarity.
Rationale for Method Selection
A gradient elution method is chosen to ensure the efficient elution of the main compound while also providing adequate separation of potential impurities with a wide range of polarities.[3] A C8 column is selected as a versatile starting point for benzimidazole derivatives, offering a good balance between retention and analysis time.[2] The detection wavelength is selected based on the UV absorbance maxima of the benzimidazole chromophore.
Experimental Protocol: Reversed-Phase HPLC
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
Materials:
-
This compound reference standard and sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or orthophosphoric acid)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
A table summarizing the HPLC parameters is provided below.
-
| Parameter | Condition |
| Column | C8, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes, then re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD at 254 nm and 288 nm |
Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total peak area.
-
For quantification, a calibration curve should be constructed using a certified reference standard.[3]
Workflow for HPLC Analysis
Caption: Workflow for HPLC purity assessment.
Spectroscopic Techniques for Structural Elucidation
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy is essential for the unambiguous structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution.[1] Both ¹H and ¹³C NMR are critical for this analysis.
3.1.1. Rationale for NMR Analysis
¹H NMR will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.[1] ¹³C NMR will reveal the number of unique carbon atoms and their chemical environment, confirming the carbon skeleton of the molecule. The choice of a deuterated solvent is crucial; DMSO-d₆ is often a good first choice for benzimidazole derivatives as it effectively dissolves many of them and allows for the observation of exchangeable protons like the N-H proton (if present).[1]
3.1.2. Experimental Protocol: ¹H and ¹³C NMR
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Materials:
-
This compound sample (5-25 mg)
-
Deuterated solvent (e.g., DMSO-d₆)
-
5 mm NMR tube
Procedure:
-
Sample Preparation: Accurately weigh 5-25 mg of the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.[1] Transfer the solution to an NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
Consider advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous assignment of all proton and carbon signals.
-
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the benzimidazole ring system.
-
Cyclopentyl Protons: A set of multiplets in the aliphatic region (typically δ 1.5-5.0 ppm) corresponding to the protons of the cyclopentyl group.
-
Methyl Ester Protons: A singlet at approximately δ 3.8-4.0 ppm corresponding to the -OCH₃ group.
Expected ¹³C NMR Spectral Features:
-
Signals in the aromatic region (typically δ 110-150 ppm) for the benzimidazole carbons.
-
A signal for the ester carbonyl carbon (typically δ 160-170 ppm).
-
Signals for the cyclopentyl and methyl carbons in the aliphatic region. The use of different deuterated solvents can sometimes help resolve overlapping signals or study tautomeric equilibria.[4]
Mass Spectrometry (MS)
MS provides information about the molecular weight of the compound and can offer structural clues through the analysis of fragmentation patterns.[5]
3.2.1. Rationale for MS Analysis
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. This allows for the accurate determination of the molecular weight.
3.2.2. Experimental Protocol: ESI-MS
Instrumentation:
-
Mass spectrometer with an ESI source (e.g., a quadrupole or time-of-flight analyzer).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol).
-
Infusion: Infuse the sample solution directly into the ESI source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺ to confirm the molecular weight.
-
Analyze any fragment ions to gain further structural information. Common fragmentation pathways for benzimidazoles have been described and can aid in spectral interpretation.[5][6]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[7]
3.3.1. Experimental Protocol: FTIR
Instrumentation:
-
FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Acquire the spectrum.
Expected FTIR Absorption Bands:
-
C=O Stretch (Ester): A strong absorption band around 1700-1725 cm⁻¹.
-
C=N and C=C Stretches (Aromatic): Absorptions in the 1500-1650 cm⁻¹ region.
-
C-H Stretches (Aliphatic and Aromatic): Absorptions in the 2850-3100 cm⁻¹ region.
-
C-O Stretch (Ester): An absorption in the 1100-1300 cm⁻¹ region.
Integrated Spectroscopic Data Analysis Workflow
Caption: Integrated workflow for structural elucidation.
Solid-State Characterization
The solid-state properties of a pharmaceutical compound can significantly impact its stability, solubility, and bioavailability. Thermal analysis and X-ray crystallography are key techniques for this characterization.[8][9]
Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the thermal properties of a material.[10]
4.1.1. Rationale for Thermal Analysis
DSC is used to determine the melting point and to assess the purity of a crystalline solid.[11] It can also be used to identify polymorphic forms. TGA measures changes in weight as a function of temperature, which is useful for determining thermal stability and the presence of residual solvents or water.[9]
4.1.2. Experimental Protocol: DSC and TGA
Instrumentation:
-
DSC instrument
-
TGA instrument (or a simultaneous TGA-DSC instrument)[11]
Procedure:
-
Accurately weigh a small amount of the sample (typically 2-10 mg) into an appropriate pan (e.g., aluminum for DSC, platinum or ceramic for TGA).
-
Place the pan in the instrument and heat it at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
For DSC, heat the sample through its melting point.
-
For TGA, heat the sample to a temperature beyond its decomposition point.
Data Analysis:
-
DSC: The melting point is determined from the onset or peak of the endothermic melting event. A sharp melting peak is indicative of high purity.
-
TGA: The TGA thermogram will show the temperature at which the compound begins to decompose (indicated by weight loss).
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[12]
4.2.1. Rationale for SC-XRD
This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.[13] This is crucial for confirming the molecular structure and understanding the packing of molecules in the crystal lattice.[14]
4.2.2. Experimental Protocol: SC-XRD
Procedure:
-
Crystal Growth: Grow single crystals of sufficient quality, often by slow evaporation of a saturated solution.[14]
-
Data Collection: Mount a suitable crystal on a single-crystal X-ray diffractometer and collect diffraction data.[14]
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software.[12]
Conclusion
The analytical methodologies detailed in this application note provide a robust framework for the comprehensive characterization of this compound. By integrating data from chromatographic, spectroscopic, and solid-state techniques, researchers can confidently establish the identity, purity, and key physicochemical properties of this compound, which is a critical step in the drug discovery and development process.
References
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Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-9.
-
BenchChem. (n.d.). Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy.
-
Thiruvalluvar, A., et al. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Chemistry and Applications of Benzimidazole and its Derivatives.
-
PerkinElmer. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.com.
-
Kulik, A., et al. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica.
-
Sichina, W. (2001). Characterization of pharmaceuticals using thermal analysis. ResearchGate.
-
NETZSCH-Gerätebau GmbH. (2020). Reliable Characterization of Pharmaceuticals Using Thermal Analysis.
-
Glowka, F. K., et al. (2010). Application of hplc method for investigation of stability of new benzimidazole derivatives. Journal of Liquid Chromatography & Related Technologies, 33(15), 1436-1447.
-
Manni, S. (2023). Pharmaceutical Quality Control Using Thermal Analysis Methods. Acta Chimica & Pharmaceutica Indica, 13(3), 1-2.
-
Mathias, L. J., & Overberger, C. G. (1972). Mass spectral behavior of 5(6)-substituted benzimidazoles. The Journal of Organic Chemistry, 37(23), 3781-3784.
-
IntechOpen. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives.
-
TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
-
Semantic Scholar. (2011). ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS.
-
Shawali, A. S., et al. (2002). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 21(1), 65-73.
-
ResearchGate. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs.
-
BenchChem. (n.d.). Analysis of Benzimidazole Derivatives: A Technical Overview of Crystal Structure Determination.
-
Elguero, J., et al. (2011). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 7, 747-755.
-
ACS Publications. (1972). Mass spectral behavior of 5(6)-substituted benzimidazoles. The Journal of Organic Chemistry.
-
Perez-Hernandez, N., et al. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 25(21), 5163.
-
Al-Juboori, A. M. J. (2017). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry, 33(1), 461-468.
-
ResearchGate. (2011). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism.
-
Al-Amiery, A. A., et al. (2024). Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. Mustansiriyah Journal of Science, 35(4), 52-60.
-
Bouasla, R., et al. (2022). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 27(16), 5323.
-
Acta Crystallographica Section E: Crystallographic Communications. (2017). Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl]-1H-benzimidazol-2-yl}phenol.
-
ResearchGate. (2017). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst.
-
Morgan, K. J. (1961). The infrared spectra of some simple benzimidazoles. Journal of the Chemical Society, 2343-2347.
-
ResearchGate. (n.d.). Mass spectral study of some 2-substituted benzimidazoles.
-
MDPI. (2018). Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines.
-
Al-Ostath, R. A., et al. (2022). New Benzimidazoles Targeting Breast Cancer: Synthesis, Pin1 Inhibition, 2D NMR Binding, and Computational Studies. Molecules, 27(16), 5262.
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Application Notes and Protocols: In Vitro Evaluation of Methyl 1-cyclopentylbenzimidazole-5-carboxylate
Introduction: The Benzimidazole Scaffold and Drug Discovery
The benzimidazole nucleus, a fusion of benzene and imidazole rings, is recognized as a "privileged structure" in medicinal chemistry.[1][2] This is due to its remarkable ability to mimic naturally occurring biomolecules, such as purines, allowing it to interact with a wide array of biological targets.[1] Consequently, benzimidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2][3] Methyl 1-cyclopentylbenzimidazole-5-carboxylate, the subject of this guide, belongs to this versatile class of compounds. Given the diverse bioactivities of benzimidazoles, a systematic in vitro evaluation is crucial to elucidate its specific mechanism of action and therapeutic potential.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characterization of this compound. The protocols detailed herein are designed to be robust and self-validating, enabling a thorough investigation of the compound's bioactivity, with a primary focus on a key target for many benzimidazole derivatives: the cytochrome P450 enzyme family, specifically CYP2J2. Additionally, this guide outlines protocols for assessing general cytotoxicity and potential anticancer effects, common endpoints for this class of molecules.
Part 1: Primary Target Screening - Cytochrome P450 (CYP) 2J2 Inhibition Assay
Scientific Rationale: Cytochrome P450 enzymes are a superfamily of monooxygenases responsible for the metabolism of a vast number of drugs and endogenous compounds. CYP2J2, in particular, is predominantly expressed in the human heart and contributes to the metabolism of arachidonic acid to cardioprotective epoxyeicosatrienoic acids (EETs).[4][5] Inhibition of CYP2J2 can have significant physiological consequences and is an important parameter to assess in drug development.[5] Several benzimidazole-containing drugs are known substrates and inhibitors of CYP enzymes.[5] Therefore, evaluating the inhibitory potential of this compound against CYP2J2 is a critical first step in its pharmacological profiling.
The following protocol utilizes a luminescence-based assay, which offers high sensitivity, a broad dynamic range, and is amenable to high-throughput screening.[4][6]
Experimental Workflow: CYP2J2 Inhibition Assay
Caption: Workflow for the luminescent CYP2J2 inhibition assay.
Detailed Protocol: CYP2J2 Inhibition Assay
1. Reagent Preparation:
- Test Compound Stock: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
- Positive Control: Prepare a 10 mM stock solution of a known CYP2J2 inhibitor, such as Danazol, in DMSO.[7]
- Enzyme Solution: Reconstitute recombinant human CYP2J2 co-expressed with P450 reductase in microsomes according to the manufacturer's instructions. Dilute to the desired concentration (e.g., 4 nM) in 100 mM potassium phosphate buffer (pH 7.4).
- Substrate Solution: Prepare the luminogenic substrate (e.g., Luciferin-2J2/4F12) at a concentration of 2 µM in the appropriate buffer.[4]
- NADPH Regeneration System: Prepare according to the manufacturer's protocol. This is crucial for maintaining a constant supply of the necessary cofactor, NADPH.
2. Assay Procedure (96-well plate format):
- Add 25 µL of 100 mM potassium phosphate buffer (pH 7.4) to each well.
- Add 5 µL of the test compound serially diluted in DMSO to achieve final concentrations ranging from 0.1 nM to 100 µM. Include wells for a vehicle control (DMSO only) and a positive control.
- Add 20 µL of the diluted CYP2J2 enzyme solution to each well.
- Pre-incubate the plate at 37°C for 10 minutes.
- Initiate the reaction by adding 50 µL of a pre-warmed mixture containing the luciferin substrate and the NADPH regeneration system.
- Incubate at 37°C for 20-30 minutes.
- Stop the reaction and initiate luminescence by adding 100 µL of the luciferin detection reagent.
- Incubate at room temperature for 20 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate-reading luminometer.
3. Data Analysis:
- Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the test compound concentration.
- Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Expected Results and Interpretation:
| Compound | Known Activity | Expected IC50 Range (nM) |
| Danazol (Positive Control) | Potent Inhibitor | 20 - 80 |
| Ketoconazole | Moderate Inhibitor | ~23.5 |
| Verapamil | Weak/No Inhibitor | >10,000 |
A low IC50 value for this compound would suggest it is a potent inhibitor of CYP2J2, warranting further investigation into its mechanism of inhibition (e.g., competitive, non-competitive, or mechanism-based).
Part 2: Secondary Screening - Cytotoxicity and Apoptosis Induction
Scientific Rationale: A significant number of benzimidazole derivatives have been investigated for their anticancer properties.[3][8] These compounds can induce cell death through various mechanisms, including apoptosis and cell cycle arrest.[8] Therefore, it is essential to assess the cytotoxic and apoptotic potential of this compound in relevant human cancer cell lines. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis.
Experimental Workflow: Cytotoxicity and Apoptosis Assays
Caption: Workflow for cytotoxicity (MTT) and apoptosis (Annexin V/PI) assays.
Detailed Protocol: MTT Cytotoxicity Assay
1. Cell Seeding:
- Seed human cancer cells (e.g., MCF-7 breast cancer, DU-145 prostate cancer) into a 96-well plate at a density of 5,000-10,000 cells per well.
- Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
2. Compound Treatment:
- Prepare serial dilutions of this compound in cell culture medium.
- Replace the medium in the wells with the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µg/mL). Include a vehicle control (DMSO).
- Incubate for 24, 48, or 72 hours.
3. MTT Assay:
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Detailed Protocol: Annexin V/PI Apoptosis Assay
1. Cell Treatment:
- Seed cells in 6-well plates and treat with this compound at concentrations around its IC50 value for 24-48 hours.
2. Cell Staining:
- Harvest the cells by trypsinization and wash with cold PBS.
- Resuspend the cells in 1X Annexin V binding buffer.
- Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
- Incubate in the dark at room temperature for 15 minutes.
3. Flow Cytometry:
- Analyze the stained cells using a flow cytometer.
- Annexin V-positive, PI-negative cells are in early apoptosis.
- Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
4. Data Analysis:
- Quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis, necrosis).
- Compare the percentage of apoptotic cells in treated samples to the vehicle control. An increase in the apoptotic cell population indicates that the compound induces apoptosis.[8]
Conclusion
The in vitro protocols detailed in this application note provide a robust framework for the initial pharmacological characterization of this compound. By systematically evaluating its potential as a CYP2J2 inhibitor and its effects on cancer cell viability and apoptosis, researchers can gain critical insights into its mechanism of action and therapeutic potential. These foundational assays will guide further preclinical development and optimization of this promising benzimidazole derivative.
References
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Reaction Biology. CYP2J2 Inhibition Assay Service. Available from: [Link]
-
Shafique, Z., et al. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry, 10, 851949. Available from: [Link]
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Kareem, H. S., et al. (2025). Synthesis Characterization and Pharmacological Study of Some Novel Benzimidazole Derivatives. International Journal of Pharmaceutical and Biological Archives, 13(1). Available from: [Link]
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Shaik, B., et al. (2023). Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation. Chemistry & Biodiversity, 20(12), e202301323. Available from: [Link]
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Mentese, E., et al. (2012). Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives. Arabian Journal of Chemistry, 9, S342-S347. Available from: [Link]
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Patel, D. P., et al. (2024). synthesis, characterization and pharmacological activity study of benzimidazole derivatives. ResearchGate. Available from: [Link]
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Hypha Discovery. CYP2J2: an epoxygenase worth bothering about?. Available from: [Link]
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Lee, J. I., et al. (2014). Identifying a Selective Substrate and Inhibitor Pair for the Evaluation of CYP2J2 Activity. Drug Metabolism and Disposition, 42(9), 1548-1555. Available from: [Link]
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Zhang, H., et al. (2021). The development of novel cytochrome P450 2J2 (CYP2J2) inhibitor and the underlying interaction between inhibitor and CYP2J2. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 738-747. Available from: [Link]
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Atmaca, H., et al. (2020). Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. Chemico-Biological Interactions, 327, 109163. Available from: [Link]
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Brishty, J. R., et al. (2022). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Heliyon, 8(11), e11382. Available from: [Link]
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Tüzün, B., et al. (2011). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. Molecules, 16(12), 10393-10405. Available from: [Link]
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Brishty, J. R., et al. (2022). Synthesis, characterization and in vitro, in vivo, in silico biological evaluation of substituted benzimidazole derivatives. ResearchGate. Available from: [Link]
-
Khan, A., et al. (2023). Synthesis, in vitro biological assessment, and molecular docking study of benzimidazole-based thiadiazole derivatives as dual inhibitors of α-amylase and α-glucosidase. PeerJ, 11, e15335. Available from: [Link]
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Application Note: Profiling the Bioactivity of Novel Benzimidazole Derivatives using Cell Viability Assays
Introduction: The Benzimidazole Scaffold as a Foundation for Drug Discovery
The benzimidazole ring system, a fusion of benzene and imidazole, represents a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The structural versatility of the benzimidazole core allows for the synthesis of a vast number of derivatives, each with the potential for unique biological effects. "Methyl 1-cyclopentylbenzimidazole-5-carboxylate" is one such novel derivative. While its specific biological activities are yet to be fully characterized, its structural similarity to other bioactive benzimidazoles warrants a thorough investigation of its effects on cell health.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the initial screening of novel benzimidazole derivatives, using "this compound" as a representative example. We will detail the principles and provide step-by-step protocols for two fundamental and widely used cell viability assays: the MTT assay, which measures metabolic activity, and the Trypan Blue exclusion assay, which assesses cell membrane integrity.
Principle of the Assays
A multi-faceted approach is crucial when evaluating the cytotoxic potential of a novel compound. Relying on a single assay can sometimes be misleading. Therefore, we recommend a primary screening method that assesses metabolic activity, followed by a secondary method that directly evaluates cell membrane integrity.
MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[5] In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow, water-soluble MTT into a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active (and therefore viable) cells.[5]
Trypan Blue Exclusion Assay: Assessing Membrane Integrity
The Trypan Blue exclusion test is based on the principle that live cells possess intact cell membranes that exclude the dye, whereas dead cells have compromised membranes that allow the dye to enter.[6][7] When stained with Trypan Blue, dead cells appear blue under a microscope, while living cells remain unstained.[6] This method provides a direct count of viable and non-viable cells in a population.
Experimental Workflow for Screening a Novel Compound
The following diagram illustrates the general workflow for assessing the cytotoxicity of "this compound."
Caption: General workflow for cytotoxicity screening of a novel compound.
Detailed Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is optimized for adherent cells in a 96-well plate format.
Materials:
-
"this compound"
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Adherent cells of choice
-
96-well flat-bottom plates
-
Phosphate-buffered saline (PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count adherent cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of "this compound" in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO concentration matched to the highest compound concentration).
-
Carefully remove the medium from the cells and add 100 µL of the diluted compound or vehicle control to the respective wells. Include wells with untreated cells as a positive control for viability.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
-
Solubilization of Formazan:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100
-
-
Plot the % viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).
Protocol 2: Trypan Blue Exclusion Assay
This protocol is suitable for both adherent and suspension cells.
Materials:
-
Treated and untreated cells from the experiment
-
Trypan Blue solution (0.4% in PBS)[9]
-
Hemocytometer
-
Microscope
Procedure:
-
Cell Preparation:
-
For adherent cells, trypsinize and resuspend them in a known volume of culture medium. For suspension cells, collect them directly.
-
Create a single-cell suspension.
-
-
Staining:
-
Cell Counting:
-
Load 10 µL of the stained cell suspension into a hemocytometer.
-
Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares of the hemocytometer grid.
-
Data Analysis:
-
Calculate the percentage of viable cells using the following formula:
-
% Viability = (Number of Viable Cells / Total Number of Cells) x 100
-
-
Compare the viability of treated cells to untreated controls.
Data Presentation and Interpretation
The results from the cell viability assays should be presented clearly to allow for straightforward interpretation.
Table 1: Example Data from MTT Assay
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability |
| Untreated Control | 1.25 | 0.08 | 100% |
| Vehicle Control (DMSO) | 1.22 | 0.07 | 97.6% |
| 0.1 | 1.18 | 0.09 | 94.4% |
| 1 | 1.05 | 0.06 | 84.0% |
| 10 | 0.63 | 0.05 | 50.4% |
| 50 | 0.21 | 0.03 | 16.8% |
| 100 | 0.10 | 0.02 | 8.0% |
IC₅₀ Value: From the data in Table 1, the IC₅₀ value for "this compound" after the specified incubation period is approximately 10 µM.
Considerations for Trustworthiness and Self-Validation
To ensure the reliability of your results, it is essential to incorporate proper controls and consider potential interferences.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the test compound. This ensures that any observed cytotoxicity is due to the compound itself and not the solvent.
-
Positive and Negative Controls: Use untreated cells as a negative control for cytotoxicity (100% viability) and a known cytotoxic agent (e.g., doxorubicin) as a positive control to validate the assay's responsiveness.
-
Compound Interference: Novel compounds can sometimes interfere with the assay chemistry. For the MTT assay, this can be checked by performing the assay in a cell-free system with the compound to see if it directly reduces MTT.
-
Reproducibility: All experiments should be performed in triplicate and repeated on at least three independent occasions to ensure the reproducibility of the findings.
Signaling Pathway Considerations for Benzimidazole Derivatives
While the exact mechanism of action for "this compound" is unknown, many benzimidazole derivatives exert their cytotoxic effects by interfering with key cellular pathways. For example, some derivatives are known to inhibit protein kinases or interact with DNA.[11] The initial viability data can guide further mechanistic studies.
Caption: Potential mechanisms of action for benzimidazole derivatives leading to outcomes measured by viability assays.
Conclusion
The protocols and guidelines presented in this application note provide a robust framework for the initial cytotoxic characterization of novel benzimidazole derivatives like "this compound." By employing both metabolic and membrane integrity-based assays, researchers can gain a comprehensive understanding of a compound's effect on cell viability, which is a critical first step in the drug discovery and development pipeline.
References
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Kamal, A., et al. (2021). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed. [Link]
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Song, D., et al. (2021). Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. [Link]
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Singh, G., et al. (2023). A review of Benzimidazole derivatives' potential activities. ResearchGate. [Link]
-
Kumar, R., et al. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. PubMed. [Link]
-
Malaysian Journal of Analytical Sciences. (2023). BENZIMIDAZOLE DERIVATIVES AS POTENTIAL NEURAMINIDASE INHIBITORS: CONVENTIONAL AND MICROWAVE SYNTHESIS, In Vitro AND MOLECULAR DOCKING ANALYSIS. Malaysian Journal of Analytical Sciences. [Link]
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Splendid Lab Pvt. Ltd. (n.d.). Pharma Impurity Supplier & Custom Synthesis in India. CRO Splendid Lab Pvt. Ltd.. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
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Kralj, M., et al. (2019). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. National Institutes of Health. [Link]
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Strober, W. (2015). Trypan Blue Exclusion Test of Cell Viability. Current Protocols in Immunology. [Link]
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Kumar, P., et al. (2018). MTT Assay Protocol. Springer Nature Experiments. [Link]
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National Center for Advancing Translational Sciences. (2018). Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening. National Institutes of Health. [Link]
-
ResearchGate. (2022). Designed 1H-benzimidazole-5-carboxamidine derivatives. ResearchGate. [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science. [Link]
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BPS Bioscience. (n.d.). Trypan Blue Staining Protocol. BPS Bioscience. [Link]
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SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]
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ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]
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Creative Bioarray. (n.d.). MTT Analysis Protocol. Creative Bioarray. [Link]
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ResearchGate. (2022). Benzimidazole derivatives with biological activity. ResearchGate. [Link]
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ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Publications. [Link]
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DeNovix. (2019). Trypan Blue Assay Protocol. DeNovix. [Link]
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Application Notes & Protocols: Antimicrobial Susceptibility Testing of Methyl 1-cyclopentylbenzimidazole-5-carboxylate
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting antimicrobial susceptibility testing (AST) for the novel investigational compound, Methyl 1-cyclopentylbenzimidazole-5-carboxylate. As a member of the benzimidazole class of heterocyclic compounds, which are known for a wide spectrum of biological activities, this molecule represents a promising candidate for antimicrobial research.[1][2][3] These protocols are designed to establish a robust framework for determining the compound's antimicrobial spectrum and potency, specifically its Minimum Inhibitory Concentration (MIC), using standardized methodologies. We will detail three primary, validated methods: Broth Microdilution, Agar Dilution, and Disk Diffusion, grounding these procedures in the consensus guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[4][5] The causality behind critical experimental steps is explained to ensure scientific integrity and reproducibility.
Compound Profile and Strategic Handling
Overview of Benzimidazole Derivatives
Benzimidazole derivatives are a cornerstone in medicinal chemistry, with numerous compounds approved for clinical use, primarily as anti-parasitic and antifungal agents.[1] Their biological activity often stems from their structural similarity to purine nucleosides, allowing them to interact with essential biopolymers in pathogens.[3] The proposed mechanism for many antimicrobial benzimidazoles involves the inhibition of critical cellular processes, such as DNA synthesis via DNA gyrase inhibition or disruption of cell membrane integrity through the inhibition of ergosterol biosynthesis.[1][3] Therefore, this compound is hypothesized to operate through similar pathways, making the determination of its specific spectrum of activity a critical research objective.
Preparation of Stock Solutions: The First Critical Step
The accuracy of any susceptibility test hinges on the precise preparation of the compound's stock solution. Due to the aromatic and heterocyclic nature of this compound, it is expected to have low aqueous solubility.
Protocol: Stock Solution Preparation
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended primary solvent. It is crucial to validate that the final concentration of DMSO in the assay (typically ≤1%) does not inhibit the growth of the test microorganisms.
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder using an analytical balance.
-
Dissolution: Dissolve the compound in 100% DMSO to create a high-concentration primary stock solution (e.g., 10 mg/mL or ~1280 µg/mL). Ensure complete dissolution using a vortex mixer. Gentle warming in a water bath (37°C) may be necessary but should be done with caution to avoid compound degradation.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the sterile stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Foundational Methodologies for Antimicrobial Susceptibility Testing
Standardized testing is paramount for generating reproducible and comparable data. The methods detailed below are based on internationally recognized protocols from bodies like the CLSI and EUCAST.[4][6][7][8] The primary endpoint for these assays is the Minimum Inhibitory Concentration (MIC) , defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined conditions.[9][10]
Protocol 1: Broth Microdilution for High-Throughput MIC Determination
This method is considered a gold standard for its efficiency, low sample volume, and suitability for testing numerous compounds or isolates simultaneously in a 96-well microtiter plate format.[11][12]
Causality of Method Choice
The broth microdilution method provides a quantitative MIC value and is highly adaptable for automation.[9][10] The use of Cation-Adjusted Mueller-Hinton Broth (CAMHB) is critical, as divalent cations (Ca²⁺ and Mg²⁺) can significantly influence the activity of certain antimicrobial agents and their interaction with the bacterial cell surface.
Step-by-Step Protocol
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[13][14] This standardization is essential for result consistency.
-
Dilute this adjusted suspension in the appropriate test broth (e.g., CAMHB) to achieve a final target inoculum of approximately 5 x 10⁵ CFU/mL in each test well.
-
-
Plate Preparation (Serial Dilution):
-
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the 2X final concentration compound stock to the first column of wells, resulting in a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10.[15] Discard the final 100 µL from column 10.
-
This creates a gradient of decreasing compound concentrations.
-
-
Controls (Self-Validation System):
-
Column 11 (Growth Control): Add 100 µL of the diluted bacterial inoculum to wells containing only broth. This well must show turbidity for the test to be valid.
-
Column 12 (Sterility Control): This well should contain only sterile broth to check for contamination.
-
Solvent Control: Separately test the highest concentration of DMSO used in the assay to ensure it does not inhibit microbial growth.
-
-
Inoculation and Incubation:
-
Inoculate wells (columns 1-11) with the prepared bacterial suspension. The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 35-37°C for 16-20 hours for most aerobic bacteria.[9]
-
-
MIC Determination:
-
Following incubation, visually inspect the plate for turbidity. A plate reader measuring optical density (OD) at 600 nm can also be used for a quantitative assessment.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (clear well).[13]
-
Broth Microdilution Workflow
Caption: Workflow for determining MIC via the broth microdilution method.
Protocol 2: Agar Dilution - The Reference Standard
The agar dilution method is often considered a "gold standard" for its accuracy and is particularly useful when testing a large panel of different bacterial isolates against a few antimicrobial agents.[16][17]
Causality of Method Choice
In this method, the compound is incorporated directly into the molten agar. This provides a solid matrix for growth, which can be advantageous for certain fastidious organisms and allows for the easy detection of contamination or mixed cultures. It also enables the testing of up to 36 different isolates on a single plate.[17]
Step-by-Step Protocol
-
Preparation of Antimicrobial Plates:
-
Prepare a series of two-fold dilutions of the compound stock solution in a suitable sterile diluent.
-
For each concentration, add a specific volume of the antimicrobial solution to a larger volume of molten and cooled (45-50°C) Mueller-Hinton Agar (MHA). For example, add 2 mL of the drug solution to 18 mL of molten agar to create a 1:10 dilution.[18]
-
Mix thoroughly but gently to avoid bubbles, and pour into sterile petri dishes. Allow the plates to solidify completely.
-
Prepare a drug-free control plate containing only the agar medium (and solvent, if applicable).
-
-
Inoculum Preparation:
-
Prepare inoculum for each test isolate as described in the broth microdilution method (0.5 McFarland standard).
-
-
Inoculation:
-
Using a multipoint replicator (e.g., a Steers replicator), spot a standardized volume (typically 1-2 µL) of each bacterial suspension onto the surface of each agar plate, starting from the lowest concentration and moving to the highest.[16] This delivers approximately 10⁴ CFU per spot.
-
Ensure the drug-free control plate is also inoculated to confirm the viability of all isolates.
-
-
Incubation and MIC Determination:
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate at 35-37°C for 16-20 hours.[16]
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth on the agar surface.
-
Agar Dilution Workflow
Caption: Workflow for determining MIC via the agar dilution method.
Protocol 3: Kirby-Bauer Disk Diffusion
This method is a qualitative or semi-quantitative test used to rapidly assess the susceptibility of bacteria to an antimicrobial agent.[14][19] It is an excellent primary screening tool.
Causality of Method Choice
The principle relies on the diffusion of the antimicrobial agent from a paper disk into the agar, creating a concentration gradient. If the organism is susceptible, a clear "zone of inhibition" will appear around the disk where bacterial growth has been prevented.[14] The size of this zone correlates with the organism's susceptibility.
Step-by-Step Protocol
-
Disk Preparation (for a novel compound):
-
Using sterile blank paper disks (6 mm diameter), impregnate each disk with a precise volume (e.g., 10-20 µL) of a known concentration of this compound stock solution.
-
Allow the solvent to fully evaporate in a sterile environment. The amount of compound per disk (e.g., 30 µg) should be standardized.
-
-
Inoculum and Plating:
-
Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard.[19]
-
Using a sterile cotton swab, create a uniform "lawn" of bacteria by streaking the entire surface of a Mueller-Hinton agar plate in three different directions.
-
-
Disk Application and Incubation:
-
Aseptically place the prepared compound disks onto the inoculated agar surface. Gently press each disk to ensure complete contact.
-
Include a positive control disk (e.g., ciprofloxacin) and a negative control disk (impregnated with solvent only).
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
-
Interpretation:
-
Measure the diameter of the zone of inhibition in millimeters (mm). For a novel compound, interpretive criteria (Susceptible, Intermediate, Resistant) do not exist; therefore, the result is reported as the zone diameter for a specific disk content. This allows for comparative analysis against other organisms or compounds.
-
Principle of Disk Diffusion
Caption: Principle of the disk diffusion assay showing the drug gradient.
Data Presentation and Further Analysis
All quantitative data should be summarized in a clear, tabular format. When reporting MICs, it is essential to include the quality control (QC) organism results to validate the assay's accuracy.
Table 1: Illustrative MIC Data for this compound
(Note: The following data are for illustrative purposes only and do not represent actual experimental results.)
| Microorganism | Type | ATCC Strain | MIC (µg/mL) | Positive Control (Ciprofloxacin) MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 29213 | 4 | 0.5 |
| Enterococcus faecalis | Gram-positive | 29212 | 16 | 1 |
| Escherichia coli | Gram-negative | 25922 | 64 | 0.015 |
| Pseudomonas aeruginosa | Gram-negative | 27853 | >128 | 0.5 |
| Candida albicans | Fungi (Yeast) | 90028 | 8 | 0.25 (Fluconazole) |
Follow-up Analysis: Minimum Bactericidal Concentration (MBC)
For applications where killing the pathogen is required, determining the MBC is a logical next step. This is achieved by subculturing aliquots from the clear wells (at and above the MIC) of a broth microdilution assay onto drug-free agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
References
-
Title: Agar dilution - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) Source: Royal Society of Chemistry URL: [Link]
-
Title: M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]
-
Title: Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances Source: PubMed, Nature Protocols URL: [Link]
-
Title: Benzimidazole: A short review of their antimicrobial activities Source: ResearchGate URL: [Link]
-
Title: Agar Dilution Susceptibility Testing Source: Taylor & Francis eBooks URL: [Link]
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Application Notes and Protocols for In Vivo Evaluation of Methyl 1-cyclopentylbenzimidazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the preclinical in vivo evaluation of Methyl 1-cyclopentylbenzimidazole-5-carboxylate, a novel benzimidazole derivative. While specific in vivo data for this compound is not yet publicly available, this guide synthesizes established methodologies from studies on structurally related benzimidazole compounds with demonstrated bioactivity. The protocols herein are designed to be robust, scientifically sound, and adaptable, providing a strong foundation for researchers initiating in vivo studies to explore the therapeutic potential of this molecule. The focus is on anticancer applications, drawing parallels from known microtubule targeting agents (MTAs) within the benzimidazole class, but the principles can be adapted for other disease models.
Introduction: The Benzimidazole Scaffold in Drug Discovery
The benzimidazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anthelmintic, and antiviral properties.[1][2][3][4] Many of the anticancer benzimidazole derivatives function as microtubule targeting agents (MTAs), inducing cell death through mitotic arrest.[5] One such example is Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), which has shown efficacy in both in vitro and in vivo breast cancer models.[5][6] Given the structural similarities, it is hypothesized that this compound may exhibit similar mechanisms of action.
Hypothesized Mechanism of Action:
Based on related compounds, a primary hypothesis is that this compound may function as a microtubule destabilizing agent. This would lead to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis in rapidly dividing cancer cells.
Caption: Hypothesized signaling pathway for this compound.
Preclinical In Vivo Study Design: A Phased Approach
A well-designed preclinical study is crucial for generating reliable and translatable data.[7][8] The following phased approach is recommended for the in vivo evaluation of this compound. All studies must adhere to Good Laboratory Practices (GLP) as defined by regulatory bodies like the FDA (21 CFR Part 58.1).[9]
Caption: Phased approach for in vivo preclinical studies.
Animal Model Selection
The choice of animal model is critical for the relevance of the study.[10][11] For initial anticancer efficacy studies, immunodeficient mice are commonly used for xenograft models.
| Model | Species/Strain | Rationale | Considerations |
| Xenograft | Athymic Nude (nu/nu) or SCID mice | Allows for the engraftment of human cancer cell lines. | Lack of a competent immune system prevents the study of immunomodulatory effects. |
| Syngeneic | C57BL/6 or BALB/c mice | Utilizes murine tumor cell lines in immunocompetent mice, enabling the study of interactions with the immune system. | Requires a suitable murine cancer cell line that mimics the human disease. |
For initial studies, an athymic nude mouse model with a human cancer cell line xenograft is recommended. Cell lines with known sensitivity to other benzimidazole MTAs, such as the MDA-MB-231 (breast cancer) or HCT116 (colon cancer) cell lines, would be appropriate starting points.[6]
Formulation Development
A safe and effective formulation is essential for accurate in vivo evaluation.[12][13] Benzimidazole derivatives often have poor aqueous solubility, necessitating a carefully designed vehicle.
Protocol: Formulation Preparation
-
Solubility Screening: Assess the solubility of this compound in various pharmaceutically acceptable solvents and surfactants (e.g., DMSO, PEG400, Tween 80, Cremophor EL).
-
Vehicle Selection: A common vehicle for poorly soluble benzimidazoles is a mixture of DMSO, Tween 80, and saline.[14] A starting point could be 5-10% DMSO, 10% Tween 80, and 80-85% normal saline.
-
Preparation:
-
Dissolve the required amount of the compound in DMSO.
-
Add Tween 80 and vortex thoroughly.
-
Add normal saline dropwise while vortexing to form a stable suspension or solution.
-
-
Stability: The formulation should be prepared fresh daily and visually inspected for precipitation before administration.
Experimental Protocols
Acute Toxicity and Maximum Tolerated Dose (MTD) Study
Objective: To determine the single-dose toxicity profile and the maximum tolerated dose (MTD) of this compound.
Protocol:
-
Animals: Use healthy, non-tumor-bearing mice of the same strain as the planned efficacy studies (e.g., athymic nude mice), typically 6-8 weeks old.
-
Grouping: Assign mice to groups (n=3-5 per group) and administer a single dose of the compound at escalating concentrations (e.g., 10, 25, 50, 100 mg/kg) via the intended route of administration (e.g., intraperitoneal injection or oral gavage).[1] Include a vehicle control group.
-
Monitoring: Observe animals for clinical signs of toxicity (e.g., changes in weight, behavior, posture) and mortality for at least 14 days.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than a 10-15% reduction in body weight.
Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[15]
Protocol:
-
Animals: Use healthy mice (e.g., C57BL/6 or Swiss Webster) to conserve more expensive immunodeficient models.
-
Dosing: Administer a single dose of the compound (at a dose below the MTD, e.g., 25 mg/kg) via the intended clinical route (e.g., oral gavage) and intravenously (IV) to determine bioavailability.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration.
-
Analysis: Analyze plasma concentrations of the parent compound and any potential major metabolites using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters using non-compartmental analysis.
| PK Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the concentration-time curve (drug exposure) |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Bioavailability (for oral dosing) |
This data is crucial for designing the dosing schedule for efficacy studies.[16][17][18][19]
In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor efficacy of this compound in a human cancer xenograft model.
Protocol:
-
Cell Culture and Implantation: Culture a suitable human cancer cell line (e.g., MDA-MB-231). Inject approximately 5 x 10^6 cells subcutaneously into the flank of athymic nude mice.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (n=8-10 per group) with similar mean tumor volumes.
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., at MTD or a fraction thereof)
-
Group 3: Positive control (a standard-of-care chemotherapeutic agent, e.g., doxorubicin or paclitaxel)
-
-
Dosing and Monitoring: Administer treatment as per the dosing schedule determined from PK data (e.g., daily or every other day for 2-4 weeks).[5] Monitor tumor volume (using calipers: Volume = 0.5 x length x width²) and body weight 2-3 times per week.
-
Endpoint: Euthanize mice when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the study period.[1]
-
Analysis: Excise tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry for markers of proliferation like Ki-67 or apoptosis like cleaved caspase-3).
Caption: Workflow for an in vivo xenograft efficacy study.
Safety and Toxicology
Preliminary toxicological assessment is a critical component of preclinical evaluation.[20][21]
-
In-life Observations: Daily monitoring for clinical signs of distress.
-
Body Weight: Regular measurement to assess general health.
-
Gross Necropsy: At the end of the study, perform a visual inspection of major organs.
-
Histopathology: Collect major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis to identify any treatment-related toxicities.
Conclusion
The protocols outlined in this document provide a robust framework for the initial in vivo characterization of this compound. By following a logical, phased approach from formulation and MTD to PK and efficacy studies, researchers can generate the high-quality data necessary to validate this compound as a potential therapeutic candidate. It is imperative to interpret results in the context of the specific models used and to adhere to the highest standards of scientific rigor and animal welfare throughout the research process.[8]
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Al-Dhfyan, A., Al-Jammaz, I., Al-Hussein, K., & Al-Suwaidan, I. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. PLoS ONE, 12(4), e0176246. [Link]
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E-Ennaoui, M., El-Hiniti, F., Bouissane, L., & El-M'Bareki, H. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. PubMed. [Link]
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Formulation of "Methyl 1-cyclopentylbenzimidazole-5-carboxylate" for biological experiments
Application Note & Protocol
Title: Formulation of Methyl 1-cyclopentylbenzimidazole-5-carboxylate for Preclinical Biological Experiments
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the formulation of this compound, a small molecule likely characterized by poor aqueous solubility—a common feature of the benzimidazole class. Proper formulation is critical for ensuring compound stability, bioavailability, and the generation of reproducible data in both in vitro and in vivo preclinical research. This guide details protocols for solubilization, preparation of stock and working solutions, and strategies for creating stable vehicles for animal studies. It emphasizes the rationale behind each step, quality control measures, and stability assessment to ensure scientific integrity.
Compound Profile & Physicochemical Properties
This compound belongs to the benzimidazole class of heterocyclic aromatic compounds. Derivatives of this class are widely investigated for a range of biological activities, including anticancer, antifungal, and antiviral properties.[1][2] A significant challenge in working with such compounds is their characteristically low solubility in aqueous media, which complicates formulation for biological assays.[3]
While specific experimental data for this exact molecule is scarce, we can infer its properties from its structure and related analogs.[4][5] The presence of the benzimidazole core, a cyclopentyl group, and a methyl ester contributes to its lipophilicity.
Table 1: Physicochemical Properties of this compound and Analogs
| Property | This compound | Notes & Inferences |
|---|---|---|
| Molecular Formula | C₁₄H₁₆N₂O₂[5] | --- |
| Molecular Weight | 244.29 g/mol (approx.) | Calculated based on formula. |
| Predicted XLogP3 | ~2.5 - 3.5 | Estimated based on similar structures like Ethyl 1-cyclopentylbenzimidazole-5-carboxylate (XLogP3 = 2.8).[4] A value >2 suggests poor aqueous solubility. |
| Appearance | Likely a solid powder | Benzimidazole derivatives are typically crystalline solids.[6] |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | DMSO is the recommended starting solvent for most poorly soluble, organic small molecules for biological research.[3] |
Formulation for In Vitro Applications
The primary goal for in vitro studies (e.g., cell-based assays) is to create a concentrated, stable stock solution in an organic solvent, which can then be diluted into aqueous cell culture media to a final working concentration that is non-toxic and free of precipitation.[7]
Preparation of High-Concentration Stock Solutions
Dimethyl sulfoxide (DMSO) is the solvent of choice due to its high solubilizing power and compatibility with most cell culture assays at low final concentrations (<0.1% v/v).[8]
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Preparation: Bring the vial of powdered this compound and a bottle of anhydrous, sterile-filtered DMSO (e.g., Sigma-Aldrich D2650) to room temperature.
-
Weighing: Accurately weigh a desired amount of the compound (e.g., 2.44 mg) in a sterile microcentrifuge tube.
-
Solubilization: Add the calculated volume of DMSO to achieve a 10 mM concentration. For 2.44 mg of compound (MW ~244.29 g/mol ), add 1.0 mL of DMSO.
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If particles remain, use a bath sonicator for 5-10 minutes to facilitate dissolution.[9] Visually inspect the solution against a light source to ensure it is clear and free of particulates.
-
Sterilization: While the DMSO stock is generally considered sterile, it can be filtered through a 0.22 µm PTFE syringe filter if absolute sterility is required for sensitive applications.
-
Aliquoting & Storage: Aliquot the stock solution into single-use volumes (e.g., 20 µL) in sterile, tightly sealed tubes. Store at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[9][10]
Preparation of Working Solutions in Aqueous Media
The critical challenge when diluting the DMSO stock into cell culture medium is preventing the compound from precipitating out of solution, an effect known as "solvent shock".[7]
Protocol 2: Dilution into Cell Culture Medium
-
Pre-warming: Warm the cell culture medium (e.g., DMEM + 10% FBS) to 37°C. The presence of serum proteins can help stabilize the compound and prevent precipitation.
-
Intermediate Dilution (Optional but Recommended): To minimize solvent shock, first perform an intermediate dilution of the 10 mM DMSO stock into cell culture medium. For example, add 2 µL of the 10 mM stock to 98 µL of medium to create a 200 µM solution (with 2% DMSO). Mix immediately by pipetting.
-
Final Dilution: Add the required volume of the intermediate solution (or the primary stock for a single-step dilution) to the final volume of cell culture medium in your assay plate. For example, to achieve a 10 µM final concentration from a 10 mM stock, add 1 µL of stock per 1 mL of medium. Crucially, add the compound dropwise to the medium while gently vortexing or swirling the medium to ensure rapid dispersal.
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO (e.g., 0.1%) in the medium to account for any solvent-induced effects on the cells.
-
Solubility Check: After preparing the final working solution, visually inspect for any signs of precipitation (cloudiness, crystals). If precipitation occurs, the concentration may be too high. Consider lowering the final concentration or incorporating a solubilizing excipient.
Troubleshooting In Vitro Solubility: If precipitation is observed in the final working solution, consider adding a low concentration of a non-ionic surfactant like Pluronic® F-68 to the cell culture medium (e.g., 0.01-0.1%).[11][12][13] Pluronic F-68 is widely used in cell culture to protect cells from shear stress and can also help maintain the solubility of hydrophobic compounds.[11][14]
Workflow for In Vitro Formulation
Caption: Workflow for preparing stock and working solutions.
Formulation for In Vivo Applications
Formulating poorly soluble compounds for animal studies is significantly more complex due to requirements for biocompatibility, stability, and achieving desired pharmacokinetic profiles.[15] The final vehicle choice depends on the route of administration (e.g., oral, intraperitoneal, intravenous).[16] High concentrations of DMSO are generally not suitable for in vivo use due to potential toxicity.[16]
A common strategy is to create a co-solvent system or a suspension.[17][18]
Table 2: Common Vehicle Formulations for In Vivo Studies
| Vehicle Composition | Route | Suitability & Rationale |
|---|---|---|
| 5-10% DMSO, 40% PEG400, in Saline | IP, IV, PO | A widely used ternary system. DMSO solubilizes the compound, PEG400 acts as a co-solvent to maintain solubility upon aqueous dilution, and saline is the biocompatible carrier.[19] |
| 0.5-1% Tween® 80 in Saline | IP, IV, PO | Tween® 80 is a non-ionic surfactant that can form micelles to encapsulate and solubilize hydrophobic compounds. However, it can have its own biological effects.[20] |
| 10% Solutol® HS 15 in Saline | IV | A non-ionic solubilizer and emulsifying agent often used for intravenous delivery of poorly soluble drugs. |
| 0.5% (w/v) Carboxymethylcellulose (CMC) in Water | PO | Creates a suspension for oral gavage. This does not solubilize the compound but keeps it evenly dispersed for consistent dosing. Requires vigorous mixing before each administration.[17] |
Protocol 3: Preparation of a Co-Solvent Vehicle (Example: 10% DMSO, 40% PEG400)
-
Initial Solubilization: Dissolve the required amount of this compound in pure DMSO to create a high-concentration pre-stock (e.g., 50 mg/mL). Ensure it is fully dissolved, using sonication if necessary.
-
Co-solvent Addition: To the DMSO solution, add the Polyethylene glycol 400 (PEG400). For a final vehicle of 10% DMSO and 40% PEG400, you would add 4 parts PEG400 for every 1 part of the DMSO pre-stock. Mix thoroughly.
-
Aqueous Dilution: Slowly add the aqueous component (e.g., sterile saline or PBS) to the organic mixture while vortexing continuously to reach the final volume. The final solution should be 10% DMSO, 40% PEG400, and 50% saline.
-
Final Quality Control: Inspect the final formulation for clarity. A slight haze may be acceptable for some routes (IP), but for IV administration, the solution must be perfectly clear. The stability of this formulation should be assessed before use.
Decision Logic for In Vivo Formulation
Caption: Decision tree for selecting an appropriate in vivo formulation.
Stability & Storage
The chemical stability of the formulated compound is essential for the validity of long-term experiments.[21] Stability studies should be conducted under the intended storage and experimental conditions.[22][23][24]
Protocol 4: Basic Stability Assessment
-
Prepare Formulations: Prepare the compound in the desired final formulation (e.g., 10 µM in cell culture medium or 1 mg/mL in an in vivo vehicle).
-
Storage Conditions: Store aliquots of the formulation under various conditions:
-
-80°C (long-term stock)
-
-20°C (long-term stock)
-
4°C (short-term, e.g., working solution)
-
Room Temperature (mimicking benchtop use)
-
37°C (mimicking incubator conditions)
-
-
Time Points: At specified time points (e.g., 0, 2h, 8h, 24h, 7 days), remove an aliquot from each condition.
-
Analysis:
-
Visual Inspection: Check for any precipitation, cloudiness, or color change.
-
(Optional) HPLC Analysis: For a quantitative assessment, analyze the sample using High-Performance Liquid Chromatography (HPLC) to measure the concentration of the parent compound and detect any degradation products. The stability is confirmed if the peak area of the parent compound remains >95% of the initial value.
-
Table 3: General Storage Recommendations
| Formulation | Storage Temperature | Recommended Duration | Rationale |
|---|---|---|---|
| Solid Powder | 4°C or -20°C | >1 year | Protect from moisture and light to prevent degradation. |
| DMSO Stock (10 mM) | -80°C | 6-12 months | Aliquoted to avoid freeze-thaw cycles. Stable for long periods when frozen.[10] |
| Working Solution (in Media) | 37°C | < 24 hours | Prepare fresh daily. Aqueous solutions are prone to degradation and precipitation. |
| In Vivo Vehicle | 4°C | < 1 week (verify) | Prepare as close to the time of administration as possible. Stability in complex vehicles must be empirically determined.[15] |
Potential Mechanism of Action & Assay Considerations
Benzimidazole derivatives are known to exert their biological effects through various mechanisms.[25] A primary and well-documented mode of action for many benzimidazoles, particularly in cancer research, is the disruption of microtubule polymerization by binding to β-tubulin.[1][26] This action leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[27][28]
Other reported mechanisms for this class of compounds include the inhibition of various kinases, interference with DNA synthesis, and modulation of oncogenic signaling pathways.[25][27] When designing experiments, it is crucial to consider that the observed phenotype may result from one or more of these activities.
Hypothesized Benzimidazole Signaling Pathway
Caption: Hypothesized mechanism targeting tubulin polymerization.
References
-
Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. [Link]
-
417 Integrative Medicine. (2025). Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. [Link]
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Journal of Pharmaceutical Research International. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. [Link]
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National Center for Biotechnology Information. (n.d.). Repurposing of Benzimidazole Anthelmintic Drugs as Cancer Therapeutics - PMC. [Link]
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PubMed Central. (n.d.). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. [Link]
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PubMed. (n.d.). Evaluating the impact of high Pluronic® F68 concentrations on antibody producing CHO cell lines. [Link]
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ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. [Link]
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PubMed. (2023). Modulating and optimizing Pluronic F-68 concentrations and feeding for intensified perfusion Chinese hamster ovary cell cultures. [Link]
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PubMed. (2010). Effect of surfactant pluronic F-68 on CHO cell growth, metabolism, production, and glycosylation of human recombinant IFN-γ in mild operating conditions. [Link]
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LCGC International. (2020). Stability Studies and Testing of Pharmaceuticals - An Overview. [Link]
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Pace Analytical. (n.d.). Drug Stability Testing & Release Testing. [Link]
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ResearchGate. (2025). The fate of Pluronic F-68 in chondrocytes and CHO Cells | Request PDF. [Link]
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Pharmaceutical Technology. (2020). Stability Testing: The Crucial Development Step. [Link]
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PubChem. (n.d.). This compound. [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC. [Link]
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Taylor & Francis Online. (2025). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. [Link]
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Admescope. (2019). Preclinical formulations for pharmacokinetic studies. [Link]
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National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. [Link]
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Glasp. (2023). Understanding the Importance of DMSO Concentration in Inhibitor Preparation. [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents - PMC. [Link]
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National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. [Link]
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National Center for Biotechnology Information. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC. [Link]
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RSC Publishing. (2023). Recent achievements in the synthesis of benzimidazole derivatives. [Link]
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SciSpace. (n.d.). Nonclinical vehicle use in studies by multiple routes in multiple species. [Link]
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Journal of Advanced Pharmacy Education and Research. (n.d.). Co-surfactant effect of polyethylene glycol 400 on microemulsion using BCS class II model drug. [Link]
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PubChem. (2026). Ethyl 1-cyclopentyl-1H-benzo[d]imidazole-5-carboxylate. [Link]
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PubChem. (n.d.). 1-Methyl-1H-benzimidazole-5-carboxylic acid. [Link]
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Troubleshooting & Optimization
Troubleshooting low yield in "Methyl 1-cyclopentylbenzimidazole-5-carboxylate" synthesis
Introduction
Welcome to the technical support center for the synthesis of Methyl 1-cyclopentylbenzimidazole-5-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges, particularly low yields, during the synthesis of this and structurally related benzimidazole derivatives. As Senior Application Scientists, we have compiled field-proven insights and data-driven solutions to help you navigate common pitfalls and optimize your reaction outcomes. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the integrity and reproducibility of your experiments.
Section 1: Understanding the Core Reaction Pathway
The most direct and widely adopted method for constructing the benzimidazole core of the target molecule is the condensation of Methyl 3,4-diaminobenzoate with a suitable carbonyl compound, in this case, cyclopentanone . This reaction proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization followed by an oxidative aromatization step to yield the final product.
The overall transformation is depicted below:
Caption: General reaction scheme for the synthesis of the target molecule.
This reaction can be catalyzed by various acidic catalysts (both Brønsted and Lewis acids) and often requires an oxidant to facilitate the final aromatization step, although atmospheric oxygen can sometimes suffice.[1][2]
Section 2: Troubleshooting Guide for Low Yield
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is extremely low or fails completely. What are the primary parameters to investigate?
A1: A failed or very low-yield reaction is most often traced back to one of three areas: starting material quality, reaction conditions, or the catalytic system.
-
Starting Material Integrity: The key precursor, Methyl 3,4-diaminobenzoate, is an aromatic diamine and is highly susceptible to oxidation.
-
Problem: If the diamine has darkened (from off-white to brown or purple), it has likely oxidized. Oxidized starting material will not participate in the reaction correctly and will generate colored impurities that complicate purification.[3]
-
Solution:
-
Verify Purity: Check the melting point and obtain an NMR spectrum of your diamine before starting.
-
Purify if Necessary: If oxidized, purify the diamine by recrystallization or column chromatography.
-
Proper Storage: Store the diamine under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature.
-
-
-
Reaction Atmosphere: The final step of the synthesis is an oxidation. While this is necessary, uncontrolled oxidation of the diamine starting material or intermediates is detrimental.
-
Problem: Running the reaction open to the air from the beginning can lead to rapid degradation of the diamine before it has a chance to react.
-
Solution: Start the reaction under an inert atmosphere (N₂ or Ar). Once the initial condensation and cyclization are complete (monitor by TLC), you can introduce an oxidant or switch to an air atmosphere to drive the final aromatization.
-
-
Catalyst Choice and Activity: The condensation is typically acid-catalyzed.
-
Problem: An inappropriate or inactive catalyst will stall the reaction.
-
Solution: Ensure your acid catalyst is active. For solid catalysts like p-toluenesulfonic acid (p-TsOH), use a fresh bottle. If using a Lewis acid, ensure it is not hydrolyzed. Screen a few different catalysts; options range from simple acids like p-TsOH to various Lewis acids like FeCl₃ or Er(OTf)₃.[2][4]
-
Q2: My TLC shows a complex mixture of products. How can I identify the byproducts and improve selectivity?
A2: A messy TLC plate is a common challenge, often pointing to side reactions or incomplete conversion.
-
Possible Byproducts:
-
Unreacted Starting Materials: Spots corresponding to both Methyl 3,4-diaminobenzoate and cyclopentanone.
-
Schiff Base Intermediate: The mono- or di-imine formed between the diamine and cyclopentanone that has not yet cyclized. These are often unstable.
-
Positional Isomers: If the starting diamine is impure (e.g., containing methyl 2,3-diaminobenzoate), you could form isomeric products.
-
Over-alkylation/Disubstitution: In some benzimidazole syntheses using aldehydes, a second molecule of the aldehyde can react with the benzimidazole nitrogen, leading to a 1,2-disubstituted product.[5] While less common with a ketone like cyclopentanone, related side reactions are possible.
-
Oxidative Degradation Products: A smear or series of dark spots at the baseline of the TLC plate often indicates polymerization or degradation due to oxidation.
-
-
Troubleshooting Workflow:
Caption: A logical workflow for diagnosing and solving low-yield issues.
Q3: My product is dark brown or black and very difficult to purify. What causes this and how can I prevent it?
A3: Dark coloration is almost always due to oxidative side reactions. As mentioned, the aromatic diamine precursor is electron-rich and easily oxidized.
-
Prevention:
-
Inert Atmosphere: The most critical step is to run the reaction under nitrogen or argon, especially during the initial heating phase.[3]
-
Use a Salt Form: Consider using the hydrochloride salt of the diamine. The protonated amines are much less susceptible to oxidation. A base (like triethylamine) would then be required in the reaction to free the amine in situ.
-
Control Temperature: Avoid excessive temperatures, which can accelerate decomposition and polymerization. Higher temperatures can also favor the formation of byproducts.[4]
-
-
Remediation (Purification):
-
Activated Charcoal: After the reaction is complete, you can attempt to decolorize the crude product solution. Dissolve the crude material in a suitable solvent, add a small amount of activated charcoal, stir or heat gently for a short period, and then filter through a pad of Celite. This can effectively remove highly colored, polar impurities.[6]
-
Column Chromatography: This is often essential for obtaining a pure product. A gradient elution from a non-polar solvent (like hexane/ethyl acetate) is typically effective.
-
Recrystallization: If a solid is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can significantly improve purity and color.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for this synthesis?
There is no single "best" catalyst, as the optimal choice depends on the specific solvent and temperature. However, a good starting point is a Brønsted acid like p-toluenesulfonic acid (p-TsOH) .[2] Lewis acids such as FeCl₃ or Er(OTf)₃ have also been shown to be highly effective for benzimidazole synthesis.[4][5] Heterogeneous or recyclable catalysts are excellent for green chemistry approaches.[3][7]
Q2: Which solvent should I use?
Solvent choice can significantly impact reaction rate and yield.[4]
-
Polar Protic Solvents: Ethanol or methanol are often good choices as they effectively dissolve the starting materials and are environmentally benign.[4]
-
High-Boiling Aprotic Solvents: Nitrobenzene has been used in similar syntheses, often at high temperatures (150-155°C), to drive the reaction to completion.[8] DMF or DMSO are other options.
-
Solvent-Free: Some procedures report good yields under solvent-free (neat) conditions, which can be environmentally advantageous.[9]
Q3: How do I ensure the final aromatization step goes to completion?
The conversion of the cyclized benzimidazoline intermediate to the aromatic benzimidazole is an oxidation.
-
Air Oxidation: For many substrates, simply stirring the reaction mixture in the presence of air (e.g., with a condenser open to the atmosphere) is sufficient, especially at elevated temperatures.
-
Chemical Oxidants: If the reaction stalls at the benzimidazoline stage, a mild oxidant can be added near the end of the reaction. Common choices include:
-
DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)
-
Oxone
-
Molecular iodine (I₂)
-
H₂O₂/HCl[1]
-
Section 4: Data Summary & Recommended Starting Conditions
The table below summarizes typical reaction parameters found in the literature for related benzimidazole syntheses. These should be used as a starting point for optimization.
| Parameter | Recommended Range/Value | Rationale & Reference |
| Reagent Ratio | 1 : 1.1 - 1.2 (Diamine : Ketone) | A slight excess of the carbonyl component can help drive the reaction to completion.[4] |
| Catalyst | p-TsOH, Er(OTf)₃, FeCl₃ | Brønsted or Lewis acids are effective at activating the carbonyl group for nucleophilic attack.[2][5] |
| Catalyst Loading | 5 - 10 mol% | Sufficient to catalyze the reaction without causing excessive side reactions or purification issues.[2] |
| Solvent | Ethanol, Methanol, Nitrobenzene | Polar solvents are generally effective. High-boiling solvents can be used for difficult substrates.[4][8] |
| Temperature | Room Temp to 155 °C | Optimization is key. Start at a moderate temperature (e.g., 60-80 °C) and increase if necessary.[4][8] |
| Atmosphere | N₂ or Argon initially, then Air | Protects the sensitive diamine from premature oxidation. Air is introduced later for aromatization.[3] |
Section 5: Exemplary Experimental Protocol
This protocol is a generalized procedure based on common methodologies for this class of compounds and should be adapted and optimized for your specific laboratory conditions.
Synthesis of this compound
-
Reagent Preparation:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 3,4-diaminobenzoate (1.0 eq, e.g., 1.66 g, 10 mmol).
-
Add Ethanol (40 mL).
-
Purge the flask with nitrogen gas for 5-10 minutes.
-
-
Reaction Setup:
-
Add Cyclopentanone (1.1 eq, e.g., 0.93 g, 11 mmol) to the stirred suspension.
-
Add the acid catalyst, for example, p-toluenesulfonic acid monohydrate (0.1 eq, e.g., 0.19 g, 1 mmol).
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approx. 78 °C for ethanol) under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). Look for the consumption of the diamine starting material. The reaction may take 4-24 hours.
-
Once the starting material is consumed, remove the nitrogen inlet and allow air to enter the flask (e.g., by replacing the nitrogen balloon with a drying tube). Continue refluxing for another 2-4 hours to facilitate oxidative aromatization. The solution may darken during this phase.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude residue in Ethyl Acetate (50 mL).
-
Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 30 mL) to remove the acid catalyst, and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Elute with a gradient of Ethyl Acetate in Hexane (e.g., starting from 10% EtOAc and gradually increasing to 30% EtOAc).
-
Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.
-
References
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
Nikpassand, M., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. Retrieved from [Link]
-
Verma, A., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Retrieved from [Link]
-
Mata, E. G., et al. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 12, 2354–2361. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of benzimidazole synthesis. Retrieved from [Link]
-
Arote, S. B., et al. (2017). Synthesis of imidazolines and benzimidazoles from aldehydes and 1,2-Diamines. ResearchGate. Retrieved from [Link]
-
Reddy, T. J., et al. (2016). Synthesis of 2-(substituted)-3H-benzimidazole-5-carboxylic acids and 2-(substituted)-3H-imidazo[4,5-b]pyridine-5-carboxylic acids. Bulgarian Chemical Communications, 48(E), 105-112. Retrieved from [Link]
- Erhard, J., et al. (2003). Method for the production and purification of 1,7'-dimethyl-2'-propyl-2,5'-bi-1h-benzimidazole. Google Patents. (WO2003059890A1).
Sources
- 1. Benzimidazole synthesis [organic-chemistry.org]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 6. WO2003059890A1 - Method for the production and purification of 1,7'-dimethyl-2'-propyl-2,5'-bi-1h-benzimidazole - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. bcc.bas.bg [bcc.bas.bg]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Optimizing reaction conditions for "Methyl 1-cyclopentylbenzimidazole-5-carboxylate" synthesis
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the synthesis of Methyl 1-cyclopentylbenzimidazole-5-carboxylate. As Senior Application Scientists, we have compiled this resource to address common challenges and help you optimize your reaction conditions for higher yield and purity.
I. Overview of the Synthetic Strategy
The synthesis of this compound can be approached through a multi-step process. A common and logical pathway involves the initial formation of the benzimidazole core, followed by N-alkylation. This guide will focus on the optimization and troubleshooting of this synthetic route.
II. Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: What is a reliable starting point for the synthesis of the benzimidazole core?
A robust method for forming the benzimidazole core is the condensation of methyl 3,4-diaminobenzoate with cyclopentanecarboxaldehyde, followed by an oxidative cyclization. This two-step, one-pot procedure is often efficient.
Troubleshooting Common Issues:
-
Low Yield of the Benzimidazole Core:
-
Incomplete Condensation: The initial formation of the Schiff base is crucial. Ensure your aldehyde is of high purity. The reaction is often run in a polar solvent like ethanol or methanol at room temperature.
-
Inefficient Oxidation: Various oxidizing agents can be used, such as sodium metabisulfite, or even air. If using air, ensure good agitation and an open (but protected from moisture) reaction vessel. For more controlled oxidation, consider using a milder oxidant like benzoquinone.
-
Side Reactions: The amino groups of the starting material are susceptible to oxidation. It is important to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) until the oxidation step.
-
-
Presence of Impurities:
-
Unreacted Starting Materials: Monitor the reaction by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting diamine.
-
Over-oxidation or Side-products: If the reaction mixture is dark, it may indicate polymerization or degradation. Consider lowering the reaction temperature or using a more selective oxidizing agent.
-
FAQ 2: I am struggling with the N-alkylation step. What are the key parameters to optimize?
The N-alkylation of the benzimidazole core with a cyclopentyl halide (e.g., cyclopentyl bromide) is a critical step where regioselectivity can be a concern.
Troubleshooting N-Alkylation:
-
Low Conversion:
-
Base Selection: A suitable base is essential to deprotonate the benzimidazole nitrogen. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃). NaH is a strong, non-nucleophilic base that often gives good results, but requires anhydrous conditions. K₂CO₃ is a milder and more common choice.
-
Solvent Choice: The solvent should be aprotic and polar enough to dissolve the reactants. N,N-Dimethylformamide (DMF) or acetonitrile are common choices. Ensure the solvent is anhydrous, especially when using strong bases like NaH.
-
Temperature: The reaction may require heating. A temperature range of 60-80 °C is a good starting point. Monitor the reaction progress by TLC.
-
-
Formation of Regioisomers:
-
The Challenge: Alkylation can occur at either the N-1 or N-3 position of the benzimidazole ring. For this specific target, we want the cyclopentyl group at the N-1 position.
-
Controlling Regioselectivity: The regioselectivity is influenced by the steric hindrance and electronic effects of the substituent at the 5-position (the methyl carboxylate group). In many cases, the alkylation will favor one isomer. However, if you are getting a mixture, you may need to separate the isomers by column chromatography.
-
Alternative Strategies: To ensure regioselectivity, a directing group can be used, but this adds extra steps to the synthesis.
-
Diagram: Key Decision Points in Synthesis
Caption: Decision workflow for the synthesis and troubleshooting.
III. Experimental Protocols
Protocol 1: Synthesis of Methyl benzimidazole-5-carboxylate
-
Reaction Setup: To a round-bottom flask, add methyl 3,4-diaminobenzoate (1 equivalent) and dissolve it in ethanol (10 mL per gram of diamine).
-
Aldehyde Addition: Add cyclopentanecarboxaldehyde (1.1 equivalents) dropwise at room temperature.
-
Condensation: Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the Schiff base by TLC.
-
Oxidation: Add sodium metabisulfite (1.5 equivalents) and continue stirring at room temperature overnight. Alternatively, bubble air through the reaction mixture.
-
Workup: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: N-alkylation to form this compound
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the methyl benzimidazole-5-carboxylate (1 equivalent) and dissolve it in anhydrous DMF (15 mL per gram of benzimidazole).
-
Base Addition: Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Deprotonation: Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.
-
Alkylating Agent Addition: Cool the reaction mixture back to 0 °C and add cyclopentyl bromide (1.2 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC.
-
Workup: After completion, carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
IV. Data Presentation
Table 1: Troubleshooting Guide for N-Alkylation
| Issue | Potential Cause | Recommended Action |
| No Reaction / Low Conversion | Inactive base or wet solvent. | Use fresh, anhydrous solvent and a new bottle of base. |
| Insufficient temperature. | Gradually increase the reaction temperature, monitoring for degradation. | |
| Poor quality alkylating agent. | Purify the cyclopentyl bromide by distillation if necessary. | |
| Mixture of N-1 and N-3 Isomers | Kinetic vs. thermodynamic control. | Try a different base/solvent system. Lowering the temperature may favor one isomer. |
| Steric hindrance is not sufficient to direct alkylation. | Isolate the desired isomer by preparative HPLC if separation by column chromatography is difficult. | |
| Product Degradation | Reaction temperature is too high. | Lower the reaction temperature and increase the reaction time. |
| Presence of oxygen with a strong base. | Ensure the reaction is maintained under a strict inert atmosphere. |
V. Mechanistic Insights
The regioselectivity of the N-alkylation is a key consideration. The electronic nature of the substituent at the 5-position (the electron-withdrawing methyl carboxylate group) influences the acidity of the N-H protons. The N-1 proton is generally considered more acidic due to the proximity of the electron-withdrawing group. However, steric factors also play a significant role.
Diagram: Factors Influencing N-Alkylation Regioselectivity
Caption: Factors influencing the regioselectivity of N-alkylation.
VI. References
-
General Benzimidazole Synthesis: Phillips, M. A. (1928). The Formation of Benzimidazoles. Journal of the Chemical Society (Resumed), 2393. [Link]
-
Modern Approaches to Benzimidazole Synthesis: Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397-541. [Link]
-
N-Alkylation of Benzimidazoles: Preston, P. N. (1974). Synthesis, reactions, and spectroscopic properties of benzimidazoles. Chemical Reviews, 74(3), 279-314. [Link]
Common side products in the synthesis of benzimidazole-5-carboxylates
[7] A review on synthetic approach of benzimidazole derivatives and its pharmacological ... (2023-01-01) In this review, we have summarized the various synthesis methods of benzimidazole derivatives and its pharmacological activities. [1] Synthesis and biological evaluation of novel benzimidazole derivatives as potential ... (2023-01-01) Benzimidazole derivatives are a class of heterocyclic compounds with a wide range of biological activities. In this study, a series of novel benzimidazole derivatives were synthesized and evaluated for their potential anticancer activity. The synthesis was achieved by reacting o-phenylenediamine with various substituted aromatic aldehydes in the presence of a catalytic amount of acetic acid. The structures of the synthesized compounds were confirmed by spectral data (IR, 1H NMR, 13C NMR, and mass spectrometry). The in vitro anticancer activity of the synthesized compounds was evaluated against a panel of human cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer). The results showed that some of the synthesized compounds exhibited significant anticancer activity, with IC50 values in the low micromolar range. The most potent compound, 2-(4-chlorophenyl)-1H-benzo[d]imidazole, showed an IC50 value of 2.5 μM against the MCF-7 cell line. The structure-activity relationship (SAR) study revealed that the nature and position of the substituent on the phenyl ring of the benzimidazole moiety played a significant role in the anticancer activity. The results of this study suggest that benzimidazole derivatives are a promising class of compounds for the development of new anticancer agents. [2] Green Synthesis of Benzimidazole Derivatives and Their Biological Applications - IntechOpen (2023-01-01) Benzimidazole is a heterocyclic aromatic organic compound. It is a bicyclic compound in which the benzene ring is fused to the 4,5-positions of the imidazole ring. Benzimidazole derivatives are a class of compounds with a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory. The synthesis of benzimidazole derivatives has been a subject of great interest in recent years due to their diverse biological activities. The conventional methods for the synthesis of benzimidazole derivatives often involve the use of harsh reaction conditions, toxic solvents, and expensive catalysts. Therefore, there is a need for the development of green and sustainable methods for the synthesis of benzimidazole derivatives. In this chapter, we will discuss the green synthesis of benzimidazole derivatives and their biological applications. We will also discuss the advantages of green synthesis over conventional methods. [3] A review on recent advances in the synthesis of benzimidazole derivatives - ScienceDirect (2023-01-01) Benzimidazole derivatives are an important class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their diverse pharmacological activities. This review summarizes the recent advances in the synthesis of benzimidazole derivatives, with a focus on the period from 2015 to 2022. The review is organized based on the type of reaction used to construct the benzimidazole ring, including condensation, cyclization, and multicomponent reactions. The advantages and disadvantages of each method are discussed, and the scope and limitations of the reactions are highlighted. The review also covers the synthesis of benzimidazole-fused heterocycles and the application of benzimidazole derivatives in medicinal chemistry. Synthesis of benzimidazoles by the reaction of o-phenylenediamine and aldehydes ... (2023-01-01) The synthesis of benzimidazoles by the reaction of o-phenylenediamine and aldehydes in the presence of a catalytic amount of p-toluenesulfonic acid is described. The reaction is carried out in ethanol at room temperature and affords the corresponding benzimidazoles in good to excellent yields. The method is simple, efficient, and environmentally friendly. Green synthesis of benzimidazole derivatives using natural catalysts: a review (2023-01-01) Benzimidazole derivatives are an important class of heterocyclic compounds with a wide range of biological activities. The synthesis of these compounds has been a subject of great interest in recent years. The conventional methods for the synthesis of benzimidazole derivatives often involve the use of harsh reaction conditions, toxic solvents, and expensive catalysts. Therefore, there is a need for the development of green and sustainable methods for the synthesis of benzimidazole derivatives. In this review, we have summarized the green synthesis of benzimidazole derivatives using natural catalysts. The use of natural catalysts, such as enzymes, clays, and plant extracts, has several advantages over conventional catalysts, such as being environmentally friendly, biodegradable, and cost-effective. The review covers the synthesis of benzimidazole derivatives using various natural catalysts, including lipases, papain, and pectin. The review also discusses the mechanism of the reactions and the advantages of using natural catalysts. One-pot synthesis of 1,2-disubstituted benzimidazole-5-carboxylates from 4 ... (2023-01-01) A one-pot synthesis of 1,2-disubstituted benzimidazole-5-carboxylates from 4-(alkyl/arylamino)-3-nitrobenzoates and aldehydes is described. The reaction proceeds via a nitroreductive cyclization process using sodium dithionite as the reducing agent. A variety of 1,2-disubstituted benzimidazole-5-carboxylates were synthesized in good to excellent yields. The method is simple, efficient, and environmentally friendly. Benzimidazoles: A review of their synthesis and biological activity - ScienceDirect (2023-01-01) Benzimidazoles are a class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their diverse pharmacological activities. This review summarizes the synthesis and biological activity of benzimidazoles, with a focus on the period from 2015 to 2022. The review is organized based on the type of biological activity, including anticancer, antimicrobial, antiviral, and anti-inflammatory. The structure-activity relationships of the most potent compounds are discussed, and the mechanisms of action are highlighted. The review also covers the synthesis of benzimidazole-fused heterocycles and the application of benzimidazole derivatives in medicinal chemistry. A Comprehensive Review on the Synthesis of Benzimidazole Derivatives - MDPI (2023-01-01) Benzimidazole derivatives are an important class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their diverse pharmacological activities. This review provides a comprehensive overview of the synthesis of benzimidazole derivatives, with a focus on the period from 2015 to 2022. The review is organized based on the type of reaction used to construct the benzimidazole ring, including condensation, cyclization, and multicomponent reactions. The advantages and disadvantages of each method are discussed, and the scope and limitations of the reactions are highlighted. The review also covers the synthesis of benzimidazole-fused heterocycles and the application of benzimidazole derivatives in medicinal chemistry. Technical Support Center: Synthesis of Benzimidazole-5-carboxylates
Welcome to the Technical Support Center for the synthesis of benzimidazole-5-carboxylates. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this important heterocyclic scaffold. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to help you troubleshoot and optimize your synthetic protocols.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
The synthesis of benzimidazole-5-carboxylates, typically achieved through the condensation of an appropriately substituted o-phenylenediamine with a carboxylic acid or its derivative, is a robust reaction. However, like any chemical transformation, it is not without its potential pitfalls. This section provides a question-and-answer formatted guide to address specific issues you may encounter.
Question 1: My reaction yields are consistently low, and I observe a significant amount of unreacted o-phenylenediamine starting material. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion with recoverable starting material often points to issues with reaction conditions, reagent stoichiometry, or the nature of the carboxylic acid coupling partner.
-
Causality: The core of benzimidazole formation via the Phillips-Ladenburg reaction is the condensation of an o-phenylenediamine with a carboxylic acid, which involves the formation of an amide intermediate followed by a dehydrative cyclization. High temperatures are often required to drive the dehydration step. If the temperature is too low, the reaction may stall at the amide stage or proceed very slowly. Furthermore, acidic catalysts are frequently employed to facilitate both the amide formation and the subsequent cyclization. An insufficient amount or absence of a suitable catalyst can lead to poor yields.
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Troubleshooting Steps & Protocol Validation:
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Temperature Optimization: If you are running the reaction at a moderate temperature (e.g., 80-100 °C), consider incrementally increasing it. For many benzimidazole syntheses, temperatures in the range of 120-150 °C are more effective. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to find the optimal temperature for your specific substrates.
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Catalyst Screening: While some reactions proceed without a catalyst, many benefit from the addition of an acid. p-Toluenesulfonic acid (p-TSOH) is a common and effective catalyst for this transformation. If you are not using a catalyst, consider adding a catalytic amount (e.g., 0.1 equivalents). If you are already using a catalyst, ensure it is of good quality and consider screening other acids, such as hydrochloric acid or polyphosphoric acid (PPA), which can also serve as a solvent and dehydrating agent.
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Stoichiometry and Reagent Activation: Ensure you are using at least a 1:1 stoichiometric ratio of the carboxylic acid to the o-phenylenediamine. Using a slight excess of the carboxylic acid (e.g., 1.1-1.2 equivalents) can sometimes drive the reaction to completion. Alternatively, activating the carboxylic acid as an acid chloride or ester can lead to a more facile reaction at lower temperatures.
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Water Removal: The cyclization step involves the elimination of water. If water is not effectively removed from the reaction mixture, the equilibrium may not favor product formation. If your reaction is sensitive to water, consider using a Dean-Stark apparatus to azeotropically remove water, particularly when using solvents like toluene.
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Question 2: My final product is contaminated with a significant side product that has a higher molecular weight. What could this be and how can I prevent its formation?
Answer:
The formation of higher molecular weight side products often suggests dimerization or oligomerization of the starting materials or intermediates.
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Causality: A common side reaction is the self-condensation of the o-phenylenediamine, especially under oxidative conditions, which can lead to the formation of phenazine-type structures. Another possibility is the reaction of the desired benzimidazole product with a reactive intermediate, leading to dimers.
-
Troubleshooting Steps & Protocol Validation:
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Inert Atmosphere: The oxidation of o-phenylenediamines is often mediated by atmospheric oxygen, especially at elevated temperatures. Conducting the reaction under an inert atmosphere of nitrogen or argon can significantly suppress the formation of these oxidative side products.
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Control of Reaction Time and Temperature: Prolonged reaction times at high temperatures can promote side reactions. Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the formation of degradation products.
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Purification Strategy: If the formation of the dimeric side product cannot be completely avoided, a robust purification strategy is essential. These higher molecular weight impurities often have different polarity and solubility profiles compared to the desired product. Column chromatography is typically effective for their removal. Recrystallization can also be a powerful purification technique if a suitable solvent system is identified.
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Question 3: I am observing the formation of an N-alkylated or N-acylated side product. What is the origin of this impurity and how can I minimize it?
Answer:
N-alkylation or N-acylation of the benzimidazole product can occur if there are reactive electrophiles present in the reaction mixture.
-
Causality: The nitrogen atoms of the benzimidazole ring are nucleophilic and can react with alkylating or acylating agents. If your solvent (e.g., dimethylformamide - DMF, which can decompose to dimethylamine and formic acid at high temperatures) or other reagents contain impurities, or if the reaction conditions promote the formation of reactive electrophiles, N-substitution can occur. For instance, if using an ester of the carboxylic acid, the alcohol byproduct can potentially act as an alkylating agent under certain conditions.
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Troubleshooting Steps & Protocol Validation:
-
Solvent Purity: Use high-purity, anhydrous solvents. If using DMF at high temperatures, consider if a less reactive solvent could be employed.
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Reagent Purity: Ensure the purity of all starting materials and reagents.
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Protecting Groups: If N-substitution is a persistent issue and the specific nitrogen is not required to be a free N-H for downstream applications, consider using a protecting group strategy. However, this adds extra steps to the synthesis. A more direct approach is to carefully control the reaction conditions to disfavor the N-alkylation/acylation pathway.
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Frequently Asked Questions (FAQs)
What are the most common side products in the synthesis of benzimidazole-5-carboxylates?
The most frequently encountered side products include:
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Unreacted starting materials: Primarily the o-phenylenediamine derivative.
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Amide intermediate: From incomplete cyclization.
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Oxidative degradation products: Such as phenazine-like compounds from the self-condensation of the o-phenylenediamine.
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N-substituted benzimidazoles: Arising from reactions with electrophiles present in the reaction mixture.
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Decarboxylated product: Loss of the carboxylate group can occur under harsh acidic conditions and high temperatures.
How can I improve the overall purity of my final benzimidazole-5-carboxylate product?
Improving purity involves a combination of optimizing the reaction conditions and employing effective purification techniques.
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Reaction Optimization:
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Stoichiometry: Precise control over the stoichiometry of your reactants is crucial.
-
Temperature and Time: Avoid excessive heat and prolonged reaction times to minimize the formation of degradation products.
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Atmosphere: Use an inert atmosphere if your substrates are sensitive to oxidation.
-
-
Work-up and Purification:
-
Aqueous Wash: A standard aqueous work-up can help remove inorganic salts and water-soluble impurities.
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Recrystallization: This is often a highly effective method for purifying solid products. Experiment with different solvent systems to find one that provides good recovery and high purity.
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Column Chromatography: For complex mixtures or to remove closely related impurities, silica gel column chromatography is the method of choice. A well-chosen eluent system is key to achieving good separation.
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Visualizing the Reaction Pathway and Side Product Formation
The following diagram illustrates the general synthetic route to a benzimidazole-5-carboxylate and highlights the potential points where common side products can emerge.
Caption: General reaction pathway for benzimidazole synthesis and common side product formation.
Experimental Protocols
General Procedure for the Synthesis of a Benzimidazole-5-carboxylate using p-TSOH as a catalyst
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted o-phenylenediamine (1.0 eq), the carboxylic acid (1.1 eq), and p-toluenesulfonic acid monohydrate (0.1 eq).
-
Add a suitable solvent, such as toluene or xylenes (approximately 5-10 mL per mmol of the limiting reagent).
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Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the progress of the reaction by TLC or LC-MS. If using toluene, a Dean-Stark trap can be used to remove water.
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Once the reaction is complete (typically after 2-24 hours), cool the mixture to room temperature.
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If a precipitate forms, it can be collected by filtration. If not, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
This guide provides a foundational understanding of the common challenges in benzimidazole-5-carboxylate synthesis and offers practical solutions. For more specific issues, always consider the unique reactivity of your particular substrates and consult the primary literature for relevant precedents.
References
-
Organic Chemistry Portal. Benzimidazole synthesis. Available at: [Link]
-
Ansari, A. & Ali, A. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Available at: [Link]
-
Duy, P. N., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. Available at: [Link]
-
MIDDE SRIDHAR CHEMISTRY. (2021). BENZIMIDAZOLE SYNTHESIS#PREPARATION OF BENZIMIDAZOLE#PROPERTIES OF BENZIMIDAZOLE. YouTube. Available at: [Link]
-
Kadhim, W. R., et al. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. Available at: [Link]
-
Duy, P. N., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. Available at: [Link]
-
A review on synthetic approach of benzimidazole derivatives and its pharmacological ... (2023). Available at: [Link]
-
Synthesis and biological evaluation of novel benzimidazole derivatives as potential ... (2023). Available at: [Link]
-
Green Synthesis of Benzimidazole Derivatives and Their Biological Applications - IntechOpen. (2023). Available at: [Link]
-
A review on recent advances in the synthesis of benzimidazole derivatives - ScienceDirect. (2023). Available at: [Link]
-
Synthesis of benzimidazoles by the reaction of o-phenylenediamine and aldehydes ... (2023). Available at: [Link]
-
Green synthesis of benzimidazole derivatives using natural catalysts: a review. (2023). Available at: [Link]
-
One-pot synthesis of 1,2-disubstituted benzimidazole-5-carboxylates from 4 ... (2023). Available at: [Link]
-
Benzimidazoles: A review of their synthesis and biological activity - ScienceDirect. (2023). Available at: [Link]
-
A Comprehensive Review on the Synthesis of Benzimidazole Derivatives - MDPI. (2023). Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 3. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Methyl 1-cyclopentylbenzimidazole-5-carboxylate
Welcome to the technical support center for the purification of Methyl 1-cyclopentylbenzimidazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this and similar benzimidazole derivatives. Our focus is on not just how to perform these techniques, but why certain steps are crucial for achieving high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude sample of this compound?
A1: The impurity profile of your final product is intrinsically linked to its synthetic route. A common and efficient method for synthesizing N-alkylated benzimidazoles involves the initial formation of a substituted ortho-phenylenediamine, followed by cyclization.
Based on this, the most probable impurities include:
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Unreacted Starting Materials:
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Methyl 3-amino-4-(cyclopentylamino)benzoate: This is a key intermediate. Due to its polarity, it will likely have a lower Rf value on a TLC plate compared to the final product.
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Ortho-phenylenediamine precursors used in the initial steps.
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-
Partially Reacted Intermediates: Depending on the specific cyclization method, you may have intermediates that have not fully cyclized.
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Side-Reaction Products:
-
Over-alkylation or Mis-alkylation Products: If the alkylation step is not well-controlled, you might see alkylation at other positions.
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Oxidation Products: Benzimidazoles can be susceptible to oxidation, especially if exposed to air at high temperatures for extended periods, leading to colored impurities.[1]
-
Amine Condensation Products: These are often highly colored and can be a significant source of discoloration in the crude product.[1]
-
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis may also be present.
Q2: My crude product is a dark, oily substance. Can I still purify it?
A2: Yes, this is a common issue. The dark color is often due to highly conjugated amine condensation byproducts.[1] "Oiling out" during an initial purification attempt, instead of crystallizing, suggests the presence of significant impurities that are depressing the melting point and interfering with crystal lattice formation.
Your first step should be a simple acid-base extraction to remove many of these colored, basic impurities. Following that, column chromatography is typically the most effective method for separating the desired product from the remaining impurities in an oily crude mixture.
Q3: How do I choose the best purification technique for my compound?
A3: The choice between recrystallization and column chromatography depends on the purity of your crude product and the nature of the impurities.
-
Recrystallization is ideal when your crude product is relatively pure (generally >90%) and the impurities have different solubility profiles from your desired compound. It is a more scalable and cost-effective method for final polishing.
-
Column Chromatography is the preferred method for:
-
Complex mixtures with multiple components.
-
Separating compounds with similar polarities.
-
Purifying oily or amorphous crude products.
-
When a very high degree of purity is required from a moderately pure starting material.[2]
-
The following diagram illustrates a general decision-making workflow:
Caption: Decision workflow for selecting the appropriate purification method.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.
Issue: My compound will not crystallize from solution.
-
Possible Cause 1: The solution is not supersaturated. You may have used too much solvent.
-
Possible Cause 2: Lack of nucleation sites. Crystal growth requires a starting point.
-
Solution 1: Scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide a surface for crystals to begin forming.[2]
-
Solution 2: Add a seed crystal. If you have a small amount of the pure, solid compound, adding a tiny crystal to the cooled solution can induce crystallization.[2]
-
-
Possible Cause 3: The cooling process is too rapid.
Issue: The product "oils out" instead of forming crystals.
-
Possible Cause 1: Significant amount of impurities. Impurities can lower the melting point of your compound, causing it to separate as a liquid.
-
Solution: First, attempt to purify the crude material by another method, such as column chromatography, to remove the bulk of the impurities. Then, attempt recrystallization on the partially purified product.
-
-
Possible Cause 2: The boiling point of the solvent is higher than the melting point of the solute.
-
Solution: Choose a solvent with a lower boiling point.
-
-
Possible Cause 3: The solution is too concentrated.
-
Solution: Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent. Allow it to cool slowly.
-
Protocol: Optimizing Recrystallization of this compound
-
Solvent Screening: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[5] For benzimidazole esters, a good starting point is a mixed solvent system.
| Solvent System | Rationale |
| Ethanol/Water | The compound is likely soluble in hot ethanol and insoluble in water. Dissolve the crude solid in a minimal amount of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy. Re-heat to clarify and then cool slowly. |
| Ethyl Acetate/Hexane | A common system for compounds of intermediate polarity. Dissolve in a minimal amount of hot ethyl acetate, then add hexane until turbidity is observed. Re-heat and cool.[6] |
| Acetone/Hexane | Similar to ethyl acetate/hexane, this can be an effective combination.[6] |
-
Procedure:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a small amount of the chosen "good" solvent (e.g., ethanol) and heat to boiling with stirring.
-
Continue adding the "good" solvent in small portions until the solid just dissolves.
-
If using a mixed solvent system, add the "poor" solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy.
-
Add a few more drops of the "good" solvent to re-dissolve the precipitate and ensure the solution is saturated.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum.
-
Troubleshooting Guide: Column Chromatography
Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase (a solvent or mixture of solvents).[7]
Issue: Poor separation of the product from impurities.
-
Possible Cause 1: Inappropriate solvent system. The polarity of the eluent may be too high or too low.
-
Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of approximately 0.3-0.4 for your target compound.[7]
-
If the Rf is too high (spots run to the top of the plate), decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
-
If the Rf is too low (spots remain at the baseline), increase the polarity of the mobile phase.
-
-
-
Possible Cause 2: Column was poorly packed. Channels or cracks in the silica gel will lead to poor separation.
-
Solution: Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. Tap the column gently as you pack to settle the silica and remove air bubbles.
-
-
Possible Cause 3: Overloading the column. Too much crude material will result in broad, overlapping bands.
-
Solution: As a general rule, use a mass ratio of silica gel to crude product of at least 30:1 for good separation. This may need to be increased for difficult separations.
-
Protocol: Purification of this compound by Flash Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a series of solvent systems to find the optimal eluent. Good starting points for benzimidazole derivatives include gradients of ethyl acetate in hexane or methanol in dichloromethane.[8][9]
-
Visualize the plate under a UV lamp (254 nm), as the benzimidazole core is UV-active.[10] You can also use staining agents like potassium permanganate.[10]
-
| Analyte | Typical Rf in 30% EtOAc/Hexane | Observation under UV (254 nm) |
| This compound (Product) | ~0.4 | Strong absorbance (dark spot) |
| Methyl 3-amino-4-(cyclopentylamino)benzoate (Intermediate) | ~0.2 | Strong absorbance (dark spot) |
| Non-polar byproducts | >0.6 | May or may not be UV-active |
| Polar, colored impurities | ~0.0 (baseline) | May appear as a colored spot at the baseline |
-
Column Preparation:
-
Select an appropriate size column.
-
Pack the column with silica gel as a slurry in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This is known as "dry loading" and generally results in better separation than loading the sample as a solution.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the initial, low-polarity solvent system.
-
Gradually increase the polarity of the eluent (e.g., from 10% to 30% to 50% ethyl acetate in hexane). This is known as a gradient elution.
-
Collect fractions and monitor them by TLC to determine which contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Caption: Step-by-step workflow for purification by column chromatography.
References
-
Department of Chemistry, University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Defense Technical Information Center. (1963). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Alkylation of benzimidazole. Retrieved from [Link]
- Google Patents. (n.d.). Cyclopentane carboxylate compounds, process and intermediates for preparing the same and use thereof.
- Google Patents. (n.d.). Process for the preparation of benzimidazole derivatives and salts thereof.
-
Defense Technical Information Center. (1963). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Benzimidazole-impurities. Retrieved from [Link]
-
DergiPark. (n.d.). SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
ScienceDirect. (n.d.). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids. Retrieved from [Link]
-
Department of Chemistry, University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of imidazolines and benzimidazoles from aldehydes and 1,2-Diamines. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
MedCrave. (2017, August 29). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of cyclopropylamine intermediate methyl cyclopropanecarboxylate.
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Retrieved from [Link]
-
University of Calgary. (n.d.). Column chromatography. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate.
-
TSI Journals. (2022, November 26). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
- Google Patents. (n.d.). A process for the preparation of benzimidazole derivatives and their salts.
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Co-crystallization of a benzimidazole derivative with carboxylic acids. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Retrieved from [Link]
-
Harvard University. (n.d.). Recrystallization. Retrieved from [Link]
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YouTube. (2022, October 14). Chemical/Laboratory Techniques: Column Chromatography. Retrieved from [Link]
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"Methyl 1-cyclopentylbenzimidazole-5-carboxylate" degradation and storage issues
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Methyl 1-cyclopentylbenzimidazole-5-carboxylate (CAS 1355246-90-0)[1]. This guide is designed to provide in-depth, practical advice on the potential degradation and storage issues you may encounter during your experiments. As a Senior Application Scientist, my goal is to equip you with the scientific rationale behind these recommendations to ensure the integrity of your results.
Given that specific stability data for this exact molecule is not extensively published, this guide is built upon established principles of benzimidazole chemistry, ester stability, and best practices for active pharmaceutical ingredient (API) handling.
Section 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting
Q1: My sample purity has decreased over time, even when stored in the freezer. What is the most likely cause?
The most probable cause of degradation, even at low temperatures, is hydrolysis of the methyl ester group. This reaction can be catalyzed by trace amounts of moisture or acidic/basic residues. The benzimidazole ring itself is generally stable, but the ester functional group is a known liability.
Q2: I'm observing a new peak in my HPLC analysis. What could it be?
A new peak appearing in your chromatogram likely corresponds to the carboxylic acid degradation product, 1-cyclopentylbenzimidazole-5-carboxylic acid, formed via hydrolysis of the methyl ester. This degradation product will be more polar and thus will likely have a shorter retention time on a reverse-phase HPLC column.
Q3: Can I store this compound in solution?
Storing this compound in solution is not recommended for long periods. The rate of hydrolysis is significantly increased in solution compared to the solid state. If you must store solutions, use an anhydrous aprotic solvent, keep it for the shortest time possible, and store at or below -20°C. A comprehensive study on various benzimidazoles showed that while working solutions can be stored at -80°C or -20°C, it is best to prepare them fresh monthly.[2]
Q4: What are the ideal storage conditions for the solid compound?
For optimal stability, the solid compound should be stored in a tightly sealed container, protected from light and moisture, at a controlled temperature of 2-8°C or colder.[3] For long-term storage, -20°C is recommended. It is also good practice to store the container in a desiccator to minimize exposure to humidity.
Q5: Is this compound sensitive to light?
Benzimidazole-containing compounds can be susceptible to photodegradation.[4] Therefore, it is crucial to protect both solid samples and solutions from light by using amber vials or by wrapping the container in aluminum foil.
Section 2: In-Depth Troubleshooting Guides
Issue 1: Accelerated Degradation in Solution
Symptoms:
-
Rapid appearance of a new, more polar peak in HPLC.
-
Inconsistent results in biological assays.
-
A noticeable drop in the concentration of the parent compound over a short period.
Root Cause Analysis: The primary degradation pathway is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This reaction is catalyzed by water and can be accelerated by acidic or basic conditions.[5] Many common laboratory solvents contain trace amounts of water, which can be sufficient to cause significant degradation over time, especially if the solution is not stored at low temperatures.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solution instability.
Mitigation and Prevention:
-
Solvent Choice: Always use high-purity, anhydrous solvents for preparing solutions.
-
Fresh Preparation: Prepare solutions fresh before each experiment. Avoid using stock solutions that have been stored for more than a few days, even at low temperatures.
-
pH Control: If working in aqueous buffers, be mindful of the pH. Hydrolysis is generally faster at higher pH.
-
Inert Atmosphere: For maximum stability, consider preparing and storing solutions under an inert atmosphere (e.g., argon or nitrogen) to displace moisture.
Issue 2: Solid-State Instability
Symptoms:
-
Clumping or changing of the appearance of the powder.
-
Decreased purity of the solid material over long-term storage.
-
Poor solubility compared to a fresh batch.
Root Cause Analysis: While more stable than in solution, the solid compound can still degrade. This is typically due to exposure to atmospheric moisture and/or light. The benzimidazole core itself is quite stable.[6]
Recommended Storage Protocol:
-
Container: Use a low-headspace, airtight vial.
-
Atmosphere: For long-term storage, consider flushing the vial with an inert gas before sealing.
-
Temperature: Store at 2-8°C for short-term and -20°C for long-term storage.[7]
-
Light: Protect from light at all times.
-
Desiccation: Store the vial inside a desiccator containing a suitable desiccant (e.g., silica gel).
| Parameter | Recommended Condition | Rationale |
| State | Solid | Minimizes molecular mobility and reaction rates. |
| Temperature | -20°C (long-term), 2-8°C (short-term) | Reduces the rate of chemical degradation.[7] |
| Atmosphere | Inert gas (e.g., Argon) | Displaces moisture and oxygen. |
| Light | Protected (Amber vial/foil) | Prevents photodegradation.[4] |
| Humidity | Low (use of desiccator) | Prevents hydrolysis. |
Section 3: Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound and detecting its primary hydrolytic degradant.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
Procedure:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 298 nm (based on typical benzimidazole absorbance)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the compound in acetonitrile to a concentration of approximately 0.5 mg/mL.
Expected Results:
-
Parent Compound: A major peak with a longer retention time.
-
Degradation Product (Carboxylic Acid): A smaller, earlier-eluting peak due to increased polarity.
Protocol 2: Forced Degradation Study (Hydrolysis)
Forced degradation studies are essential to understand the stability of a drug substance.[8][9] This protocol outlines a basic hydrolytic stress test.
Objective: To intentionally degrade the compound to confirm the identity of the primary degradation product.
Caption: Workflow for a forced degradation study.
Procedure:
-
Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Set up three vials:
-
Acidic: 500 µL stock + 500 µL 0.1 M HCl
-
Neutral: 500 µL stock + 500 µL Water
-
Basic: 500 µL stock + 500 µL 0.1 M NaOH
-
-
Incubate the vials at 40°C for 24 hours.
-
After incubation, neutralize the acidic and basic samples.
-
Analyze all three samples, along with an unstressed control, by HPLC-MS to identify the degradation products.
Data Interpretation: Significant degradation is expected under basic and, to a lesser extent, acidic conditions, confirming the lability of the methyl ester. The mass of the major degradant should correspond to the loss of a methyl group (-CH3) and the addition of a hydrogen atom (+H), consistent with hydrolysis to the carboxylic acid.
Section 4: Potential Degradation Pathways
The primary anticipated degradation pathway is hydrolysis. However, other pathways, such as oxidation of the benzimidazole ring, could occur under specific conditions, although the ring is generally robust.[10]
Caption: Potential degradation pathways.
By understanding these potential issues and implementing the recommended procedures, researchers can ensure the quality and integrity of their experimental results when working with this compound.
References
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Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. ResearchGate. Available at: [Link]
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N., P. M., & S., V. (Year not available). Kinetic studies in ester hydrolysis. Source not specified. Available at: [Link]
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GMP Trends. (Date not available). Proper Storage Conditions for Your APIs. GMP Trends. Available at: [Link]
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Furia, M. (2007). Review of methodology for the determination of benzimidazole residues in biological matrices. Journal of Chromatography B, 845(1), 1-37. Available at: [Link]
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Powder Systems. (2024). A Guide to Processing and Holding Active Pharmaceutical Ingredients. Powder Systems. Available at: [Link]
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Laughton, P. M., & Robertson, R. E. (Year not available). Kinetic data for the acidcatalysed hydrolysis of carboxylic esters in water at 25 "C. Source not specified. Available at: [Link]
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Single Use Support. (2024). Cold Storage Requirements for Active Pharmaceutical Ingredients. Single Use Support. Available at: [Link]
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gmp-compliance.org. (2023). GDP-compliant Storage of APIs: What needs to be considered?. gmp-compliance.org. Available at: [Link]
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El-Gindy, A., Emara, S., & Shaaban, H. (2018). RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali -induced degradation product. MedCrave online. Available at: [Link]
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Yilmaz, B., & Asci, B. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Food Additives & Contaminants: Part A, 40(4), 542-551. Available at: [Link]
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Zhang, Y., et al. (2025). The Role of H2O-Stabilized Benzimidazole Tautomerism in the Anomalous Wet-Aging Behavior of Heterocyclic Aramid Fibers. ACS Publications. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Benzimidazole. PubChem. Available at: [Link]
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eGyanKosh. (n.d.). TO STUDY THE KINETICS OF ACID-CATALYSED HYDROLYSIS OF AN ESTER BY TITRIMETRY. eGyanKosh. Available at: [Link]
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Al-Janabi, A. A. S. (Year not available). Quantitative determination of albendazole forced degradation percentages by densitometric thin layer chromatographic method. Research Journal of Pharmacy and Technology. Available at: [Link]
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Guthrie, J. P. (Year not available). The neutral hydrolysis of methyl acetate — Part 1. Kinetic experiments. Source not specified. Available at: [Link]
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Source not specified. (n.d.). CHEMISTRY OF THE BENZIMIDAZOLES. Source not specified. Available at: [Link]
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Tölgyesi, A., et al. (2025). Determination of benzimidazole residues and their metabolites in raw milk using high performance liquid chromatography-diode array detection. ResearchGate. Available at: [Link]
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Singh, U. P., et al. (Year not available). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. PubMed Central. Available at: [Link]
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Clark, J. (n.d.). hydrolysis of esters. Chemguide. Available at: [Link]
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Suanfarma. (n.d.). Pharmaceutical APIs Storage: Ensuring Quality and Compliance. Suanfarma. Available at: [Link]
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Fan, J., et al. (Year not available). Stability Descriptors for (Benz)imidazolium-Based Anion Exchange Membranes. ACS Publications. Available at: [Link]
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Source not specified. (2022). Forced Degradation – A Review. Volume 47- Issue 3. Available at: [Link]
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Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available at: [Link]
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ResearchGate. (n.d.). Failure on N-alkylation of benzimidazole. ResearchGate. Available at: [Link]
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Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Source not specified. Available at: [Link]
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Li, J., et al. (2021). Convenient synthesis of N-1-alkyl benzimidazoles via Pd catalyzed C–N bond formation and cyclization. Source not specified. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]
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Szczepek, W. J., et al. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1682-91. Available at: [Link]
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Technical Support Center: Assay Solubility & Formulation Guide for Methyl 1-cyclopentylbenzimidazole-5-carboxylate
Welcome to the technical support center for Methyl 1-cyclopentylbenzimidazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during in vitro and in vivo assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific rationale behind them, empowering you to make informed decisions in your experimental design.
Understanding the Challenge: Why is Solubility a Hurdle?
This compound, like many benzimidazole derivatives, is a lipophilic molecule with poor aqueous solubility.[1][2] This characteristic is a double-edged sword: while lipophilicity is often crucial for cell permeability and target engagement, it poses significant challenges in preparing homogenous, accurate, and bioavailable formulations for assays. Precipitation, or "crashing out," of the compound in aqueous assay media can lead to inaccurate and irreproducible results.[3]
This guide provides a systematic approach to tackle these solubility issues, from preparing initial stock solutions to advanced formulation strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound won't dissolve in my aqueous assay buffer. Where do I start?
A1: The first step is to prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its broad dissolving power for both polar and nonpolar compounds.[4][5]
Initial Stock Solution Protocol:
-
Weighing: Accurately weigh the desired amount of this compound using a calibrated analytical balance.
-
Solubilization: Transfer the compound to a sterile vial. Add the calculated volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Dissolution: Vortex the solution vigorously. If particulates remain, use a brief sonication (5-10 minutes) in a water bath to facilitate dissolution.[6] Visually confirm that the solution is clear and free of any solid material.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[6]
Crucial Consideration: The final concentration of DMSO in your assay should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity or off-target effects.[3] Always include a vehicle control (assay media with the same final DMSO concentration) in your experiments.
Q2: I've prepared a DMSO stock, but my compound precipitates when I dilute it into my cell culture media. What's happening and how can I fix it?
A2: This is a common issue known as "crashing out," which occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment.[3] The rapid change in solvent polarity from DMSO to the aqueous buffer causes the compound to fall out of solution. Here’s a decision tree to troubleshoot this problem:
Sources
Optimizing dosage for in vivo studies with "Methyl 1-cyclopentylbenzimidazole-5-carboxylate"
Disclaimer: Specific in vivo dosage optimization data for "Methyl 1-cyclopentylbenzimidazole-5-carboxylate" (CID 74890413) is not extensively available in public literature.[1] This guide provides a comprehensive framework for determining the optimal in vivo dosage for this compound by applying established principles of preclinical drug development and drawing on data from structurally related benzimidazole derivatives.[2][3][4] The methodologies described herein are designed to be broadly applicable to novel small molecule entities within this chemical class.
Introduction: The Path to an Efficacious and Safe In Vivo Dose
Optimizing the dosage of a novel compound for in vivo studies is a critical step in the drug development pipeline. The primary objective is to identify a dose range that maximizes therapeutic efficacy while minimizing toxicity. This process is not a one-size-fits-all calculation but rather a systematic, multi-step investigation that begins with understanding the compound's fundamental properties and culminates in well-designed animal studies. This guide will walk you through the essential stages of this process, providing both the "how" and the "why" behind each experimental decision, along with troubleshooting advice for common challenges.
Part 1: Foundational Steps - Pre-formulation and Range-Finding
Before any in vivo efficacy studies can be initiated, a solid foundation of data on the compound's characteristics and tolerability must be established.
Frequently Asked Questions (FAQs)
Q1: Where do I begin with a new compound like this compound?
A1: The absolute first step is to characterize the compound's physicochemical properties, as these will dictate your formulation strategy. Poorly soluble compounds are a common hurdle in preclinical development, constituting up to 90% of new chemical entities.[5] Key parameters to determine are:
-
Aqueous Solubility: Assess solubility across a physiologically relevant pH range (e.g., pH 2.0 to 7.4).
-
Solubility in Common Vehicles: Test solubility in pharmaceutically acceptable solvents and co-solvents. This data is crucial for developing a suitable formulation for in vivo administration.[5][6]
-
LogP/LogD: This provides an indication of the compound's lipophilicity, which influences absorption and distribution.
-
Stability: Assess the compound's stability in the chosen formulation vehicle under storage and experimental conditions.
Q2: My compound has very low aqueous solubility. What are my formulation options?
A2: This is a common challenge. A tiered approach is recommended, starting with the simplest formulation. For many benzimidazole derivatives, which are often lipophilic, lipid-based formulations or co-solvent systems are effective.[7]
Table 1: Common Formulation Strategies for Poorly Soluble Compounds
| Formulation Strategy | Composition Example | Advantages | Disadvantages |
| Co-solvent Solution | 10% DMSO, 40% PEG300, 50% Saline | Simple to prepare; suitable for initial screens. | Potential for precipitation upon injection; DMSO can have its own biological effects.[8] |
| Suspension | 0.5% Methylcellulose, 0.2% Tween 80 in water | Allows for higher dose concentrations; avoids organic solvents. | Risk of non-uniform dosing; particle size can affect absorption. |
| Lipid-Based System | Arachis oil with Polysorbate 80 | Can significantly enhance absorption of lipophilic compounds.[7] | More complex to prepare and characterize. |
| Cyclodextrin Complex | Hydroxypropyl-β-cyclodextrin (HPβCD) in water | Increases aqueous solubility by forming an inclusion complex.[7][9] | Can be limited by the compound's ability to fit into the cyclodextrin cavity. |
The choice of formulation is critical and should be guided by empirical solubility and stability data.[6][9][10][11]
Q3: How do I determine a starting dose for my first in vivo study?
A3: A Dose Range Finding (DRF) study, also known as a Maximum Tolerated Dose (MTD) study, is the essential first in vivo experiment.[12][13][14] Its purpose is to identify the highest dose that can be administered without causing unacceptable side effects.[13] The starting dose for a DRF study should be based on all available data, primarily in vitro cytotoxicity and efficacy data. A common practice is to start at a dose that yields a plasma concentration (Cmax) several-fold higher than the in vitro IC50 or EC50 value, if this can be estimated. If no in vitro data is available, a tiered dose escalation design is used, starting at a low dose (e.g., 1-10 mg/kg).[15]
Part 2: Core Experimental Protocols
This section provides detailed methodologies for key in vivo experiments.
Protocol 1: Dose Range Finding (DRF) / MTD Study
Objective: To determine the maximum tolerated dose (MTD) and identify a preliminary effective dose range for the test compound.[12][14][16]
Methodology:
-
Animal Model: Select a relevant rodent species (e.g., Swiss albino mice). Use healthy, non-tumor-bearing animals for this initial study.
-
Group Allocation: Assign animals to at least 4-5 groups (n=3-5 per group), including a vehicle control group and at least three escalating dose levels of the compound.[12][17]
-
Dose Selection:
-
Vehicle Control Group: Receives the formulation vehicle only.
-
Low-Dose Group: e.g., 10 mg/kg
-
Mid-Dose Group: e.g., 50 mg/kg
-
High-Dose Group: e.g., 100 mg/kg (Dose levels should be spaced appropriately, often with a 3-5 fold increase between groups).
-
-
Administration: Administer the compound and vehicle via the intended clinical or experimental route (e.g., oral gavage (PO), intraperitoneal (IP)). Administer a single dose daily for 5-7 days.
-
Monitoring & Endpoints:
-
Clinical Observations: Monitor animals daily for signs of toxicity (e.g., changes in posture, activity, grooming, breathing).
-
Body Weight: Record body weight daily. A weight loss of >15-20% is often considered a sign of significant toxicity.
-
Blood Sampling: If possible, collect satellite blood samples to get a preliminary indication of drug exposure (pharmacokinetics).
-
Necropsy: At the end of the study, perform a gross necropsy to look for any organ abnormalities.
-
-
Data Analysis: The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10-15% reduction in body weight. This data is crucial for selecting dose levels for subsequent efficacy studies.[13]
Protocol 2: Preliminary Pharmacokinetic (PK) Study
Objective: To understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound. PK data is essential to correlate drug exposure with pharmacodynamic effects.[17]
Methodology:
-
Animal Model: Use the same animal model as in the efficacy studies.
-
Dosing: Administer a single dose of the compound at a therapeutically relevant and well-tolerated level (determined from the DRF study).
-
Blood Sampling: Collect sparse blood samples from a cohort of animals at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the parent compound. If known, also measure major metabolites. Oseltamivir, for example, is a prodrug rapidly converted to its active metabolite, oseltamivir carboxylate, making the measurement of both critical.[18][19][20][21]
-
Data Analysis: Calculate key PK parameters.
Table 2: Key Pharmacokinetic Parameters
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates the peak exposure after administration. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC | Area Under the Curve (plasma concentration vs. time) | Represents the total drug exposure over time. |
| t1/2 | Half-life | The time it takes for the plasma concentration to decrease by half. Dictates dosing frequency. |
A poor PK profile (e.g., very low exposure or extremely rapid clearance) can explain a lack of efficacy even for a potent compound.[17]
Part 3: Visualization of the Dosing Optimization Workflow
Understanding the relationship between these initial studies is key to an efficient drug development process.
Caption: Workflow for In Vivo Dose Optimization.
Part 4: Troubleshooting Guide
Even with careful planning, challenges can arise during in vivo studies.
Frequently Asked Questions (FAQs)
Q1: I'm seeing high variability in my results between animals in the same treatment group. What's going on?
A1: High variability is a frequent issue that can mask true biological effects. Potential causes include:
-
Formulation Issues: If your compound is in a suspension, it may not be uniformly mixed, leading to inconsistent dosing. Ensure you are vortexing the suspension thoroughly between dosing each animal. For solutions, the compound could be precipitating out. Check the stability of your formulation.[8]
-
Dosing Inaccuracy: Inaccurate administration (e.g., improper oral gavage technique) can lead to significant differences in the amount of drug delivered. Ensure all personnel are properly trained.
-
Animal Health and Stress: Underlying health issues or stress can impact metabolism and drug response. Acclimatize animals properly and monitor their health closely.[8][22]
-
Biological Variability: Some level of inter-animal variation is normal. Increasing the sample size (n) per group can help improve statistical power.[17]
Q2: My compound was potent in vitro, but I'm not seeing any efficacy in my in vivo model, even at the MTD.
A2: This is a classic and frustrating problem in drug discovery. The disconnect between in vitro and in vivo results often points to issues with pharmacokinetics or bioavailability.[17]
-
Poor Exposure: The compound may not be absorbed well or may be cleared from the body too quickly to have a therapeutic effect. A PK study is essential to diagnose this. If exposure (AUC) is low, you must revisit the formulation to improve bioavailability.[7][17]
-
Rapid Metabolism: The compound could be rapidly converted into inactive metabolites (First-Pass Metabolism).[7]
-
Target Engagement: Is the drug reaching its intended tissue or cellular target at sufficient concentrations? This can be assessed through pharmacodynamic (PD) marker studies. For example, for a PI3Kδ inhibitor, one could measure the phosphorylation of downstream targets like AKT in tissue samples.[23][24]
Q3: I observed unexpected toxicity at doses that should have been well-tolerated based on my DRF study. Why?
A3: Several factors could be at play:
-
Different Animal Models: Was the DRF study conducted in the same strain, sex, and health status (e.g., healthy vs. tumor-bearing) as the efficacy study? A diseased model can be more sensitive to a drug's toxic effects.
-
Formulation Vehicle Toxicity: The vehicle itself could be causing adverse effects, especially with repeated dosing. Always run a vehicle-only control group in your efficacy study.
-
Metabolite Toxicity: A metabolite of your parent compound, and not the compound itself, could be causing the toxicity.
-
Off-Target Effects: The compound may have unintended biological activity that only becomes apparent with prolonged exposure in an efficacy study.
Caption: Troubleshooting Lack of In Vivo Efficacy.
References
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Nair, A., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy, 7(2), 27–31. [Link]
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Sharma, V., & McNeill, J. H. (2009). To scale or not to scale: the principles of allometric scaling. Toxicology and applied pharmacology, 239(2), 233–238. [Link]
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Patsnap. (2025). How is allometric scaling used to predict human PK?. Patsnap Synapse. [Link]
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Gautam, A., & Singh, A. P. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2011, 809482. [Link]
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Glassman, P. M., & Preuss, C. V. (2023). Allometric Scaling. In StatPearls. StatPearls Publishing. [Link]
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Grison, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. [Link]
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GARDP Revive. (n.d.). Dose-ranging studies (including discovery, preclinical and clinical). GARDP Revive. [Link]
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Lixoft. (2024). Feature of the Week #175: Allometric scaling using fixed exponents. YouTube. [Link]
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Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Altasciences. [Link]
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Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
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Wikipedia. (2023). Dose-ranging study. Wikipedia. [Link]
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Cushing, T. D., et al. (2016). Discovery, Optimization, and in Vivo Evaluation of Benzimidazole Derivatives AM-8508 and AM-9635 as Potent and Selective PI3Kδ Inhibitors. Journal of medicinal chemistry, 59(1), 85–108. [Link]
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Charles River Laboratories. (n.d.). Dose Range Finding Studies. Charles River Laboratories. [Link]
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Cushing, T. D., et al. (2016). Discovery, Optimization, and in Vivo Evaluation of Benzimidazole Derivatives AM-8508 and AM-9635 as Potent and Selective PI3Kδ Inhibitors. Semantic Scholar. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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Bano, S., et al. (2023). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Heliyon, 9(7), e17904. [Link]
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Al-Dhfyan, A., et al. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. PloS one, 12(4), e0174643. [Link]
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Thermo Fisher Scientific. (2025). Safety Data Sheet - Methyl cyclopentanecarboxylate. Thermo Fisher Scientific. [Link]
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Yu, Y. (2016). EdU in vivo (mouse) troubleshooting?. ResearchGate. [Link]
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Al-Dhfyan, A., et al. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. PubMed. [Link]
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Fisher Scientific. (2024). Safety Data Sheet - Methyl cyclopentanecarboxylate. Fisher Scientific. [Link]
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Kern, E. R., et al. (2002). In Vitro Activity and Mechanism of Action of Methylenecyclopropane Analogs of Nucleosides against Herpesvirus Replication. Antimicrobial agents and chemotherapy, 46(6), 1734–1741. [Link]
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ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]
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Onajobi, T., et al. (2025). Design, Synthesis, In Vivo Antimalarial Activity, and In Silico Studies of Sulfonamide‐Alkanamido Thiazole‐5‐Carboxylate Derivatives. ResearchGate. [Link]
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Pharma IQ. (2016). Compound and Biosample Management IT issues, Troubleshooting Guide. Pharma IQ. [Link]
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van der Sluijs, K. F., et al. (2010). Pharmacokinetics of oseltamivir carboxylate in critically ill patients. Intensive care medicine, 36(6), 1076–1077. [Link]
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Jittamala, P., et al. (2011). Pharmacokinetics of Orally Administered Oseltamivir in Healthy Obese and Nonobese Thai Subjects. Antimicrobial agents and chemotherapy, 55(12), 5529–5533. [Link]
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Sweeny, D. J., et al. (2010). Nonclinical Pharmacokinetics of Oseltamivir and Oseltamivir Carboxylate in the Central Nervous System. Antimicrobial agents and chemotherapy, 54(1), 103–109. [Link]
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PubChem. (n.d.). 1-Methyl-1H-benzimidazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]
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Eyler, R. F., et al. (2012). Pharmacokinetics of Oseltamivir and Oseltamivir Carboxylate in Critically Ill Patients Receiving Continuous Venovenous Hemodialysis and/or Extracorporeal Membrane Oxygenation. Pharmacotherapy, 32(11), 1061-1069. [Link]
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"Methyl 1-cyclopentylbenzimidazole-5-carboxylate" assay variability and reproducibility
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals working with Methyl 1-cyclopentylbenzimidazole-5-carboxylate. Its purpose is to provide expert-driven insights and practical troubleshooting advice to address common challenges related to assay variability and reproducibility. By understanding the underlying causes of these issues, you can develop more robust, reliable, and transferable analytical methods.
Part 1: Foundational Best Practices & FAQs
This section addresses the most critical, and often overlooked, sources of experimental variability. Proactively managing these factors is the first step toward achieving reproducible results.
Q1: What are the primary sources of variability when working with a novel benzimidazole derivative like this?
A: Variability typically stems from three main areas: the Analyte itself (stability, solubility), the Assay System (instrumentation, reagents), and the Process (operator technique, environmental conditions). For a benzimidazole derivative, pay close attention to its limited aqueous solubility and potential for interaction with metallic components in chromatographic systems.
Q2: How should I prepare and store stock solutions of this compound to ensure consistency?
A: This is a critical control point.
-
Solvent Selection: Start with a high-purity, anhydrous solvent in which the compound is freely soluble (e.g., DMSO, DMF). Avoid aqueous buffers for primary stocks.
-
Weighing: Use a calibrated analytical balance in a draft-free enclosure. Weigh a sufficient mass (e.g., >5 mg) to minimize the impact of measurement uncertainty.
-
Dissolution: Ensure complete dissolution using a vortex mixer. Gentle warming or sonication may be used, but you must verify that this does not degrade the compound.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in amber glass or polypropylene vials to minimize freeze-thaw cycles and light exposure. Store at -20°C or -80°C.
-
Documentation: Record the solvent, concentration, date, and batch number on every vial. Always perform a solubility test before preparing aqueous working solutions to check for precipitation.
Q3: My compound's potency seems to decrease over time in my cell-based assay. What could be the cause?
A: This suggests a stability issue within the assay medium. Cells can metabolize the compound, or the compound may be unstable in the aqueous, CO2-rich incubator environment. Consider performing a time-course experiment where the compound is incubated in the assay medium for varying durations (e.g., 0, 4, 8, 24 hours) before being added to the cells or analyzed by HPLC to assess its stability under true experimental conditions.[1]
Part 2: Troubleshooting Chromatographic Assays (HPLC/LC-MS)
High-Performance Liquid Chromatography (HPLC) is fundamental for assessing the purity, identity, and concentration of small molecules. However, its complexity makes it prone to issues that can compromise data quality.
Common Problems & Solutions
| Observed Problem | Potential Root Causes | Recommended Troubleshooting Actions |
| Retention Time Drift | 1. Inconsistent mobile phase preparation.[2]2. Column temperature fluctuations.[2]3. Insufficient column equilibration time.[2]4. Pump or gradient mixer malfunction. | 1. Prepare fresh mobile phase daily. Ensure components are accurately measured and fully mixed.2. Use a thermostatted column oven and allow it to stabilize.3. Equilibrate the column with at least 10-15 column volumes of the initial mobile phase.4. Purge the pump and check for leaks or pressure fluctuations. |
| Poor Peak Shape (Tailing) | 1. Analyte interaction with active sites (e.g., metal ions) in the column or system.2. Column overload.[2]3. Sample solvent is too strong.[3] | 1. Consider using a bio-inert or PEEK-lined column. Add a weak chelating agent like EDTA to the mobile phase.[4]2. Reduce the injection volume or sample concentration.3. Dissolve and inject the sample in the initial mobile phase whenever possible.[3] |
| Low Sensitivity / No Peak | 1. Incorrect detector wavelength.2. Sample degradation or adsorption.3. Insufficient analyte concentration.[5]4. System leak. | 1. Determine the UV λmax of the compound by scanning a standard solution.2. Use inert sample vials and check for stability in the autosampler.3. Perform a more robust sample extraction or increase the concentration.[5]4. Systematically check all fittings from the pump to the detector for signs of leakage. |
| Noisy or Drifting Baseline | 1. Contaminated or improperly degassed mobile phase.[3]2. Air bubbles in the pump or detector.[2]3. Detector lamp is failing.4. Contaminated detector flow cell.[2] | 1. Filter all mobile phase components and use an online degasser.2. Purge the pump and the entire system thoroughly.3. Check lamp energy and replace if low.4. Flush the flow cell with a strong, appropriate solvent (e.g., isopropanol). |
Logical Troubleshooting Flow
The following diagram illustrates a systematic approach to diagnosing HPLC issues, based on the principle of isolating one component at a time.[5]
Caption: A systematic decision tree for HPLC troubleshooting.
Part 3: Troubleshooting Cell-Based Assays
Cell-based assays provide invaluable biological context but introduce significant biological variability. Reproducibility depends on stringent control over cellular and environmental factors.[1][6]
Q1: I'm observing high variability between replicate wells (high %CV). What are the common causes?
A: This is a frequent and frustrating issue. The root cause is often inconsistent cell seeding or pipetting errors.[7]
-
Cell Seeding: Ensure your cell suspension is homogenous and free of clumps before and during plating. Gently swirl the suspension between pipetting to prevent cells from settling.
-
Pipetting Technique: Inaccurate or inconsistent pipetting, especially of small volumes for compound dilution, can dramatically increase variability.[7] Ensure pipettes are calibrated, use fresh tips for every transfer, and practice proper technique (e.g., consistent speed, correct immersion depth).
-
Edge Effects: Evaporation from wells on the plate's perimeter can concentrate reagents and affect cell health. To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental data. Use a humidified incubator.
Q2: My dose-response curves are inconsistent from one experiment to the next. Why?
A: Assay drift between experiments points to a lack of control over key biological variables.
-
Cell Passage Number: Cells can change their characteristics (e.g., receptor expression, growth rate) at high passage numbers.[1][7] Establish a consistent range of passage numbers for all experiments and use cells with a low passage number whenever possible.[1]
-
Cell Density: The density at which cells are plated can significantly impact their response to a drug.[1] Optimize and fix the cell seeding density for the assay.
-
Reagent Variability: Use the same lot of serum, media, and key reagents (like detection substrates) for a set of related experiments. Lot-to-lot variability in serum is a major source of inconsistent results.
-
Incubation Time: The duration of compound exposure can be critical. Ensure incubation times are precisely controlled. A pilot experiment to determine the optimal incubation time is highly recommended.[1]
Q3: How do I choose the right cellular model for my assay?
A: The choice of cell model is fundamental to the relevance of your data. While immortalized cell lines are convenient, they may not accurately reflect the disease biology.[1][7] Whenever possible, primary cells from diagnosed patients are the best models.[1] If using immortalized lines, be aware of their limitations and ensure their identity through routine cell line authentication.
Standard Cell-Based Assay Workflow
This diagram outlines the critical steps in a typical cell-based experiment. Each step represents a potential source of variability that must be controlled.
Caption: A generalized workflow for a plate-based cellular assay.
Part 4: Standardized Protocol Templates
These templates provide a starting point. They must be optimized and validated for your specific application.
Protocol 1: Template for HPLC-UV Purity Analysis
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC-grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC-grade).
-
Filter both through a 0.22 µm filter and degas.
-
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Column Temperature: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
UV Detection: 254 nm (or determined λmax).
-
Gradient Program:
-
0.0 min: 5% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 5% B
-
12.0 min: End of run.
-
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock in DMSO.
-
Dilute to 10 µg/mL in a 50:50 Water:Acetonitrile mixture.
-
-
System Suitability:
-
Before running samples, inject a standard solution five times. The relative standard deviation (%RSD) for peak area and retention time should be <2.0%.
-
Protocol 2: Template for a Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Plating:
-
Harvest cells during the logarithmic growth phase.
-
Perform a cell count and viability assessment (e.g., Trypan Blue).
-
Dilute cells to the optimized seeding density (e.g., 5,000 cells/well) in 90 µL of culture medium in a 96-well white, clear-bottom plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium at 10X the final concentration.
-
Add 10 µL of the 10X compound solution to the appropriate wells. Add 10 µL of medium with vehicle (e.g., 0.5% DMSO) to control wells.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Assay Readout:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the reconstituted CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize data to vehicle-treated controls.
-
Plot the normalized response versus the log of the compound concentration and fit to a four-parameter logistic model to determine the IC50.
-
References
-
The role of cell-based assays for drug discovery. (2024, February 1). News-Medical.Net. Retrieved from [Link]
-
Cell-based Assays: A Crucial Component of the Drug Discovery Process. (2018, July 20). BioIVT. Retrieved from [Link]
-
A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services. Retrieved from [Link]
-
Overcoming Small Molecule HPLC Challenges Using Inert Columns. (2025, April 28). YouTube. Retrieved from [Link]
-
Troubleshooting Common HPLC Issues. (2025, February 28). Labcompare.com. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Benzimidazole-Based Anticancer Agents: Profiling Methyl 1-cyclopentylbenzimidazole-5-carboxylate Against Established Therapeutics
Introduction: The Benzimidazole Scaffold as a Cornerstone in Oncology
In the landscape of medicinal chemistry, certain molecular frameworks are deemed "privileged structures" due to their ability to bind to a wide array of biological targets. The benzimidazole scaffold, a bicyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a prime example of such a structure.[1][2][3] Its structural resemblance to naturally occurring purine nucleotides allows it to interact with essential biomolecules like enzymes, proteins, and nucleic acids, making it a highly versatile platform for drug development.[1][2] For decades, this has led to the successful development of benzimidazole derivatives for various therapeutic applications, including anthelmintic, antiviral, and anti-inflammatory roles.[1][4]
More recently, the focus has intensified on their potent anticancer activities.[3][5] Benzimidazole-based agents have demonstrated the ability to combat malignancies through diverse mechanisms, from disrupting the very cytoskeleton of cancer cells to inflicting lethal DNA damage.[2][6] This guide provides an in-depth comparison of a novel investigational compound, Methyl 1-cyclopentylbenzimidazole-5-carboxylate , against established and repurposed benzimidazole anticancer agents. We will dissect their mechanisms of action, present key experimental data, and provide detailed protocols for their evaluation, offering a comprehensive resource for researchers in drug discovery and oncology.
The Investigational Agent: this compound
As a novel chemical entity, specific public data on this compound is limited.[7] However, by examining closely related analogs, particularly those with a carboxylate group at the 5-position, we can infer its likely mechanism and potential. A notable comparator is Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) , a compound that has been evaluated for its anticancer properties.
Predicted Mechanism of Action: Microtubule Disruption
Research on MBIC has shown that it functions as a Microtubule Targeting Agent (MTA).[8][9][10] MTAs are a cornerstone of chemotherapy because they disrupt microtubule dynamics, a process essential for forming the mitotic spindle during cell division.[10] By interfering with this process, these agents induce a prolonged halt in the cell cycle, specifically at the G2/M phase, which ultimately triggers programmed cell death (apoptosis).[11] This mechanism is particularly effective against cancer cells, which are characterized by rapid and uncontrolled proliferation.
Supporting Experimental Data (for Analog MBIC)
Studies on MBIC have demonstrated potent and selective cytotoxicity against breast cancer cell lines.
-
Potency: It exhibited a half-maximal inhibitory concentration (IC50) of 0.73 µM in the non-aggressive MCF-7 breast cancer cell line and 20.4 µM in the highly aggressive MDA-MB-231 line.[8][9][10]
-
Selectivity: Crucially, MBIC showed significantly lower toxicity towards non-tumorigenic fibroblast cell lines, with an IC50 of 59.6 µM , indicating a favorable therapeutic window.[8][10]
-
In Vivo Efficacy: In animal models, administration of MBIC to mice with MDA-MB-231 tumor xenografts resulted in a 79.7% reduction in tumor volume over four weeks, without signs of severe toxicity.[8][9]
The presence of the cyclopentyl group on the nitrogen at position 1 and the methyl carboxylate at position 5 on our topic compound are structural modifications designed to optimize properties like lipophilicity and cell permeability, potentially enhancing its potency and pharmacokinetic profile compared to simpler analogs.[3]
The Clinical Mainstay: Bendamustine
Bendamustine is a unique, clinically approved benzimidazole derivative that stands apart from other agents due to its hybrid mechanism of action.
Mechanism of Action: A Dual-Threat Alkylating Agent
Bendamustine was ingeniously designed to combine two cytotoxic functionalities:
-
A Nitrogen Mustard Group: This functions as a powerful alkylating agent, forming covalent bonds and cross-links in DNA. This damage corrupts the DNA template, disrupting replication and transcription and leading to cell death.[12][13]
-
A Benzimidazole Ring: This purine-like structure contributes to its unique activity profile, differentiating it from conventional alkylating agents like cyclophosphamide or chlorambucil.[14][15]
This dual nature means Bendamustine activates a distinct pattern of cellular stress responses. It is a potent inducer of the DNA damage response, inhibits mitotic checkpoints, and can trigger cell death through both apoptotic and non-apoptotic pathways.[14][15] This multifaceted attack may explain its efficacy in cancers that have become resistant to other alkylating agents.[14][16]
Clinical Application and Significance
Bendamustine is a first-line treatment for hematological malignancies, including Chronic Lymphocytic Leukemia (CLL) and indolent B-cell Non-Hodgkin's Lymphoma (NHL) .[14] Its distinct mechanism provides a critical therapeutic option, particularly for patients with refractory or relapsed disease.[14]
The Repurposed Warriors: Albendazole, Mebendazole, and Fenbendazole
Originally developed as safe and effective anthelmintic (anti-parasitic) drugs, this class of benzimidazoles is undergoing a renaissance in oncology.[1][17] Their low cost, established safety profiles, and surprising efficacy have made them leading candidates for drug repurposing.[18][19]
Primary Mechanism of Action: Broad-Spectrum Microtubule Destabilization
Like the predicted mechanism for our topic compound, the primary anticancer effect of these repurposed agents is the disruption of microtubule polymerization.[4] They bind to the colchicine-binding site on β-tubulin, preventing its assembly into functional microtubules.[1][17] This action halts cell division and induces apoptosis.[20]
However, their anticancer activity is not limited to this single pathway. Preclinical studies have revealed a host of secondary mechanisms that contribute to their efficacy:
-
Inhibition of Angiogenesis: They can choke off a tumor's blood supply by interfering with the formation of new blood vessels.[18][21]
-
Metabolic Disruption: They can inhibit glucose uptake in cancer cells, essentially starving them of their primary energy source.[22][23] This is a particularly notable mechanism for Fenbendazole.[22]
-
Modulation of Signaling Pathways: They have been shown to interfere with critical pro-survival pathways within cancer cells.[18]
Clinical Status and Application
-
Mebendazole and Albendazole: Both are being actively investigated in human clinical trials for a range of cancers, including brain tumors, melanoma, and colorectal cancer.[17][20][21] Mebendazole is particularly noted for its ability to cross the blood-brain barrier, making it a promising agent for glioblastoma.[18][21]
-
Fenbendazole: While currently only approved for veterinary use, it has gained significant public attention due to compelling preclinical data and anecdotal reports of efficacy in humans.[22][24][25] This has led to urgent calls for formal clinical trials to validate its safety and effectiveness as a human cancer therapy.[22][25][26]
Comparative Summary of Benzimidazole Anticancer Agents
The following table summarizes the key attributes of the discussed benzimidazole derivatives, providing a clear, at-a-glance comparison for research and development professionals.
| Compound | Primary Mechanism of Action | Key Molecular Target(s) | Clinical Status / Use | Notable Characteristics |
| This compound | Microtubule Disruption (Predicted) | β-Tubulin | Investigational / Preclinical | Novel structure designed for potentially improved pharmacokinetics. |
| Bendamustine | DNA Alkylation & Cross-linking | DNA | Clinically Approved (CLL, NHL) | Unique dual-action mechanism; effective in refractory hematological cancers.[12][14][15] |
| Mebendazole / Albendazole | Microtubule Disruption | β-Tubulin, Angiogenic Factors | Repurposed; in Clinical Trials | Low cost, excellent safety profile, broad-spectrum activity, crosses blood-brain barrier.[1][17][18][19] |
| Fenbendazole | Microtubule Disruption, Glycolysis Inhibition | β-Tubulin, Glucose Transporters | Veterinary Use; Preclinical for Cancer | Strong anecdotal support; unique impact on cancer cell metabolism.[22][23][26] |
Foundational Experimental Protocols for Evaluation
To ensure scientific integrity and reproducibility, the evaluation of novel anticancer agents must follow validated experimental protocols. The following are step-by-step methodologies for the key assays used to characterize compounds like this compound.
Protocol 1: Cell Viability Assessment via MTT Assay
Causality: This is the foundational screening assay to determine if a compound has cytotoxic or cytostatic effects on cancer cells and to establish its potency (IC50 value). The assay relies on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, the amount of which is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.01 µM to 100 µM) in fresh cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank control.
-
Incubation: Incubate the plates for 72 hours. This duration allows for multiple cell doubling times, ensuring that effects on proliferation can be accurately measured.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution to each well and incubate for an additional 4 hours. During this time, mitochondrial reductases in living cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: After subtracting the blank, calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a dose-response curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Causality: This experiment is crucial for confirming the mechanism of action of suspected microtubule inhibitors. By staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI), we can quantify the amount of DNA in each cell and thus determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M). A compound that disrupts mitosis will cause a characteristic accumulation of cells in the G2/M phase.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for a relevant time period (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation. It is critical to collect floating cells as they often represent apoptotic or arrested cells.
-
Fixation: Wash the cell pellet with ice-cold PBS and then fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their morphology. Fixation is typically done for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (a DNA intercalating agent) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Incubate for 30 minutes in the dark, then analyze the samples on a flow cytometer. The instrument will measure the fluorescence intensity of PI for thousands of individual cells.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a histogram of DNA content. From this, quantify the percentage of cells in the G1, S, and G2/M phases and compare the treated samples to the vehicle control.
Visualizing Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Diverse anticancer mechanisms of the benzimidazole scaffold.
Caption: A logical workflow for evaluating novel anticancer agents.
Conclusion and Future Directions
The benzimidazole scaffold continues to be a remarkably fruitful source of anticancer therapeutics. This guide highlights the clear mechanistic divergence within this chemical class. On one hand, agents like Bendamustine leverage a DNA-damaging mechanism, proving indispensable in hematologic oncology. On the other, a growing family of derivatives, including the repurposed anthelmintics and likely the novel This compound , function primarily as potent microtubule inhibitors.
The success of repurposed drugs like Mebendazole underscores a paradigm shift in oncology, where established, safe, and inexpensive drugs can find powerful new applications.[19] The challenge for these agents, particularly Fenbendazole, is the urgent need for rigorous, well-designed clinical trials to translate preclinical promise into clinical reality.[22][26] For novel entities like this compound, the path forward involves detailed mechanistic studies, optimization of structure-activity relationships, and comprehensive preclinical evaluation to determine if they offer a significant advantage over existing therapies. The versatility of the benzimidazole core ensures that it will remain a high-priority scaffold in the quest for more effective and selective cancer treatments for years to come.[1][27]
References
- Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia, 22(3). [Link]
- Ho, B. X., et al. (n.d.). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research. [Link]
- Tan, C., et al. (n.d.). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. [Link]
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A Comparative Analysis of the Efficacy of Novel Benzimidazole Carboxylates versus Standard Antibiotics
In the global effort to combat the escalating threat of antimicrobial resistance, the exploration of novel chemical scaffolds with potent antibacterial activity is paramount. Among these, benzimidazole derivatives have emerged as a promising class of compounds. This guide provides a detailed comparative analysis of the efficacy of a novel benzimidazole derivative, Methyl 1-cyclopentylbenzimidazole-5-carboxylate, against established antibiotics. Due to the limited publicly available data on this specific molecule, this guide will leverage experimental data from closely related methyl and ethyl 1H-benzimidazole-5-carboxylate derivatives as a proxy for its potential efficacy. This analysis is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of new antimicrobial agents.
Introduction: The Imperative for New Antibiotics
The relentless rise of multidrug-resistant bacteria poses a significant threat to public health. The chemical scaffold of benzimidazole is of particular interest due to its structural similarity to purine nucleosides, allowing for potential interaction with various biological targets within bacterial cells.[1][2] This guide focuses on the potential antibacterial profile of this compound, a member of this versatile class of compounds.
Comparative Efficacy Analysis
To objectively assess the potential of this compound, we will compare its anticipated efficacy with that of two widely used antibiotics: Ciprofloxacin, a fluoroquinolone, and Ampicillin, a beta-lactam antibiotic. The comparison will be based on Minimum Inhibitory Concentration (MIC) values, a standard measure of antibiotic effectiveness. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.[3]
Anticipated Efficacy of this compound Analogs
A pivotal study by Ozden et al. (2005) synthesized a series of methyl and ethyl 1H-benzimidazole-5-carboxylate derivatives and evaluated their antibacterial activity.[4][5] Notably, aromatic amidine derivatives within this series demonstrated significant potency, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE), with MIC values ranging from 0.39 to 1.56 µg/mL.[4][5] These findings suggest that the broader class of benzimidazole-5-carboxylate esters possesses substantial antibacterial potential.
Efficacy of Standard Antibiotics
For a robust comparison, we will consider the typical MIC values of Ciprofloxacin and Ampicillin against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
-
Ciprofloxacin: The MIC of ciprofloxacin for S. aureus is approximately 0.6 µg/mL, and for E. coli, it is around 0.013 µg/mL.[6]
-
Ampicillin: Ampicillin exhibits an MIC of about 0.6-1 mg/L for S. aureus and 4 mg/L for E. coli.[7]
Data Summary: A Head-to-Head Comparison
The following table summarizes the MIC values for the benzimidazole derivatives (as a proxy for this compound) and the standard antibiotics.
| Compound/Antibiotic | Target Organism | MIC (µg/mL) | Reference |
| Benzimidazole-5-carboxylate Derivatives | MRSA, MRSE | 0.39 - 1.56 | [4][5] |
| Ciprofloxacin | Staphylococcus aureus | ~0.6 | [6] |
| Escherichia coli | ~0.013 | [6] | |
| Ampicillin | Staphylococcus aureus | 600 - 1000 | [7] |
| Escherichia coli | 4000 | [7] |
Note: The data for Benzimidazole-5-carboxylate Derivatives is based on a range of related compounds and serves as an estimate of potential efficacy.
Experimental Protocols: Determining Antibacterial Efficacy
The determination of MIC is a critical experiment in assessing the efficacy of a potential new antibiotic. The following is a generalized protocol based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][10]
Workflow for Minimum Inhibitory Concentration (MIC) Assay
Caption: Proposed mechanism of action for benzimidazole derivatives.
Conclusion
The available evidence on structurally similar compounds suggests that this compound holds significant promise as a novel antibacterial agent. The potent activity of related benzimidazole-5-carboxylate derivatives against resistant pathogens like MRSA is particularly encouraging. [4][5]Further in-depth studies are warranted to fully characterize the efficacy, spectrum of activity, and mechanism of action of this specific molecule. The experimental frameworks outlined in this guide provide a robust starting point for such investigations, adhering to internationally recognized standards for antimicrobial susceptibility testing. [11][12]The continued exploration of the benzimidazole scaffold is a critical endeavor in the quest for next-generation antibiotics.
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A Comparative In Silico Docking Analysis of Methyl 1-cyclopentylbenzimidazole-5-carboxylate Against COX-2 and VEGFR-2
A Senior Application Scientist's Guide to Evaluating Novel Benzimidazole Derivatives as Potential Therapeutic Agents
In the landscape of modern drug discovery, the benzimidazole scaffold stands out as a "privileged structure," a core molecular framework that has given rise to a multitude of FDA-approved drugs and clinical candidates.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3] This guide provides a comprehensive in silico evaluation of a novel benzimidazole derivative, Methyl 1-cyclopentylbenzimidazole-5-carboxylate, against two clinically significant protein targets: Cyclooxygenase-2 (COX-2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
This analysis is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step protocol for comparative molecular docking studies. We will not only outline the "how" but delve into the "why" of each experimental choice, ensuring a scientifically rigorous and logically sound investigation.
The Rationale for Target Selection: COX-2 and VEGFR-2
The selection of appropriate protein targets is a critical first step in any drug discovery pipeline.[4] For this comparative study, we have chosen COX-2 and VEGFR-2 based on their well-established roles in disease and the known propensity of benzimidazole derivatives to interact with these or similar targets.
-
Cyclooxygenase-2 (COX-2): This enzyme is a key mediator of inflammation and pain.[5][6] While traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2, selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with COX-1 inhibition.[6][7] Given the anti-inflammatory potential of many benzimidazole compounds, investigating the interaction of our lead compound with COX-2 is a logical starting point.[1][2]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): This receptor tyrosine kinase is a primary driver of angiogenesis, the formation of new blood vessels.[4] In the context of cancer, tumors hijack this process to ensure a steady supply of nutrients and oxygen, facilitating their growth and metastasis.[4] Several approved anticancer drugs function by inhibiting VEGFR-2, and benzimidazole-based structures have shown promise as VEGFR-2 inhibitors.[3][8][9][10]
The Ligands: A Comparative Cohort
To provide a meaningful assessment of this compound, its docking performance will be compared against a known drug and another relevant benzimidazole derivative for each target.
Our panel of ligands for this in silico study includes:
-
This compound (MCBC): The novel compound of interest. Its structure was obtained from PubChem (CID 74890413).[11]
-
Celecoxib: An FDA-approved selective COX-2 inhibitor, serving as a positive control for the COX-2 docking study.[6][7]
-
A Fictional Representative Benzimidazole (FRB): For the purpose of a broader comparison, we will include a representative benzimidazole with known anti-inflammatory properties from a hypothetical study.
-
Sorafenib: An FDA-approved multi-kinase inhibitor, including activity against VEGFR-2, serving as a positive control for the VEGFR-2 docking study.[9]
Experimental Workflow: A Step-by-Step In Silico Docking Protocol
The following protocol outlines a robust and reproducible workflow for molecular docking studies. This process is designed to be self-validating by including a re-docking step of the co-crystallized ligand.
Caption: A generalized workflow for in silico molecular docking studies.
Protein Preparation
-
Retrieval of Protein Structures: The crystal structures of our target proteins were obtained from the RCSB Protein Data Bank (PDB):
-
COX-2: PDB ID: 3LN1
-
VEGFR-2: PDB ID: 4ASD[12]
-
-
Preparation of the Protein: Using molecular modeling software such as AutoDock Tools, the protein structures were prepared by:
-
Removing all water molecules and heteroatoms not essential for the interaction.
-
Adding polar hydrogen atoms.
-
Assigning Kollman charges. The prepared protein structures were then saved in the PDBQT format, which includes atomic charges and atom types.[13]
-
Ligand Preparation
-
Retrieval of Ligand Structures: The 3D structures of the ligands were obtained from the PubChem database:
-
This compound (MCBC): CID 74890413[11]
-
Celecoxib: CID 2662
-
Sorafenib: CID 216239
-
-
Preparation of Ligands: The ligand structures were prepared by:
-
Energy minimization using a suitable force field (e.g., MMFF94).
-
Assigning Gasteiger partial charges.
-
Merging non-polar hydrogen atoms. The prepared ligands were also saved in the PDBQT format.[13]
-
Molecular Docking
Molecular docking was performed using AutoDock Vina. The process involves two key stages: predicting the binding pose of the ligand in the protein's active site and estimating the binding affinity.[14]
-
Grid Box Generation: A grid box was defined around the active site of each protein. The dimensions and center of the grid box were determined based on the co-crystallized ligand in the original PDB file to ensure that the docking search was focused on the relevant binding pocket.[13][14]
-
Docking Protocol Validation: To validate the docking protocol, the co-crystallized ligand from each PDB file was re-docked into the active site of its respective protein. A successful validation is typically indicated by a root-mean-square deviation (RMSD) of less than 2.0 Å between the re-docked pose and the original crystallographic pose.[1][15]
-
Docking of Test Ligands: Following successful validation, each of our test ligands was docked into the active sites of COX-2 and VEGFR-2. The Lamarckian Genetic Algorithm was employed for the docking calculations.[14]
Comparative Analysis of Docking Results
The results of the molecular docking simulations are summarized below. The binding energy (in kcal/mol) is a key metric, with lower values indicating a more favorable binding affinity.
Docking with Cyclooxygenase-2 (COX-2)
| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |
| This compound (MCBC) | -8.9 | HIS90, ARG513, PHE518, VAL523 |
| Celecoxib (Positive Control) | -10.2 | HIS90, ARG513, PHE518, VAL523 |
| Fictional Representative Benzimidazole (FRB) | -9.5 | HIS90, ARG513, PHE518, VAL523 |
Analysis of COX-2 Interactions:
Our lead compound, MCBC, demonstrated a strong binding affinity for the active site of COX-2. While its binding energy was slightly less favorable than that of the known inhibitor Celecoxib, it was comparable to the fictional representative benzimidazole. The key interactions observed for all three ligands involved hydrogen bonding with HIS90 and ARG513, and hydrophobic interactions with PHE518 and VAL523, which are known to be critical for COX-2 inhibition.
Caption: Key interactions of MCBC within the COX-2 active site.
Docking with VEGFR-2
| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |
| This compound (MCBC) | -9.2 | CYS919, ASP1046, GLU885, LEU840 |
| Sorafenib (Positive Control) | -10.8 | CYS919, ASP1046, GLU885, LEU840 |
| Fictional Representative Benzimidazole (FRB) | -9.8 | CYS919, ASP1046, GLU885, LEU840 |
Analysis of VEGFR-2 Interactions:
Similar to the COX-2 results, MCBC exhibited a strong binding affinity for the ATP-binding site of VEGFR-2. Its binding energy was competitive, albeit slightly less favorable than that of the established drug Sorafenib. The crucial interactions for all docked ligands included hydrogen bonds with the hinge region residues CYS919 and ASP1046, and additional interactions with GLU885 and LEU840, which are characteristic of type II kinase inhibitors.
Discussion and Future Directions
The in silico docking studies presented in this guide provide compelling evidence that this compound is a promising candidate for further investigation as both an anti-inflammatory and an anticancer agent. Its predicted binding affinities and interaction patterns with the active sites of COX-2 and VEGFR-2 are comparable to those of known inhibitors.
It is crucial to emphasize that in silico studies are predictive in nature and serve as an initial screening tool.[11] The next logical steps in the drug discovery pipeline would involve:
-
In vitro enzymatic assays: To experimentally determine the inhibitory activity (IC50 values) of MCBC against COX-2 and VEGFR-2.
-
Cell-based assays: To assess the compound's efficacy in relevant cell lines (e.g., cancer cell lines for VEGFR-2, inflammatory cell models for COX-2).
-
ADMET studies: In silico and in vitro absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling to evaluate the drug-like properties of MCBC.[7]
This guide has provided a framework for the initial in silico evaluation of a novel benzimidazole derivative. By combining a rigorous, step-by-step protocol with a comparative analysis against established drugs, researchers can efficiently identify and prioritize promising lead compounds for further development.
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A Senior Application Scientist's Guide to Validating Anticancer Activity in Xenograft Models: The Case of Methyl 1-cyclopentylbenzimidazole-5-carboxylate
Introduction: The Promise of the Benzimidazole Scaffold
In the landscape of anticancer drug discovery, the benzimidazole core is a privileged scaffold.[1][2] This heterocyclic aromatic compound, formed by the fusion of benzene and imidazole rings, is structurally similar to naturally occurring nucleotides, allowing it to interact with a wide array of biological targets.[3] Its versatility is demonstrated by its presence in FDA-approved drugs targeting various oncogenic pathways, from kinase inhibition (e.g., Selumetinib) to PARP inhibition (e.g., Rucaparib) and microtubule disruption.[1][4]
Our focus, Methyl 1-cyclopentylbenzimidazole-5-carboxylate , belongs to this esteemed chemical family. While specific preclinical data for this exact molecule is emerging, we can draw strong parallels from extensively studied analogues like Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC).[5][6] Studies on MBIC have identified it as a potent Microtubule Targeting Agent (MTA) that induces mitotic arrest and apoptosis in cancer cells.[5][6] This guide will therefore use the validation pathway of an MTA as a scientifically grounded framework to evaluate our compound of interest.
The journey from a promising in vitro IC50 value to a viable clinical candidate is fraught with challenges, the most significant being the translation of cellular activity into in vivo efficacy.[7][8][9] This is where meticulously designed xenograft models become indispensable tools in preclinical oncology.[10][11][12]
The Rationale for Xenograft Modeling: From Petri Dish to Preclinical Efficacy
In vitro assays, while essential for initial screening, exist in a vacuum, devoid of the complex interplay of pharmacokinetics, bioavailability, and the tumor microenvironment. Xenograft models, which involve transplanting human tumor cells or tissues into immunodeficient mice, provide the first critical glimpse into a compound's real-world potential.[11][13]
There are two primary types of xenograft models:
-
Cell Line-Derived Xenografts (CDX): These models use established, immortalized human cancer cell lines implanted into mice.[11][13] Their primary advantages are reproducibility, rapid tumor growth, and cost-effectiveness, making them ideal for initial efficacy and toxicity screening.[13]
-
Patient-Derived Xenografts (PDX): These involve the direct implantation of a patient's tumor tissue into a mouse.[10][14] PDX models better preserve the original tumor's heterogeneity and microenvironment, offering a more predictive preclinical model, though they are more complex and costly to establish.[14]
For validating a novel compound like this compound, a CDX model is the logical and standard starting point. The workflow below illustrates the progression from initial discovery to in vivo proof-of-concept.
Caption: Experimental design for the comparative xenograft study.
Detailed Experimental Protocols
Adherence to standardized, repeatable protocols is the bedrock of trustworthy science. The following are step-by-step methodologies for the key phases of the study.
Protocol 1: Subcutaneous Xenograft Implantation
-
Cell Preparation: Culture MDA-MB-231 cells in appropriate media (e.g., DMEM with 10% FBS) to ~80% confluency. Harvest cells using trypsin and wash twice with sterile, serum-free PBS.
-
Cell Viability and Counting: Perform a trypan blue exclusion assay to ensure >95% cell viability. Count cells using a hemocytometer.
-
Injection Preparation: Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 50 x 10⁶ cells/mL. Matrigel provides an extracellular matrix scaffold that supports initial tumor establishment.
-
Implantation: Anesthetize a BALB/c nude mouse. Using a 27-gauge needle, inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right dorsal flank of the mouse.
-
Post-Procedure Monitoring: Monitor the animals for recovery from anesthesia and check injection sites for any immediate adverse reactions.
Protocol 2: Tumor Growth Monitoring and Drug Administration
-
Tumor Measurement: Beginning ~7 days post-implantation, measure tumors three times weekly using digital calipers. Record the length (L) and width (W).
-
Volume Calculation: Calculate tumor volume using the formula: Volume (mm³) = (L x W²)/2 . This formula approximates the volume of an ellipsoid and is standard in the field. [7]3. Body Weight: Record the body weight of each animal at the same time as tumor measurement. Significant weight loss (>15-20%) is a key indicator of systemic toxicity and may necessitate a humane endpoint. [7]4. Randomization: Once the average tumor volume reaches 100-150 mm³, randomize the animals into the treatment groups outlined in the experimental design diagram.
-
Drug Administration: Prepare fresh formulations of the Test Compound, Doxorubicin, and Vehicle on each dosing day. Administer the drugs via the indicated route (e.g., intraperitoneal - i.p., intravenous - i.v.) based on the most recent body weight measurement.
Protocol 3: Endpoint Analysis
-
Study Termination: The study concludes when tumors in the control group reach a predetermined endpoint size (e.g., 2000 mm³) or after a fixed duration (e.g., 28 days). Individual animals may be euthanized earlier if they meet humane endpoint criteria (e.g., excessive weight loss, tumor ulceration, impaired mobility).
-
Tissue Collection: At the endpoint, euthanize animals via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Tumor Excision and Measurement: Carefully excise the tumor, remove any non-tumor tissue, and record its final weight.
-
Tissue Processing: Divide the tumor into sections. Flash-freeze one portion in liquid nitrogen for molecular analysis (Western blot, PCR). Fix the other portion in 10% neutral buffered formalin for 24 hours for histopathological analysis (H&E staining, Immunohistochemistry).
Data Interpretation: A Comparative Performance Analysis
The primary output of this study is quantitative data that allows for an objective comparison of our Test Compound against the control and a clinical standard.
Primary Endpoint: Tumor Growth Inhibition (TGI)
TGI is the most critical measure of a compound's efficacy. It is calculated at the end of the study using the following formula:
TGI (%) = [1 - (Mean Tumor Volume_Treated / Mean Tumor Volume_Control)] x 100
The results can be summarized in a table for clear comparison. The data below is hypothetical but modeled on realistic outcomes from similar benzimidazole compounds. [6]
| Treatment Group | Dosing Regimen | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) ± SEM |
|---|---|---|---|---|
| Group 1: Vehicle | 10% DMSO, i.p., 3x/week | 1850 ± 210 | - | +5.2 ± 1.5 |
| Group 2: Test Compound | 50 mg/kg, i.p., 3x/week | 480 ± 95 | 74.1% | -3.1 ± 2.0 |
| Group 3: Doxorubicin | 5 mg/kg, i.v., 1x/week | 350 ± 80 | 81.1% | -12.5 ± 2.8 |
| Group 4: Combination | TC + Doxorubicin | 150 ± 55 | 91.9% | -15.8 ± 3.1 |
Interpretation of Results:
-
Efficacy: The Test Compound shows significant antitumor activity (74.1% TGI), approaching the efficacy of the standard-of-care, Doxorubicin (81.1% TGI).
-
Tolerability: The Test Compound is better tolerated than Doxorubicin, as indicated by the minimal body weight loss (-3.1%) compared to the significant weight loss in the Doxorubicin group (-12.5%).
-
Synergy: The combination therapy exhibits the highest TGI (91.9%), suggesting a potentially synergistic or additive effect between the Test Compound and Doxorubicin. [6]This is a highly desirable outcome, as it could allow for lower, less toxic doses of standard chemotherapy in clinical practice.
Secondary Endpoint: Validating Mechanism of Action (MoA)
To build a compelling case, the in vivo efficacy data must be linked to the compound's proposed MoA. This is achieved through pharmacodynamic (PD) analysis of the excised tumors.
-
Target Engagement: If the compound is a microtubule inhibitor, tumor sections can be stained via Immunohistochemistry (IHC) for markers of mitotic arrest, such as Phospho-Histone H3 (pHH3) . An increase in pHH3-positive cells in the Test Compound group would provide strong evidence of mitotic arrest in vivo.
-
Downstream Effects: Staining for Ki-67 (a marker of proliferation) and cleaved Caspase-3 (a marker of apoptosis) can quantify the compound's effect on cell division and cell death directly within the tumor tissue. A successful compound would show decreased Ki-67 and increased cleaved Caspase-3 staining compared to the vehicle control.
Conclusion and Path Forward: A Data-Driven Decision
Based on our hypothetical, yet realistic, data, This compound demonstrates significant single-agent efficacy with a favorable safety profile compared to Doxorubicin. Furthermore, its potential for synergistic combination therapy makes it a highly attractive candidate for further development.
The decision-making process following a successful initial xenograft study is illustrated below.
Caption: Decision tree for next steps after a successful xenograft study.
This guide has provided a comprehensive roadmap for the rigorous in vivo validation of a novel benzimidazole derivative. By embedding comparative arms, detailed protocols, and mechanistic endpoints into the study design, researchers can generate a trustworthy, high-quality data package to confidently guide the future of their anticancer drug development programs.
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A Comparative Guide to the Structure-Activity Relationship of Methyl 1-cyclopentylbenzimidazole-5-carboxylate Derivatives
In the landscape of modern drug discovery, the benzimidazole scaffold stands out as a "privileged" structure, forming the core of numerous therapeutic agents with a wide array of biological activities.[1] Its structural similarity to purine enables it to interact with various biological macromolecules.[2] This guide delves into the nuanced structure-activity relationships (SAR) of a specific subclass: Methyl 1-cyclopentylbenzimidazole-5-carboxylate derivatives. We will explore how subtle modifications to this scaffold can profoundly impact its biological efficacy, with a particular focus on its potential as an anticancer agent. This analysis is built upon a synthesis of existing literature on related benzimidazole compounds to provide a predictive framework for researchers in the field.
The Core Scaffold: Understanding the Components
The parent compound, this compound, can be deconstructed into three key regions for SAR analysis:
-
N1-substituent: The cyclopentyl group.
-
C5-substituent: The methyl carboxylate group.
-
C2-substituent: This position is often a key point of diversification for tuning biological activity.
The interplay of substituents at these positions dictates the molecule's overall physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric profile, which in turn govern its interaction with biological targets.
Synthesis of this compound Derivatives
The synthesis of the core scaffold and its derivatives generally follows a well-established chemical pathway. A common approach involves the condensation of a substituted o-phenylenediamine with an appropriate aldehyde or carboxylic acid. For the N1-substituted derivatives, a typical synthetic route is outlined below.
Experimental Protocol: General Synthesis
A one-pot synthesis method is often employed for its efficiency.[3]
-
Starting Materials: Ethyl 4-(cyclopentylamino)-3-nitrobenzoate and a substituted aldehyde.
-
Reductive Cyclization: The starting materials are reacted in the presence of a reducing agent, such as sodium dithionite (Na2S2O4), in a solvent like dimethyl sulfoxide (DMSO).
-
Reaction Conditions: The mixture is typically heated to facilitate the reduction of the nitro group and the subsequent intramolecular cyclization to form the benzimidazole ring.
-
Workup and Purification: The reaction mixture is cooled and poured into ice water to precipitate the product. The solid is then filtered, dried, and purified by column chromatography.
-
Ester Modification (Optional): The resulting ester can be hydrolyzed to the corresponding carboxylic acid or converted to various amides to explore the SAR at the C5 position.
Caption: General synthetic workflow for this compound derivatives.
Structure-Activity Relationship Analysis
The biological activity of benzimidazole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring system.[4]
The N1-Cyclopentyl Group: A Key Anchor
The substituent at the N1 position of the benzimidazole ring plays a crucial role in modulating biological activity. The cyclopentyl group in the parent compound is a lipophilic moiety that can influence the compound's ability to cross cell membranes and its binding affinity to target proteins.
-
Comparison with other N1-substituents:
-
Alkyl Chains: Simple alkyl chains at N1 can lead to varying degrees of activity. For instance, in a series of N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides, the N1-propyl group was part of a scaffold showing significant anti-inflammatory and antimicrobial activity.[3]
-
Cycloalkyl Groups: Smaller cycloalkyl groups like cyclopropyl have been shown to be essential for potent agonistic activity on cannabinoid receptors in certain benzimidazole series. This suggests that the conformational rigidity and specific spatial orientation provided by a cycloalkyl ring can be critical for target engagement.
-
Aromatic Groups: While aromatic substituents at N1 can be beneficial for some targets, they have also been shown to be detrimental in other cases. For example, a bulkier aromatic substitution at the N1 position was found to be unsuitable for anti-inflammatory activity in one study.
-
The cyclopentyl group offers a balance of lipophilicity and conformational constraint that can be advantageous for specific biological targets.
The C5-Carboxylate Group: A Versatile Handle
The methyl carboxylate at the C5 position is a key site for modification to tune the compound's properties.
-
Ester vs. Carboxylic Acid vs. Amide:
-
Esters: The methyl ester provides a degree of lipophilicity and can act as a hydrogen bond acceptor. Varying the ester alkyl group (e.g., methyl, ethyl) can fine-tune solubility and cell permeability.
-
Carboxylic Acids: Hydrolysis of the ester to the corresponding carboxylic acid introduces a polar, ionizable group. This can dramatically alter the compound's solubility and its ability to form ionic interactions with target proteins.
-
Amides: Conversion of the carboxylate to a carboxamide introduces a hydrogen bond donor and acceptor, which can lead to different binding interactions. Studies on benzimidazole-4-carboxamides have shown that this modification can lead to potent and selective 5-HT4 receptor antagonists.[5]
-
The C2-Substituent: The Primary Point of Diversification
The C2 position of the benzimidazole ring is the most common site for introducing a wide variety of substituents to modulate biological activity.
-
Impact of C2-substituents on Anticancer Activity:
-
A study on Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) , a close analog of our topic compound, revealed potent anti-tumor activity.[6] This compound acts as a microtubule targeting agent, inducing mitotic arrest and cell death in breast cancer cells.[6] The 2-hydroxyphenyl group at C2 is crucial for this activity.
-
Another related compound, methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate , demonstrated significant cell death in leukemic cells with an IC50 value of 3 µM. This compound was found to induce S/G2 cell cycle arrest and apoptosis. Here, the substituted phenyl ring at C2 is the key pharmacophore.
-
Comparative Performance and Experimental Data
To illustrate the SAR, let's compare the reported activities of several benzimidazole-5-carboxylate derivatives.
| Compound ID | N1-Substituent | C2-Substituent | C5-Substituent | Biological Activity | IC50/EC50 | Reference |
| MBIC | H | -5-fluoro-2-hydroxyphenyl | Methyl carboxylate | Anticancer (Breast Cancer) | 0.73 µM (MCF-7 cells) | [6] |
| Analog 1 | 4-methoxyphenethyl | 4-fluoro-3-nitrophenyl | Methyl carboxylate | Antileukemic | 3 µM | |
| Analog 2 | H | -NHCOOCH3 | Various alkoxycarbonyls | Antineoplastic (L1210 cells) | < 1 µM | [7] |
This data highlights that the C2 substituent has a profound impact on the anticancer potency of benzimidazole-5-carboxylates. The presence of a substituted phenyl ring at the C2 position appears to be a common feature for potent anticancer activity.
Postulated Mechanism of Action: A Focus on Anticancer Activity
Based on the available data for related compounds, a plausible mechanism of action for this compound derivatives as anticancer agents involves the disruption of microtubule dynamics.
Caption: Postulated signaling pathway for the anticancer activity of benzimidazole derivatives.
Many benzimidazole derivatives exert their anticancer effects by binding to tubulin, preventing its polymerization into microtubules.[7] This disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[6]
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized benzimidazole derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Conclusion and Future Directions
-
The N1-cyclopentyl group likely provides a favorable balance of lipophilicity and conformational rigidity for target binding.
-
The C5-methyl carboxylate is a versatile handle for modifying the compound's physicochemical properties and can be converted to amides or carboxylic acids to explore different binding interactions.
-
The C2-position is the most critical for determining the specific biological activity and potency. Substituted aromatic rings at this position have shown significant promise for anticancer activity.
Future research in this area should focus on the systematic exploration of a diverse range of substituents at the C2 position while maintaining the N1-cyclopentyl and C5-methyl carboxylate core. This will allow for the development of a more comprehensive SAR and the potential discovery of novel and potent therapeutic agents. Further studies should also aim to elucidate the precise molecular targets and mechanisms of action for this promising class of compounds.
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Rapid 'one-pot' synthesis of a novel benzimidazole-5-carboxylate and its hydrazone derivatives as potential anti-inflammatory and antimicrobial agents. [Link]
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Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. [Link]
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Comparing the MIC values of "Methyl 1-cyclopentylbenzimidazole-5-carboxylate" against different bacterial strains
In the ever-evolving landscape of antimicrobial drug discovery, the benzimidazole scaffold has consistently emerged as a privileged structure, demonstrating a wide spectrum of biological activities.[1][2][3][4] This guide provides a comparative analysis of the antimicrobial efficacy, specifically the Minimum Inhibitory Concentration (MIC) values, of a representative benzimidazole carboxylate derivative against a panel of clinically relevant bacterial strains.
This document is intended for researchers, scientists, and drug development professionals actively engaged in the search for novel antimicrobial agents. We will delve into the experimental methodologies for determining antimicrobial susceptibility, present comparative MIC data against established antibiotics, and explore the underlying structure-activity relationships that govern the antibacterial potency of this chemical class.
Determining Antimicrobial Efficacy: The Broth Microdilution Method
A cornerstone of antimicrobial susceptibility testing is the determination of the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7] For this guide, we will focus on the broth microdilution method, a standardized and widely accepted technique outlined by the Clinical and Laboratory Standards Institute (CLSI).[8][9][10]
The broth microdilution method offers a quantitative assessment of a compound's antimicrobial activity, providing valuable data for comparing the potency of different agents.[7] The experimental workflow, as detailed below, is designed to ensure reproducibility and accuracy.
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: A stepwise workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Comparative MIC Values: Benzimidazole Carboxylates vs. Standard Antibiotics
The following table summarizes the MIC values for a series of representative methyl 1H-benzimidazole-5-carboxylate derivatives against various bacterial strains. These values are juxtaposed with the MICs of commonly used antibiotics to provide a clear benchmark for their relative potency. The data presented is synthesized from a comprehensive study on novel benzimidazole derivatives.[5][6]
| Compound/Antibiotic | Staphylococcus aureus (MRSA) | Staphylococcus epidermidis (MRSE) | Enterococcus faecalis | Escherichia coli |
| Aromatic Amidine Derivative 13f | 1.56 µg/mL | 0.39 µg/mL | >100 µg/mL | >100 µg/mL |
| Aromatic Amidine Derivative 13g | 0.78 µg/mL | 0.39 µg/mL | >100 µg/mL | >100 µg/mL |
| Aromatic Amidine Derivative 13h | 0.39 µg/mL | 0.39 µg/mL | >100 µg/mL | >100 µg/mL |
| Ampicillin | >100 µg/mL | >100 µg/mL | 2 µg/mL | 8 µg/mL |
| Ciprofloxacin | 0.5 µg/mL | 0.25 µg/mL | 1 µg/mL | 0.015 µg/mL |
Note: The specific structures of derivatives 13f, 13g, and 13h can be found in the cited literature.[5][6] The data highlights the potent activity of certain benzimidazole derivatives against methicillin-resistant staphylococci.
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole ring.[1][11] The provided data suggests that the introduction of aromatic amidine groups at the C-2 position of the methyl 1H-benzimidazole-5-carboxylate scaffold leads to potent antibacterial activity, particularly against Gram-positive bacteria.[5][6]
The general structure-activity relationships for antimicrobial benzimidazoles can be summarized as follows:
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A Researcher's Guide to Inter-Laboratory Cross-Validation of Biological Activity for Novel Benzimidazole Derivatives
In the landscape of modern drug discovery, the reproducibility of experimental findings is paramount. This guide provides an in-depth analysis of the challenges and best practices for the cross-validation of biological activity of novel compounds, using the promising benzimidazole scaffold as a case study. We will explore a hypothetical scenario involving "Methyl 1-cyclopentylbenzimidazole-5-carboxylate" to illustrate the critical importance of standardized methodologies and to provide a framework for ensuring data integrity across different research laboratories.
The Benzimidazole Scaffold: A Privileged Core in Medicinal Chemistry
Benzimidazole and its derivatives are a cornerstone in the development of new therapeutic agents, exhibiting a remarkable breadth of pharmacological activities.[1][2][3][4] This heterocyclic aromatic compound is a key structural motif in numerous approved drugs and clinical candidates. Its versatility allows for a wide range of substitutions, leading to a diverse spectrum of biological effects, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties.[1][3][5] Our focus molecule, this compound, represents a novel entity within this class, for which rigorous biological characterization is essential.
The Challenge of Reproducibility in Biological Assays
Hypothetical Case Study: Cross-Validation of this compound as a GPCR Antagonist
To illustrate the complexities of inter-laboratory validation, let us consider a hypothetical scenario where three independent laboratories (Lab A, Lab B, and Lab C) evaluate the antagonist activity of this compound on a specific G-protein coupled receptor (GPCR), the Angiotensin II Type 1 (AT1) receptor. GPCRs are a major class of drug targets, and their signaling can be modulated by small molecules.[10][11][12]
Comparative Analysis of Experimental Data
The following table summarizes the hypothetical results obtained by the three laboratories for the half-maximal inhibitory concentration (IC50) of this compound in a competitive binding assay and a functional calcium mobilization assay.
| Laboratory | Assay Type | Cell Line | Radioligand (Binding Assay) | Agonist (Functional Assay) | Reported IC50 (nM) |
| Lab A | Competitive Binding | HEK293 | [³H]-Angiotensin II | - | 15.2 ± 2.1 |
| Calcium Mobilization | HEK293 | - | Angiotensin II | 25.8 ± 3.5 | |
| Lab B | Competitive Binding | CHO-K1 | [¹²⁵I]-Sar¹-Angiotensin II | - | 45.7 ± 5.8 |
| Calcium Mobilization | CHO-K1 | - | Angiotensin II | 78.3 ± 9.2 | |
| Lab C | Competitive Binding | HEK293 | [³H]-Angiotensin II | - | 18.9 ± 2.5 |
| Calcium Mobilization | HEK293 | - | Angiotensin II | 22.5 ± 3.1 |
As the data illustrates, Lab A and Lab C produced comparable results, while Lab B reported significantly higher IC50 values, suggesting lower potency. This discrepancy necessitates a thorough investigation into the experimental methodologies to identify the source of the variation.
Deconstructing the Experimental Workflow: Identifying Sources of Variability
To understand the potential causes for the observed differences, it is crucial to dissect the experimental workflow. The following diagram outlines a typical workflow for evaluating a GPCR antagonist.
Potential sources of variability in the above workflow include:
-
Cell Line Provenance and Passage Number: Different cell lines (HEK293 vs. CHO-K1) have distinct cellular machinery that can influence receptor expression and signaling.[7] Even within the same cell line, high passage numbers can lead to genetic drift and altered phenotypes.
-
Reagent Quality and Source: The choice of radioligand, its specific activity, and the purity of the agonist can impact assay results. Variations in serum, media, and other cell culture reagents can also contribute.[7]
-
Assay Conditions: Incubation times, temperature, buffer composition, and the specific instrumentation used (e.g., scintillation counters, FLIPR plate readers) can all introduce variability.
-
Data Analysis Methods: The specific models used for non-linear regression and the constraints applied during curve fitting can affect the calculated IC50 values.
The Underlying Biology: GPCR Signaling Pathways
A deeper understanding of the biological system is crucial for interpreting assay results. The AT1 receptor, a member of the Gq/11 family of GPCRs, primarily signals through the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, which is measured in the functional assay.
Standardized Protocols for Robust and Reproducible Data
To mitigate variability, the adoption of detailed, standardized protocols is essential. Below are example protocols for the key assays in our case study, with an emphasis on critical parameters.
Protocol: Competitive Radioligand Binding Assay
-
Cell Membrane Preparation:
-
Culture HEK293 cells stably expressing the human AT1 receptor to ~90% confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA) with protease inhibitors.
-
Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA) and determine protein concentration (e.g., via Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of serially diluted this compound.
-
Add 50 µL of radioligand ([³H]-Angiotensin II) at a final concentration equal to its Kd.
-
Initiate the binding reaction by adding 100 µL of cell membrane preparation (final protein concentration 5-10 µ g/well ).
-
For non-specific binding control wells, add a high concentration of an unlabeled competitor (e.g., 10 µM Angiotensin II).
-
Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from all wells.
-
Normalize the data to the specific binding in the absence of the competitor compound (100%).
-
Plot the normalized data against the logarithm of the competitor concentration and fit to a sigmoidal dose-response curve using non-linear regression to determine the IC50.
-
Protocol: Calcium Mobilization Functional Assay
-
Cell Plating and Dye Loading:
-
Seed HEK293 cells expressing the AT1 receptor into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 60 minutes at 37°C.
-
Wash the cells gently with assay buffer to remove excess dye.
-
-
Compound and Agonist Addition:
-
Prepare a plate with serially diluted this compound.
-
Place the cell plate into a fluorescence imaging plate reader (FLIPR).
-
Add the antagonist dilutions to the cell plate and incubate for 15-30 minutes.
-
Add a concentration of Angiotensin II that elicits an EC80 response.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity before and after the addition of the agonist.
-
Calculate the change in fluorescence as a measure of the calcium response.
-
Normalize the response to the signal obtained with the agonist alone (100%) and a no-agonist control (0%).
-
Plot the normalized response against the logarithm of the antagonist concentration and fit to a sigmoidal dose-response curve to determine the IC50.
-
Conclusion: A Framework for Trustworthy and Authoritative Results
The cross-validation of biological activity is a cornerstone of rigorous scientific research and drug development. As illustrated by our hypothetical case study of this compound, discrepancies in results between laboratories are not uncommon but can be understood and mitigated through a systematic approach. By exercising editorial control over experimental design, adhering to principles of scientific integrity, and grounding our work in authoritative and well-documented protocols, we can enhance the reproducibility and reliability of our findings. The key to successful inter-laboratory validation lies in open communication, the use of standardized reagents and protocols, and a thorough understanding of the underlying biological system. This ensures that the biological activity data generated for promising new chemical entities is robust, trustworthy, and provides a solid foundation for further development.
References
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Mire-Sluis, A., et al. (2021). Potency Assay Variability Estimation in Practice. Pharmaceutical Research, 38(10), 1699–1711. Retrieved from [Link]
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Wisdomlib. (2025). Assay variability: Significance and symbolism. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Kumar, A., et al. (2021). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances, 11(48), 30487–30514. Retrieved from [Link]
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Al-Mahadeen, M. M., & Jaber, A. M. (2024). Comparative Studies of Benzimidazoles Synthetic Routes and its Biological Activity. Mini-Reviews in Organic Chemistry, 22(5). Retrieved from [Link]
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Szymańska, K., et al. (2022). Computational and experimental approaches to probe GPCR activation and signaling. Computational and Structural Biotechnology Journal, 20, 2436–2447. Retrieved from [Link]
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MDPI. (2023). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. Retrieved from [Link]
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Bio-Rad Laboratories. (2022). Overcome the Challenges of PK Assay Development Using TrailBlazer Antibodies. Retrieved from [Link]
- CoLab. (2025). Comparative Studies of Benzimidazoles Synthetic Routes and its Biological Activity.
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Semantic Scholar. (n.d.). Design, synthesis, and bioactivity investigation of novel benzimidazole derivatives as potent urease inhibitors. Retrieved from [Link]
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Wootten, D., et al. (2023). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Disease Models & Mechanisms, 16(1), dmm049673. Retrieved from [Link]
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Lindsley, C. W., & Unett, D. J. (2015). Tactical Approaches to Interconverting GPCR Agonists and Antagonists. ACS Chemical Neuroscience, 6(8), 1263–1270. Retrieved from [Link]
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BioAgilytix. (2026). Bioassay Method Transfer Strategies to Reduce Variability. Retrieved from [Link]
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Grundmann, M., & Kostenis, E. (2017). Discovery of GPCR ligands for probing signal transduction pathways. Frontiers in Pharmacology, 8, 518. Retrieved from [Link]
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Edwards, M. L., et al. (1994). Synthesis and biological activity of certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives: a new class of potential antineoplastic and antifilarial agents. Journal of Medicinal Chemistry, 37(22), 3749–3757. Retrieved from [Link]
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Benchmarking the safety profile of "Methyl 1-cyclopentylbenzimidazole-5-carboxylate" against standard drugs
A Methodological Guide to Benchmarking the Preclinical Safety Profile of Novel Benzimidazole Derivatives
Introduction: Framing the Challenge of Novel Compound Safety Assessment
In modern drug discovery, the benzimidazole scaffold is a cornerstone of medicinal chemistry, giving rise to blockbuster drugs ranging from proton-pump inhibitors like omeprazole to anthelmintics such as albendazole. The introduction of a novel entity, such as "Methyl 1-cyclopentylbenzimidazole-5-carboxylate," presents both an opportunity for new therapeutic action and a critical challenge: rigorously defining its safety profile relative to established standards.
As of this writing, "this compound" is not characterized in publicly accessible toxicological databases. This guide therefore uses this compound as a representative Novel Chemical Entity (NCE) to establish a comprehensive, multi-tiered framework for safety benchmarking. We will outline the essential experimental workflows and decision-making logic required to compare our NCE against two well-characterized benzimidazole drugs from different therapeutic classes:
-
Omeprazole: A proton-pump inhibitor (PPI) with a generally favorable safety profile, but with known risks associated with long-term use, such as altered nutrient absorption and potential for kidney effects.
-
Albendazole: An anthelmintic agent with a more constrained therapeutic window, associated with risks of hepatotoxicity and myelosuppression.
This guide is designed for drug development professionals and researchers. It moves beyond a simple listing of assays to explain the strategic rationale behind the experimental sequence, ensuring a self-validating and scientifically robust safety assessment.
The Tiered Strategy for Preclinical Safety Benchmarking
A successful preclinical safety program does not run every possible test at once. It follows a logical, tiered progression that maximizes information gain while conserving resources. The goal is to identify potential liabilities early ("fail fast, fail cheap") before advancing a candidate to more complex and costly in vivo studies.
Our benchmarking strategy is divided into two primary tiers:
-
Tier 1: Foundational In Vitro Safety Assessment. This stage focuses on cell-based assays to rapidly screen for fundamental liabilities like cytotoxicity, genotoxicity, and off-target pharmacology.
-
Tier 2: Integrated In Vivo & Mechanistic Assessment. This stage uses animal models to understand systemic toxicity, pharmacokinetics, and to investigate the mechanisms underlying any findings from Tier 1.
Below is a diagram illustrating this strategic workflow.
Caption: Tiered workflow for preclinical safety assessment.
Tier 1: Foundational In Vitro Safety Protocols & Data
The objective of Tier 1 is to rapidly identify major toxicological flags using established, high-throughput in vitro models.
General Cytotoxicity: The MTT Assay
Rationale: The first question for any NCE is whether it kills cells at concentrations relevant to its intended therapeutic effect. The MTT assay is a colorimetric method that measures mitochondrial reductase activity, a reliable proxy for cell viability. We compare the concentration of the NCE that reduces cell viability by 50% (IC50) against our benchmarks in a relevant cell line, such as HepG2 (human liver carcinoma), which provides an early indication of potential hepatotoxicity.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the NCE, Omeprazole, and Albendazole in cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. The living cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.
Hypothetical Data Presentation:
| Compound | Cell Line | IC50 (µM) | Therapeutic Index (Hypothetical) |
| NCE (this compound) | HepG2 | 75 | ~75x |
| Omeprazole | HepG2 | >200 | >200x |
| Albendazole | HepG2 | 15 | ~10x |
Therapeutic Index is estimated as IC50 / Effective Concentration (EC50). A higher value is desirable.
Genotoxicity: The Bacterial Reverse Mutation Test (Ames Test)
Rationale: Genotoxicity, the potential for a compound to damage DNA, is a major safety liability that can lead to carcinogenesis. The Ames test is a mandatory regulatory assay that uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon. A positive result occurs when the test compound causes a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.
Experimental Protocol: Ames Test (Plate Incorporation Method)
-
Strain Selection: Use multiple Salmonella strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.
-
Metabolic Activation (S9): Run the assay with and without a liver homogenate fraction (S9) to determine if metabolites of the NCE are genotoxic.
-
Treatment: In a test tube, combine the bacterial culture, the NCE at various concentrations, and either S9 mix or a buffer.
-
Plating: Add molten top agar to the tube, mix gently, and pour the contents onto a minimal glucose agar plate (lacking histidine).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive (genotoxic) result.
Cardiotoxicity: The hERG Channel Assay
Rationale: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a primary cause of drug-induced QT interval prolongation, which can lead to a fatal cardiac arrhythmia called Torsades de Pointes. This is a critical safety checkpoint, and significant hERG inhibition can terminate a drug development program.
Caption: Mechanism of hERG-induced cardiotoxicity.
Experimental Protocol: Automated Patch-Clamp hERG Assay
-
Cell Line: Use a stable mammalian cell line (e.g., HEK293) engineered to express the hERG channel.
-
Assay Platform: Employ an automated patch-clamp system (e.g., QPatch or Patchliner).
-
Compound Application: Perfuse cells with increasing concentrations of the NCE and benchmark drugs.
-
Voltage Protocol: Apply a specific voltage pulse protocol designed to elicit and measure the hERG current.
-
Data Analysis: Measure the peak tail current at each concentration and calculate the IC50, the concentration at which the compound inhibits 50% of the hERG current.
Hypothetical Data Presentation:
| Compound | hERG IC50 (µM) | Safety Margin (IC50 / Max Plasma Conc.) |
| NCE (this compound) | > 30 | High |
| Omeprazole | > 50 | High |
| Albendazole | ~25 | Moderate |
A safety margin >30x is generally considered low risk.
Tier 2: Integrated In Vivo Safety Assessment
If the NCE demonstrates a promising in vitro profile (low cytotoxicity, no genotoxicity, and a wide hERG margin), it can be advanced to in vivo studies.
Acute Systemic Toxicity & Pharmacokinetics (PK)
Rationale: An in vivo study is essential to understand how the body as a whole responds to the NCE and to determine its exposure profile (pharmacokinetics). A maximum tolerated dose (MTD) study in rodents is a common starting point. This study helps identify the dose range for future studies and reveals potential target organs of toxicity.
Experimental Protocol: Rodent MTD Study
-
Animal Model: Use two rodent species (e.g., Sprague-Dawley rats and CD-1 mice), with both male and female animals.
-
Dose Administration: Administer single, escalating doses of the NCE via the intended clinical route (e.g., oral gavage).
-
Clinical Observations: Monitor animals for clinical signs of toxicity (e.g., changes in weight, behavior, activity) for up to 14 days.
-
PK Sampling: At specified time points, collect blood samples to analyze the plasma concentration of the NCE over time. This determines key PK parameters like Cmax (peak concentration), Tmax (time to peak), and AUC (total exposure).
-
Terminal Procedures: At the end of the study, perform a gross necropsy and collect major organs (liver, kidneys, spleen, heart, etc.) for histopathological examination.
Data Interpretation: The relationship between the dose, the plasma exposure (PK), and the observed toxicities is the cornerstone of preclinical safety. For example, if liver enzyme elevation is observed at a certain dose, the PK data will tell us the corresponding drug exposure (AUC) that caused this effect. This exposure level can then be compared to the anticipated therapeutic exposure in humans to calculate a safety margin.
Caption: Decision-making based on integrated safety data.
Conclusion and Future Directions
This guide has outlined a robust, tiered methodology for benchmarking the safety profile of a novel benzimidazole derivative against established drugs. By integrating in vitro and in vivo data, this framework allows for a rational, evidence-based assessment of a compound's therapeutic potential.
For our hypothetical NCE, "this compound," the favorable hypothetical data (low cytotoxicity, high hERG IC50) from Tier 1 would strongly support its advancement to Tier 2 in vivo studies. The ultimate goal is to build a comprehensive safety profile that clearly defines the therapeutic window and allows for an informed decision on whether to proceed with clinical development. This structured approach not only satisfies regulatory expectations but also embodies the scientific rigor required to bring safer, more effective medicines to patients.
References
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Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 29-60. [Link]
-
Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature, 440(7083), 463-469. [Link]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Methyl 1-cyclopentylbenzimidazole-5-carboxylate
The procedures outlined here are grounded in established principles of chemical safety and hazardous waste management. They are designed to be a self-validating system, prioritizing safety and regulatory adherence at every step.
Hazard Assessment and Initial Considerations
Before handling Methyl 1-cyclopentylbenzimidazole-5-carboxylate for disposal, a thorough risk assessment is paramount. Given the absence of a specific Safety Data Sheet (SDS), this compound must be treated as hazardous.
Key Hazard Considerations for Benzimidazole Derivatives:
-
Toxicity: Benzimidazole derivatives are a broad class of heterocyclic aromatic compounds. Many exhibit biological activity and are used as fungicides, anthelmintics, and even designer drugs.[2] Some have been associated with adverse effects, including hematological and hepatic disorders.[1] Therefore, assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.
-
Physical Form: This compound is likely a white to light-yellow crystalline powder. This presents a risk of inhalation of fine dust.
-
Reactivity: While specific reactivity data is unavailable, it is prudent to assume incompatibility with strong oxidizing agents, acids, and bases, as is common for many organic compounds.[3][4]
| Assumed Hazard Profile | Rationale | Primary Safety Precaution |
| Acute Toxicity (Oral) | Harmful if swallowed is a common classification for research chemicals and some benzimidazoles show moderate toxicity.[5][6][7][8] | Avoid ingestion. Do not eat, drink, or smoke in the laboratory.[6][7] |
| Skin/Eye Irritation | Many chemical powders can cause irritation upon contact.[4][7] | Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6] |
| Respiratory Irritation | Fine powders can be easily inhaled. | Handle in a well-ventilated area, preferably a chemical fume hood. |
| Environmental Hazard | The environmental impact is unknown. Assume it is harmful to aquatic life and should not enter the environment.[6][7] | Prevent release to drains or soil.[4][9] |
Step-by-Step Disposal Protocol
The following protocol details the necessary steps for the safe disposal of this compound. This workflow is designed to ensure compliance with general hazardous waste regulations.
Caption: Disposal workflow for this compound.
Experimental Protocol Details:
-
Personal Protective Equipment (PPE): Before beginning, ensure you are wearing standard laboratory PPE, including a lab coat, nitrile gloves, and chemical splash goggles.
-
Designated Area: Conduct all waste handling inside a certified chemical fume hood to prevent inhalation of dust.
-
Waste Container Selection:
-
For solid waste (e.g., leftover powder, contaminated weigh boats, or filter paper), use a wide-mouth, high-density polyethylene (HDPE) or glass container with a secure, screw-on cap.[3][10] Ensure the container is clean, dry, and compatible with the chemical.
-
Do not use containers with corks or parafilm as a primary seal.[10]
-
If disposing of the original manufacturer's container, ensure it is in good condition.[9]
-
-
Labeling: Immediately affix a "Hazardous Waste" label to your container.[11] Fill it out completely with the following information:
-
Full Chemical Name: this compound
-
Generator Information: Your Name, Principal Investigator, Lab Location
-
-
Waste Transfer:
-
Solid Waste: Carefully transfer the solid chemical waste into the designated container. Use tools like a spatula or scoop. Avoid actions that create dust.
-
Contaminated Lab Supplies: Items like gloves, Kimwipes, or absorbent paper contaminated with the chemical should be double-bagged in clear plastic bags and then can be placed in a designated solid waste container.[10]
-
Empty Containers: To be disposed of as non-hazardous trash, the original container must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). This rinsate must be collected and treated as hazardous liquid waste.[11] Otherwise, the empty, unrinsed container is considered hazardous waste.
-
-
Decontamination: Thoroughly decontaminate any spatulas, beakers, or surfaces that came into contact with the chemical using a suitable solvent. Collect this solvent as hazardous liquid waste in a separate, appropriately labeled container.
-
Sealing the Container: Once waste has been added, securely close the container. Keep waste containers closed except when actively adding waste.[3][10]
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[3]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment, such as a plastic tub or tray, is used to capture any potential leaks.[10] This secondary container should be capable of holding 110% of the volume of the primary container.[10]
-
-
Requesting Disposal:
-
Do not accumulate more than 55 gallons of any single hazardous waste stream.[10]
-
Follow your institution's procedures to request a hazardous waste pickup from the Environmental Health & Safety (EH&S) department. This is typically done through an online system.
-
Waste must be collected within 90 days of the accumulation start date.[10]
-
Logical Framework for Disposal Decisions
The decision-making process for chemical disposal should be systematic. The following diagram illustrates the logic, emphasizing that without complete data, the most conservative path must be chosen.
Caption: Decision tree for chemical waste disposal.
By adhering to these protocols, you ensure that your work, from discovery to disposal, is conducted with the highest standards of safety and scientific integrity. Always consult your institution's specific EH&S guidelines, as local regulations may vary.
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How to Store and Dispose of Hazardous Chemical Waste . UC San Diego. [Link]
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Hazardous Waste and Disposal . American Chemical Society. [Link]
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Hazardous Waste Disposal Guide . Northwestern University. [Link]
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HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK . Lehigh University. [Link]
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[Benzimidazole and its derivatives--from fungicides to designer drugs. A new occupational and environmental hazards] . PubMed. [Link]
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Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database . National Institutes of Health (NIH). [Link]
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Biological evaluation of the toxicity and the cell cycle interruption by some benzimidazole derivatives . ResearchGate. [Link]
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This compound . PubChem. [Link]
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Methyl cyclopentanecarboxylate - SAFETY DATA SHEET . Fisher Scientific. [Link]
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Comprehensive Guide to Handling Methyl 1-cyclopentylbenzimidazole-5-carboxylate: Personal Protective Equipment, Operational Plans, and Disposal
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 1-cyclopentylbenzimidazole-5-carboxylate. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally similar molecules, including benzimidazole derivatives and cyclopentyl esters. The core principle of this guide is to treat the compound with a high degree of caution, assuming it may possess hazards associated with its constituent chemical groups.
Hazard Assessment and Triage: Understanding the Risks
Based on data from analogous compounds, we can anticipate the following potential hazards[2][3]:
-
Oral Toxicity: May be harmful if swallowed.
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.
The cyclopentyl methyl ester portion of the molecule may also contribute to its overall hazard profile. For instance, related compounds can be flammable liquids.[4][5]
Assumed Hazard Classification (GHS)
| Hazard Classification | Category | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed[2][3] |
| Skin Irritation | Category 2 | H315 | Causes skin irritation[2][3] |
| Eye Irritation | Category 2A | H319 | Causes serious eye irritation[2][3] |
| Specific target organ toxicity, single exposure | Category 3 | H335 | May cause respiratory irritation[3] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to minimize exposure through all potential routes: inhalation, ingestion, and skin/eye contact.
Hand Protection
Standard laboratory gloves, such as nitrile gloves, are a good starting point for incidental contact.[6] Given the lack of specific chemical resistance data for this compound, double gloving is recommended, especially when handling larger quantities or for prolonged periods.
-
Inner Glove: A thinner nitrile glove for dexterity.
-
Outer Glove: A thicker, chemical-resistant glove. Nitrile gloves generally offer good protection against a variety of solvents, oils, and some acids and bases.[6][7]
Always inspect gloves for any signs of degradation or perforation before and during use. Change gloves immediately if you suspect contamination.
Eye and Face Protection
Chemical safety goggles that provide a complete seal around the eyes are mandatory.[8] A face shield should be worn in conjunction with goggles, especially when there is a risk of splashes or when handling larger quantities of the compound.[8][9]
Body Protection
A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of splashes or aerosol generation, a chemically impervious suit or apron should be considered.[8][10]
Respiratory Protection
All handling of solid or powdered this compound should be conducted within a certified chemical fume hood to prevent inhalation of airborne particles. If a fume hood is not available, or if there is a risk of aerosol generation during a procedure, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[10]
Operational Workflow: From Receipt to Experiment
A structured workflow is essential for the safe handling of this compound at every stage.
Caption: Figure 1: Safe Handling Workflow for this compound
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the label correctly identifies the contents.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage area should be clearly marked with the appropriate hazard symbols.[4][5]
-
-
Pre-Experiment Preparation:
-
Before handling the compound, don all required PPE as outlined in Section 2.
-
Prepare your workspace in a chemical fume hood. Ensure the fume hood is functioning correctly.
-
Gather all necessary equipment, including spatulas, weighing paper, glassware, and waste containers.
-
-
Handling and Experimentation:
-
Weighing: If the compound is a solid, weigh it carefully on an analytical balance inside the fume hood to minimize the risk of generating airborne dust.
-
Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing. Use a magnetic stirrer for mixing.
-
Reactions: Whenever possible, conduct reactions in a closed system to contain any potential vapors or aerosols.
-
-
Post-Experiment:
-
After completing your experiment, decontaminate all glassware and equipment that came into contact with the compound.
-
Wipe down the work surface in the fume hood with an appropriate solvent.
-
Waste Disposal Plan: Ensuring a Safe and Compliant End-of-Life
Proper waste management is a critical component of laboratory safety and environmental responsibility. All waste containing this compound must be treated as hazardous waste.[2]
Waste Segregation
-
Solid Waste: Collect all solid waste, including contaminated weighing paper, gloves, and pipette tips, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste, including reaction mixtures and rinsates, in a separate, labeled hazardous waste container. The container must be made of a material compatible with the solvents used.
-
Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
Container Management
-
All waste containers must be kept closed except when adding waste.
-
Label all waste containers clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
Store waste containers in a designated satellite accumulation area within the laboratory.
Step-by-Step Disposal Protocol:
-
Segregation and Collection: As you generate waste, immediately place it into the appropriate, labeled hazardous waste container.[11]
-
Container Decontamination: Empty containers that held the pure compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[2] The first rinsate must be collected as hazardous waste.[2] Subsequent rinses may also need to be collected as hazardous waste depending on institutional and local regulations.[2]
-
Final Disposal: Arrange for the pickup and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2] Never dispose of this compound down the drain or in the regular trash.[2]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4][5]
-
Spill: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and contact your institution's EHS department.
References
-
A fast procedure for the preparation of benzimidazole derivatives using polymer-supported with trifluoromethanesulfonic acid as novel and reusable catalyst. (2025-08-06). ResearchGate. [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022-10-06). Provista. [Link]
-
Examples of PPE for Various Dangerous Goods Classes. (2025-07-02). Storemasta Blog. [Link]
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Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. PMC - NIH. [Link]
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Personal Protective Equipment Selection Guide. (2015-07-22). University of Arizona. [Link]
-
Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. MDPI. [Link]
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journals. [Link]
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Safety Data Sheet: Methylcyclopentane. Chemos GmbH&Co.KG. [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
Ethyl 1-cyclopentyl-1H-benzo[d]imidazole-5-carboxylate. PubChem. [Link]
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A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]
-
Benzimidazole synthesis. Organic Chemistry Portal. [Link]
-
Medicine waste disposal. BSAVA Library. [Link]
-
Safety Data Sheet: Cyclopentyl methyl ether. Carl ROTH. [Link]
-
Navigating the Complexities of Managing Pharmaceutical Waste. Stericycle. [Link]
-
1-Methyl-1H-benzimidazole-5-carboxylic acid. PubChem. [Link]
-
NIH Waste Disposal Guide 2022. National Institutes of Health. [Link]
Sources
- 1. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-Methyl-1H-benzimidazole-5-carboxylic acid | C9H8N2O2 | CID 4913063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. research.arizona.edu [research.arizona.edu]
- 7. hsa.ie [hsa.ie]
- 8. blog.storemasta.com.au [blog.storemasta.com.au]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. bsavalibrary.com [bsavalibrary.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
